molecular formula C8H7NO5 B156986 4-Nitrophenoxyacetic acid CAS No. 1798-11-4

4-Nitrophenoxyacetic acid

Cat. No.: B156986
CAS No.: 1798-11-4
M. Wt: 197.14 g/mol
InChI Key: AVDLFIONKHGQAP-UHFFFAOYSA-N
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Description

4-Nitrophenoxyacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Nitrophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166278. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenoxy)acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDLFIONKHGQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061978
Record name Acetic acid, (4-nitrophenoxy)-
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1798-11-4
Record name (4-Nitrophenoxy)acetic acid
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Record name (4-Nitrophenoxy)acetic acid
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Record name (4-Nitrophenoxy)acetic acid
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Record name Acetic acid, 2-(4-nitrophenoxy)-
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Record name Acetic acid, (4-nitrophenoxy)-
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Foundational & Exploratory

4-Nitrophenoxyacetic Acid: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenoxyacetic acid is a nitroaromatic compound with diverse applications, ranging from its role as a plant growth regulator to a substrate in enzymatic reactions and a building block in pharmaceutical synthesis. This technical guide provides an in-depth overview of its chemical properties, structure, and known biological interactions, with a focus on quantitative data, experimental methodologies, and visual representations of its functional pathways.

Chemical Properties and Structure

This compound, with the CAS number 1798-11-4, is a distinct compound from its isomer, 4-nitrophenylacetic acid. Its chemical structure is characterized by a nitro group at the para position of the phenoxy ring, which is connected to an acetic acid moiety via an ether linkage.

Structure:

  • 2D Structure:

  • Molecular Formula: C₈H₇NO₅

  • Canonical SMILES: C1=CC(=CC=C1OCC(=O)O)--INVALID-LINK--[O-]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 197.14 g/mol
Melting Point 187-190 °C[1]
Boiling Point Data not readily available
Solubility Soluble in methanol[1]
pKa 2.81[2]
Appearance White to light yellow crystalline powder[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis, reacting 4-nitrophenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

Materials:

  • 4-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (or other suitable base)

  • Water

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.

  • Add chloroacetic acid to the solution.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by the consumption of the starting materials.

  • After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield purified this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Methods

Standard analytical techniques can be employed to characterize this compound:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid moiety, and the carbons in the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups. Characteristic absorption bands for the nitro group (around 1520 and 1350 cm⁻¹), the ether linkage, and the carboxylic acid group (C=O stretch around 1700 cm⁻¹ and O-H stretch) would be expected.

Biological Activity and Signaling Pathways

Interaction with 2,4-D/alpha-Ketoglutarate Dioxygenase (TfdA)

This compound is a known substrate for the enzyme 2,4-dichlorophenoxyacetic acid (2,4-D)/alpha-ketoglutarate dioxygenase (TfdA).[2][3][4] This enzyme is involved in the biodegradation of the herbicide 2,4-D. The enzymatic reaction provides a basis for a colorimetric assay to detect TfdA activity.

The workflow for this enzymatic assay can be visualized as follows:

TfdA_Enzymatic_Assay cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products NPAA 4-Nitrophenoxyacetic acid TfdA TfdA NPAA->TfdA KG α-Ketoglutarate KG->TfdA O2 Oxygen O2->TfdA NP 4-Nitrophenol (Yellow) TfdA->NP Catalysis Glyoxylate Glyoxylate TfdA->Glyoxylate Succinate Succinate TfdA->Succinate CO2 CO₂ TfdA->CO2 Detection Colorimetric Detection (400 nm) NP->Detection

Enzymatic conversion of this compound by TfdA.
Role as a Plant Growth Regulator

This compound is reported to have plant growth regulatory activities.[4][5] While the precise mechanism is not as extensively studied as for auxins like indole-3-acetic acid (IAA), phenoxyacetic acids can mimic the action of natural auxins to varying degrees.

The generalized mechanism of auxin action, which this compound may follow, involves perception by specific receptors, leading to a signaling cascade that ultimately alters gene expression and promotes cell growth and division.

A simplified logical flow of this potential mechanism is illustrated below:

Plant_Growth_Regulation NPAA This compound (Auxin-like substance) Receptor Auxin Receptor Binding NPAA->Receptor Signal Signal Transduction Cascade Receptor->Signal Gene Altered Gene Expression Signal->Gene Response Physiological Response Gene->Response Growth Cell Elongation & Division Response->Growth Differentiation Tissue Differentiation Response->Differentiation

Potential mechanism of action as a plant growth regulator.

Conclusion

This compound is a compound with established chemical properties and a growing understanding of its biological roles. This guide has summarized its key characteristics, provided foundational experimental protocols, and visualized its involvement in enzymatic and potential plant growth regulatory pathways. Further research into its specific mechanisms of action, particularly in drug development and agricultural applications, will undoubtedly uncover more of its potential.

References

An In-depth Technical Guide to 4-Nitrophenylacetic Acid (CAS 104-03-0)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The provided CAS number, 104-03-0, corresponds to 4-Nitrophenylacetic acid. The chemical name "4-Nitrophenoxyacetic acid" is a different compound with the CAS number 1878-83-7. This guide will focus on the compound associated with CAS number 104-03-0, 4-Nitrophenylacetic acid.

Introduction

4-Nitrophenylacetic acid (CAS 104-03-0) is a versatile organic compound characterized by a phenylacetic acid structure with a nitro group substituted at the para- (4-) position of the phenyl ring.[1][2][3] It typically appears as a yellow or beige crystalline solid.[4] This compound serves as a crucial intermediate in a variety of industrial applications, most notably in the pharmaceutical, dyestuff, and fine chemical sectors.[4][5][6] Its utility stems from the reactivity of its carboxylic acid and nitro functional groups, which allow for a wide range of chemical transformations.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of 4-Nitrophenylacetic acid.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 104-03-0[1][7]
Molecular Formula C₈H₇NO₄[1][3]
Molecular Weight 181.15 g/mol [1][3]
Appearance Beige to yellow crystalline powder[4]
Melting Point 150-155 °C[8]
Boiling Point 377.6 °C at 760 mmHg[]
Density 1.407 g/cm³[]
Solubility Moderately soluble in water; soluble in ethanol and acetone
pKa 3.85 at 25°C[3]
Table 2: Spectral Data
Spectral Data TypeKey FeaturesSource(s)
¹H NMR Spectra available[1][10]
¹³C NMR Spectra available[10]
Mass Spectrometry (GC-MS) Major peaks at m/z 181.0, 136.0, 91.0[1]
Infrared (IR) Spectroscopy Spectra available[1][10]
Raman Spectroscopy Spectra available[1][10]

Experimental Protocols

Synthesis of 4-Nitrophenylacetic Acid

Two common methods for the synthesis of 4-Nitrophenylacetic acid are detailed below.

Method 1: Hydrolysis of p-Nitrophenylacetonitrile

This method involves the acid-catalyzed hydrolysis of p-nitrophenylacetonitrile.

  • Reactants:

    • p-Nitrophenylacetonitrile

    • Concentrated Sulfuric Acid

    • Water

  • Procedure:

    • Mix p-nitrophenylacetonitrile with a solution of concentrated sulfuric acid and water.[4][11]

    • Heat the mixture to reflux for approximately 15 minutes.[4][11]

    • Pour the reaction mixture into ice water to precipitate the crude product.[4]

    • Filter the precipitate and wash it with ice water.[4]

    • Recrystallize the crude product from water to obtain pure 4-Nitrophenylacetic acid.[4]

  • Yield: Over 92%.[4]

Method 2: Williamson Ether Synthesis followed by Hydrolysis (Incorrect for this CAS number, but illustrates the synthesis of the similarly named compound)

A previously described synthesis in some search results actually pertains to a different isomer or related compound but is presented here for clarity on common synthetic routes in this chemical family. A preparation of this compound involves the reaction of para-nitrophenol with chloroacetic acid in the presence of a base.[12]

  • Reactants:

    • para-Nitrophenol

    • Chloroacetic acid

    • Sodium hydroxide solution

    • Hydrochloric acid

  • Procedure:

    • Charge a round bottom flask with para-nitrophenol, sodium hydroxide solution, chloroacetic acid, and water.[12]

    • Reflux the reaction mixture. The reaction is monitored until the solution is no longer alkaline.[12]

    • Additional sodium hydroxide and chloroacetic acid may be added to drive the reaction to completion.[12]

    • Acidify the reaction mixture with hydrochloric acid and cool to precipitate the crude product.[12]

    • Purify the crude product by recrystallization from alcohol or by dissolving in dilute sodium hydroxide and reprecipitating with hydrochloric acid.[12]

Purification
  • Recrystallization: The crude 4-Nitrophenylacetic acid can be purified by recrystallization from a mixture of ethanol and water (1:1) or from boiling water.[2][11]

  • Solvent Extraction: Another purification method involves dissolving the compound in sodium-dried diethyl ether.[2][3]

Applications

4-Nitrophenylacetic acid is a valuable building block in organic synthesis with several key applications:

  • Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5][6][7] For example, it has been used in the synthesis of compounds that may act as angiogenesis inhibitors.[2][3]

  • Dyestuff Intermediate: The compound serves as a precursor in the manufacturing of various dyes.[2][4][6]

  • Fine Chemical Synthesis: It is used as a starting material or intermediate for the production of a range of fine and specialty chemicals.[5]

  • Catalyst: In some chemical reactions, 4-Nitrophenylacetic acid can act as a catalyst, enhancing reaction rates and improving process efficiency.[5][7]

  • Research and Development: Researchers utilize this compound as a reagent for exploring new chemical reactions and synthesizing novel compounds.[5]

Safety and Handling

4-Nitrophenylacetic acid is considered hazardous and requires careful handling.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[13] It causes skin and serious eye irritation and may cause respiratory irritation.[1][14]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, eye protection, and a dust mask.[15][16]

  • Handling: Use in a well-ventilated area and avoid generating dust.[14][15] Avoid all personal contact, including inhalation.[15] Do not eat, drink, or smoke when using this product.[15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14][16]

  • First Aid:

    • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[16]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[16]

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and get medical attention.[16]

    • If swallowed: Clean mouth with water and get medical attention.[16]

Visualizations

Synthesis Workflow: Hydrolysis of p-Nitrophenylacetonitrile

G Figure 1: Synthesis of 4-Nitrophenylacetic Acid via Hydrolysis cluster_reactants Reactants cluster_process Process cluster_product Product R1 p-Nitrophenylacetonitrile P1 Mix and Reflux (15 min) R1->P1 R2 H₂SO₄ (conc.) + H₂O R2->P1 P2 Precipitation (in ice water) P1->P2 P3 Filtration & Washing P2->P3 P4 Recrystallization (from water) P3->P4 Product Pure 4-Nitrophenylacetic Acid P4->Product G Figure 2: Key Application Areas of 4-Nitrophenylacetic Acid cluster_applications Primary Roles cluster_industries End-Use Industries NPAA 4-Nitrophenylacetic Acid (CAS 104-03-0) Intermediate Chemical Intermediate NPAA->Intermediate Catalyst Reaction Catalyst NPAA->Catalyst RND Research & Development NPAA->RND Pharma Pharmaceuticals Intermediate->Pharma Dyes Dyestuffs Intermediate->Dyes FineChem Fine Chemicals Intermediate->FineChem

References

Physical and chemical properties of 4-Nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Nitrophenoxyacetic acid (CAS Number: 1798-11-4). It is crucial to distinguish this compound from its isomer, 4-Nitrophenylacetic acid (CAS Number: 104-03-0), as these two substances possess different molecular structures and distinct physical properties, which can lead to confusion in literature and databases.

Chemical Identity and Physical Properties

This compound is an aromatic compound featuring a phenoxyacetic acid structure with a nitro group substituted at the para-position of the benzene ring.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name 2-(4-nitrophenoxy)acetic acid
Synonyms p-Nitrophenoxyacetic acid[1]
CAS Number 1798-11-4[1][2]
Molecular Formula C₈H₇NO₅[2]
Molecular Weight 197.15 g/mol [2]
Appearance Off-white powder, Leaflets from MeOH or EtOH, yellow-beige crystalline powder[2][3][4]
Melting Point 183-190 °C[2][5]
182-188 °C[2][3][4]
183 °C
Boiling Point 334.23 °C (rough estimate)[2]
Density 1.5023 g/cm³ (rough estimate)[2]
Table 2: Chemical and Solubility Properties
PropertyValueSource(s)
pKa 2.893 (at 25°C)[4]
LogP 1.48[1]
Solubility Soluble in Methanol and other organic solvents.[2][4]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of p-nitrophenol with chloroacetic acid in an alkaline solution.

Materials:

  • p-Nitrophenol (35 g)

  • 50% Sodium hydroxide solution (40 g initially, then another 20 g)

  • Chloroacetic acid (24 g initially, then another 12 g)

  • Water (200 ml initially, then another 50 ml)

  • Hydrochloric acid (for acidification)

  • Alcohol (for recrystallization, optional)

  • Dilute sodium hydroxide solution (for purification, optional)

Procedure:

  • A round-bottom flask is charged with 35 g of p-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.

  • The reaction mixture is heated to reflux. The reaction is monitored until the solution is no longer alkaline.

  • An additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water are added to the flask.

  • The solution is boiled further under reflux until a neutral pH is achieved.

  • After cooling, the reaction mixture is acidified with hydrochloric acid, which causes the crude product to precipitate.

  • The precipitate is collected by filtration.

Purification:

  • Method A: Recrystallization. The crude product is recrystallized from alcohol to yield glistening platelets of pure this compound.

  • Method B: Acid-Base Extraction. The crude product is dissolved in a dilute sodium hydroxide solution and then re-precipitated by the addition of hydrochloric acid.

Yield:

  • The typical yield for this procedure is between 25-30 g.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification pnp p-Nitrophenol mix Charge Reactants into Flask pnp->mix ca Chloroacetic Acid ca->mix naoh NaOH (50% aq.) naoh->mix h2o Water h2o->mix reflux Heat to Reflux (until no longer alkaline) mix->reflux add Add More Reactants (NaOH, Chloroacetic Acid, Water) reflux->add reflux2 Boil Further (until neutral pH) add->reflux2 cool Cool Mixture reflux2->cool acidify Acidify with HCl cool->acidify filter Filter Precipitate (Crude Product) acidify->filter recrystallize Recrystallize from Alcohol filter->recrystallize final_product Pure Product (25-30g Yield) recrystallize->final_product

Diagram 1: Synthesis Workflow for this compound

Biological Activity and Signaling Pathways

This compound is reported to have biological activities relevant to both the agricultural and pharmaceutical sectors.

  • Herbicidal Properties: The compound is noted for its use as a herbicide. Its mechanism of action involves the inhibition of specific, though not explicitly detailed in the available literature, enzymatic pathways in plants, leading to effective weed control.[2][5]

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[2][5]

  • Potential Anti-inflammatory Properties: Some sources suggest its potential use in developing agents targeting inflammatory conditions.[5]

  • Biochemical Research: In laboratory settings, it is used in studies related to enzyme inhibition and metabolic pathways to investigate biological processes.[5]

Signaling Pathways: Detailed information regarding the specific signaling pathways modulated by this compound is not available in the reviewed scientific literature. The descriptions of its biological effects, such as "inhibition of specific enzymatic pathways" or "potential anti-inflammatory properties," are currently too general to map to a specific molecular or cellular signaling cascade.[5] Therefore, a diagram of a signaling pathway cannot be provided at this time. Further research is required to elucidate its precise mechanisms of action.

Spectral and Analytical Data

While spectral data for the isomer 4-Nitrophenylacetic acid is widely available, specific, authenticated spectra for this compound (CAS 1798-11-4) are not readily found in public databases.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is cited for purity assessment.[2] A general reverse-phase HPLC method for analysis involves a mobile phase containing acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid (or formic acid for Mass Spectrometry compatibility).[1] However, a detailed, validated protocol with specific column types, gradient conditions, and flow rates is not provided in the available literature.

References

An In-depth Technical Guide to the Synthesis of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenoxyacetic acid, a significant compound in various chemical and pharmaceutical research areas. The document details the primary synthesis pathway, its underlying mechanism, and a consolidated experimental protocol. All quantitative data is presented in structured tables, and the reaction pathway is visualized using the DOT language for clarity.

Core Synthesis Pathway: Williamson Ether Synthesis

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 4-nitrophenol is reacted with chloroacetic acid in the presence of a strong base, such as sodium hydroxide.

The reaction proceeds in two key steps:

  • Deprotonation of 4-nitrophenol: The hydroxide ion (from sodium hydroxide) acts as a base and removes the acidic proton from the hydroxyl group of 4-nitrophenol. This results in the formation of the 4-nitrophenoxide ion, a potent nucleophile.

  • Nucleophilic Attack: The newly formed 4-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This leads to the displacement of the chloride ion in an SN2 (bimolecular nucleophilic substitution) reaction, forming the ether linkage and yielding this compound.

Reaction Mechanism

The mechanism is a classic example of an SN2 reaction. The attack of the nucleophile (4-nitrophenoxide) and the departure of the leaving group (chloride) occur in a single, concerted step.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide Deprotonation (NaOH) Chloroacetic_Acid Chloroacetic_Acid 4-Nitrophenoxyacetic_Acid 4-Nitrophenoxyacetic_Acid Chloroacetic_Acid->4-Nitrophenoxyacetic_Acid NaOH NaOH 4-Nitrophenoxide->4-Nitrophenoxyacetic_Acid SN2 Attack NaCl NaCl H2O H2O

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, compiled from various established procedures.[1]

Materials:

  • 4-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (50% solution)

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round bottom flask, combine 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.[1]

  • Reflux: Heat the mixture to reflux. The reaction should be monitored until the solution is no longer alkaline.

  • Second Addition: Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water to the reaction mixture and continue to boil until the pH is neutral.[1]

  • Acidification: After cooling the reaction mixture, acidify it with concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Isolation and Purification:

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • The crude product can be purified by recrystallization from alcohol or by dissolving it in a dilute sodium hydroxide solution and reprecipitating with hydrochloric acid.[1]

  • Drying and Characterization: Dry the purified product. The final product should be glistening platelets with a melting point of 183°C.[1]

Quantitative Data

ParameterValueReference
Reactants
4-Nitrophenol35 g[1]
Chloroacetic Acid (initial)24 g[1]
50% Sodium Hydroxide (initial)40 g[1]
Water (initial)200 ml[1]
Chloroacetic Acid (second addition)12 g[1]
50% Sodium Hydroxide (second addition)20 g[1]
Water (second addition)50 ml[1]
Product
Yield25-30 g[1]
Melting Point183°C[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow A Combine Reactants: 4-Nitrophenol Chloroacetic Acid NaOH Solution Water B Reflux until solution is no longer alkaline A->B C Add more Reactants and continue reflux until neutral pH B->C D Cool and Acidify with HCl C->D E Precipitate Crude Product D->E F Isolate by Filtration E->F G Purify by Recrystallization F->G H Dry and Characterize Product G->H

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound via the Williamson ether synthesis. The provided experimental protocol and quantitative data offer a solid foundation for researchers to replicate this synthesis. The clear visualization of the reaction mechanism and experimental workflow is intended to aid in the understanding and execution of this important chemical transformation. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Starting Materials for 4-Nitrophenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodology for the preparation of 4-nitrophenoxyacetic acid, a valuable intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Route: Williamson Ether Synthesis

The most common and well-established method for synthesizing this compound is through the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.[1][4] The reaction is typically carried out in an aqueous medium with the presence of a strong base, such as sodium hydroxide, to deprotonate the phenol.[4][5]

Primary Starting Materials:

  • 4-Nitrophenol: A pale yellow crystalline solid that serves as the source of the phenoxy moiety.

  • Chloroacetic acid: A carboxylic acid containing a chlorine atom on the alpha-carbon, which acts as the electrophile.

  • Sodium Hydroxide (or other strong base): Used to deprotonate the 4-nitrophenol, forming the more nucleophilic phenoxide ion.[4][5]

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative data for a typical laboratory-scale synthesis of this compound.

ParameterValueReference
Starting Materials
4-Nitrophenol35 g[4]
Chloroacetic acid24 g (initial), 12 g (additional)[4]
50% Sodium Hydroxide Solution40 g (initial), 20 g (additional)[4]
Water200 mL (initial), 50 mL (additional)[4]
Reaction Conditions
TemperatureReflux[4]
Reaction MonitoringNeutral pH of the reaction mixture[4]
Work-up and Purification
AcidificationHydrochloric acid[4]
Purification MethodRecrystallization from alcohol or reprecipitation[4]
Yield
Product Yield25-30 g[4]
Melting Point183 °C[4]

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

  • 4-Nitrophenol

  • Chloroacetic acid

  • 50% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Ethanol (for recrystallization)

  • Distilled water

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a round bottom flask, combine 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.[4]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Continue heating until the solution is no longer alkaline, as indicated by pH paper.[4]

  • Additional Reagents: Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water to the reaction mixture.[4]

  • Continued Reflux: Continue to boil the solution until a neutral pH is achieved.[4]

  • Acidification and Precipitation: After cooling the reaction mixture, acidify it with concentrated hydrochloric acid. The crude this compound will precipitate out of the solution.[4]

  • Purification: The crude product can be purified by one of two methods:

    • Recrystallization: Recrystallize the solid from hot alcohol.

    • Reprecipitation: Dissolve the crude product in a dilute sodium hydroxide solution and then reprecipitate the pure acid by adding hydrochloric acid.[4]

  • Drying and Characterization: Collect the purified crystals by filtration, wash with cold water, and dry. The resulting product should be glistening platelets with a melting point of 183°C.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Starting Materials: - 4-Nitrophenol - Chloroacetic Acid - Sodium Hydroxide - Water Reaction Williamson Ether Synthesis (Reflux) Start->Reaction Workup Acidification with HCl Reaction->Workup Purification Purification: - Recrystallization or - Reprecipitation Workup->Purification Product This compound Purification->Product

References

The Biological Activity of 4-Nitrophenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenoxyacetic acid is a synthetic compound with notable biological activities, primarily recognized for its role as a plant growth regulator. As a phenoxyacetic acid derivative, it functions as a synthetic auxin, influencing cell division and elongation in plants. Beyond its agricultural applications, it serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action as a plant growth regulator and its utility as an enzymatic substrate. While the parent compound has limited reported antimicrobial or anticancer properties, its derivatives are a subject of ongoing research in these areas. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development.

Plant Growth Regulatory Activity

The most well-documented biological activity of this compound is its function as a plant growth regulator. It belongs to the class of phenoxyacetic acids, which are known to act as synthetic auxins.

Mechanism of Action: Synthetic Auxin

This compound mimics the action of the natural plant hormone indole-3-acetic acid (IAA)[1]. Like other synthetic auxins, it can induce rapid and uncontrolled growth in susceptible plants, particularly broadleaf species, by binding to auxin receptors and initiating a signaling cascade that affects gene expression related to cell growth and division[1]. At optimal concentrations, it can promote cell elongation and division, while at higher concentrations, it can lead to phytotoxicity, making it effective as an herbicide. The response is dose-dependent, with low concentrations potentially stimulating growth and high concentrations being inhibitory[1][2].

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell 4NPAA This compound Receptor Auxin Receptor (e.g., TIR1/AFB) 4NPAA->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes binding Ubiquitination Ubiquitination and Degradation Aux_IAA->Ubiquitination Leads to ARF Auxin Response Factor (ARF) Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Ubiquitination->ARF Releases inhibition of Growth Cell Elongation & Division Gene_Expression->Growth TfdA_Reaction 4NPAA This compound TfdA TfdA Enzyme (+ O2, α-KG) 4NPAA->TfdA Products 4-Nitrophenol (Yellow Product) + Glyoxylate + Succinate + CO2 TfdA->Products Catalyzes NFkB_MAPK_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS/TNFα IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates Inhibition_Point1 Inhibition by Nitro-Oleic Acid NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus_NFkB NF-κB Translocation to Nucleus NFkB->Nucleus_NFkB Inflammation Inflammatory Gene Expression Nucleus_NFkB->Inflammation Inhibition_Point1->IKK Stimulus Stress/Cytokines MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inhibition_Point2 Inhibition by Nitro-Oleic Acid Cellular_Response Proliferation, Apoptosis, Inflammation Transcription_Factors->Cellular_Response Inhibition_Point2->MAPK

References

4-Nitrophenoxyacetic Acid: A Versatile Intermediate in Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Nitrophenoxyacetic acid is a key chemical intermediate, valued for its versatile reactivity in the synthesis of a wide array of more complex organic molecules. Its structure, featuring a phenoxyacetic acid moiety substituted with a nitro group in the para position, provides a reactive handle for the construction of various derivatives. This guide delves into the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents and other biologically active compounds.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and synthesis. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Melting Point 183 °C
Appearance Glistening platelets
Solubility Soluble in alcohol, slightly soluble in water.
pKa Not available
LogP Not available
1H NMR Spectral data for the specific compound this compound is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available.
13C NMR Spectral data for the specific compound this compound is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available.
IR Spectrum Spectral data for the specific compound this compound is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available.
Mass Spectrum Spectral data for the specific compound this compound is not readily available in the search results. Data for the related compound 4-Nitrophenylacetic acid is available.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, a reliable and well-established method in organic chemistry.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on the reaction of p-nitrophenol with chloroacetic acid in the presence of a strong base.[1]

Materials:

  • p-Nitrophenol (35 g)

  • 50% Sodium hydroxide solution (40 g initially, then 20 g)

  • Chloroacetic acid (24 g initially, then 12 g)

  • Water (200 ml initially, then 50 ml)

  • Hydrochloric acid (for acidification)

  • Alcohol (for recrystallization)

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Charge a round bottom flask with 35 g of p-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.

  • Heat the reaction mixture to reflux. Continue refluxing until the solution is no longer alkaline.

  • Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water to the reaction mixture.

  • Continue to boil the solution until a neutral pH is achieved.

  • Acidify the reaction mixture with hydrochloric acid and then cool it to precipitate the crude this compound.

  • Purify the crude product by either recrystallization from alcohol or by dissolving it in a dilute sodium hydroxide solution and reprecipitating with hydrochloric acid.

  • The expected yield of pure this compound is 25-30 g.

Logical Workflow for Synthesis:

G reagents p-Nitrophenol + Chloroacetic Acid + NaOH(aq) reflux1 Reflux until alkaline solution becomes neutral reagents->reflux1 addition Add more NaOH and Chloroacetic Acid reflux1->addition reflux2 Boil until neutral pH addition->reflux2 acidification Acidify with HCl and cool reflux2->acidification precipitation Precipitation of crude product acidification->precipitation purification Purification (Recrystallization or Reprecipitation) precipitation->purification product Pure this compound purification->product

Synthesis of this compound

Role as a Chemical Intermediate

This compound serves as a valuable precursor for the synthesis of a variety of derivatives, primarily through reactions involving its carboxylic acid group. A key transformation is its conversion to the more reactive acyl chloride, which can then be readily reacted with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Synthesis of (4-Nitrophenoxy)acetyl Chloride

The conversion of the carboxylic acid to an acyl chloride is a common strategy to activate the molecule for further reactions.

Experimental Protocol: Acyl Chloride Formation

This protocol describes the synthesis of (4-nitrophenoxy)acetyl chloride from this compound using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Flame-dried, two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as DCM or THF.

  • Slowly add an excess of thionyl chloride to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or other appropriate methods).

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude (4-nitrophenoxy)acetyl chloride.

  • The product can be used in the next step without further purification or can be purified by distillation or crystallization if necessary.

General Reaction Scheme:

G start This compound product (4-Nitrophenoxy)acetyl Chloride start->product Reflux reagent + Thionyl Chloride (SOCl₂) byproducts + SO₂ + HCl

Conversion to Acyl Chloride
Synthesis of Amide and Ester Derivatives

(4-Nitrophenoxy)acetyl chloride is a versatile intermediate for creating libraries of amide and ester derivatives, which are classes of compounds frequently explored for biological activity.

General Experimental Protocol: Synthesis of N-Substituted 2-(4-nitrophenoxy)acetamides

This protocol outlines the general procedure for the acylation of a primary or secondary amine with (4-nitrophenoxy)acetyl chloride.

Materials:

  • (4-Nitrophenoxy)acetyl chloride

  • Desired primary or secondary amine

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the desired primary or secondary amine in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Add a slight excess (e.g., 1.1 equivalents) of a tertiary amine base to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of (4-nitrophenoxy)acetyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for Derivative Synthesis:

G acid This compound chloride (4-Nitrophenoxy)acetyl Chloride acid->chloride + SOCl₂ amide Amide Derivative chloride->amide + Amine, Base ester Ester Derivative chloride->ester + Alcohol, Base amine Amine (R-NH₂) alcohol Alcohol (R-OH) G scaffold 4-Nitrophenoxyacetic Acid Scaffold derivatization Chemical Derivatization (Amides, Esters, etc.) scaffold->derivatization antimicrobial Antimicrobial Activity derivatization->antimicrobial antifungal Antifungal Activity derivatization->antifungal anti_inflammatory Anti-inflammatory Activity derivatization->anti_inflammatory anticancer Anticancer Activity derivatization->anticancer

References

Unveiling the Potential: A Technical Guide to the Research Applications of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenoxyacetic acid, a versatile organic compound, holds significant promise across a spectrum of scientific research applications. This technical guide provides an in-depth exploration of its core utilities, from its foundational role as a chemical intermediate in the synthesis of pharmaceuticals and fine chemicals to its potential as a tool in enzymatic assays and as a subject of investigation in plant sciences. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical and biological pathways to empower researchers in their scientific endeavors.

Physicochemical Properties and Synthesis

This compound (4-NPAA) is a crystalline solid with the chemical formula C₈H₇NO₄. Its chemical structure, characterized by a phenyl ring substituted with a nitro group and an acetic acid moiety, imparts it with unique reactivity, making it a valuable precursor in organic synthesis.

PropertyValueReference
Molecular Weight 181.15 g/mol [1]
Melting Point 149-156 °C[2]
Appearance White to cream to pale brown or yellow crystals or powder[2]
Assay (HPLC) ≥97.5%[2]
Solubility Slightly soluble in water.[3]
Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of p-nitrophenol with chloroacetic acid in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Materials: p-nitrophenol, chloroacetic acid, sodium hydroxide, hydrochloric acid, ethanol, water.

  • Procedure:

    • In a round-bottom flask, dissolve p-nitrophenol in an aqueous solution of sodium hydroxide.

    • Add chloroacetic acid to the solution.

    • Reflux the mixture. The reaction can be monitored by thin-layer chromatography.

    • After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol-water.

Pharmaceutical Synthesis Intermediate

A primary application of this compound is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its nitro group can be readily reduced to an amine, and the carboxylic acid moiety can be modified, providing a scaffold for building more complex molecules.

Synthesis of 4-Hydroxyphenylacetic Acid: A Precursor to Atenolol

This compound can be converted to 4-hydroxyphenylacetic acid, a crucial precursor for the beta-blocker atenolol. This conversion typically involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis.

Experimental Protocol: Synthesis of 4-Hydroxyphenylacetic Acid from 4-Aminophenylacetic Acid (derived from this compound)

  • Materials: 4-aminophenylacetic acid (obtained from the reduction of this compound), sodium hydroxide, sulfuric acid, sodium nitrite, ethyl acetate, water.

  • Procedure:

    • Prepare a sodium salt of 4-aminophenylacetic acid by dissolving it in an alkali solution.

    • Add sulfuric acid and cool the mixture to 0-5 °C.

    • Add a solution of sodium nitrite dropwise to the cooled mixture to form the diazonium salt. The reaction is typically completed in about 30 minutes.[6][7]

    • Add the diazonium salt solution dropwise to hot (90-95 °C) dilute sulfuric acid. The reaction is maintained for approximately one hour.[6][7]

    • After the reaction, the solution can be decolorized with activated charcoal and filtered.

    • Cool the filtrate and extract the 4-hydroxyphenylacetic acid with ethyl acetate.

    • Recover the product by evaporating the ethyl acetate. The yield is approximately 85%.[6][7]

Synthesis_of_4_Hydroxyphenylacetic_Acid 4-Nitrophenoxyacetic_acid This compound Reduction Reduction (e.g., H2/Pd-C) 4-Nitrophenoxyacetic_acid->Reduction 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Reduction->4-Aminophenylacetic_acid Diazotization Diazotization (NaNO2, H2SO4, 0-5°C) 4-Aminophenylacetic_acid->Diazotization Diazonium_salt Diazonium Salt Intermediate Diazotization->Diazonium_salt Hydrolysis Hydrolysis (H2SO4, 90-95°C) Diazonium_salt->Hydrolysis 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid Hydrolysis->4-Hydroxyphenylacetic_acid

Figure 1: Synthetic pathway from this compound to 4-Hydroxyphenylacetic acid.

Agrochemical Research

While direct evidence for the auxin-like or herbicidal activity of this compound is not extensively documented, its structural similarity to known auxins and auxin-like herbicides, such as phenylacetic acid (PAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), suggests its potential as a subject for agrochemical research.[8][9][10] Auxins are a class of plant hormones that regulate cell division and elongation.[11][12][13] Synthetic auxins can act as herbicides by inducing uncontrolled growth.[8][14]

Proposed Investigation of Auxin-like Activity

The auxin-like or herbicidal effects of this compound could be investigated using standard plant bioassays.

Experimental Protocol: Oat Coleoptile Elongation Bioassay

  • Materials: Oat seeds (e.g., Avena sativa), this compound solutions of varying concentrations, indole-3-acetic acid (IAA) as a positive control, buffer solution (e.g., citrate-phosphate buffer), petri dishes, filter paper.

  • Procedure:

    • Germinate oat seeds in the dark for 3-4 days.

    • Excise coleoptile segments (approximately 10 mm) from the etiolated seedlings.

    • Place a set number of coleoptile segments in petri dishes lined with filter paper soaked in the different concentrations of this compound, the IAA control, and a buffer-only negative control.

    • Incubate the petri dishes in the dark at a constant temperature (e.g., 25 °C) for 24-48 hours.

    • Measure the final length of the coleoptile segments.

    • Calculate the percentage elongation relative to the initial length and compare the effects of this compound to the controls. Significant elongation at low concentrations would suggest auxin-like activity, while growth inhibition or abnormal growth at higher concentrations could indicate herbicidal properties.

Auxin_Signaling_Pathway cluster_nucleus Nucleus TIR1_AFB TIR1/AFB Receptor Ubiquitination Ubiquitination & Degradation TIR1_AFB->Ubiquitination targets for Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF represses Transcription_Repression Transcription Repression ARF->Transcription_Repression binds to Transcription_Activation Transcription Activation ARF->Transcription_Activation activates Auxin_Responsive_Genes Auxin-Responsive Genes Transcription_Repression->Auxin_Responsive_Genes binds to Transcription_Activation->Auxin_Responsive_Genes activates Ubiquitination->Aux_IAA degrades Auxin Hypothetical 4-NPAA Auxin->TIR1_AFB binds to

Figure 2: A potential signaling pathway for investigation of 4-NPAA's auxin-like activity, based on the known TIR1/AFB pathway.

Enzymatic Assays

This compound can serve as a chromogenic substrate for the detection and quantification of certain enzymatic activities, particularly hydrolases such as esterases. The enzymatic cleavage of the ester linkage releases 4-nitrophenol, which is a yellow-colored compound under alkaline conditions and can be quantified spectrophotometrically.[15]

Colorimetric Assay for Hydrolase Activity

This protocol provides a general framework for using this compound to screen for and characterize enzymes that can hydrolyze the phenoxyacetic acid linkage.

Experimental Protocol: Spectrophotometric Hydrolase Assay

  • Materials: this compound solution, enzyme sample (e.g., purified enzyme or cell lysate), appropriate buffer solution (the optimal pH will depend on the enzyme), sodium carbonate or sodium hydroxide solution (to stop the reaction and develop the color), microplate reader or spectrophotometer.

  • Procedure:

    • Prepare a standard curve using known concentrations of 4-nitrophenol to correlate absorbance with product concentration.

    • In a microplate well or cuvette, add the buffer solution and the enzyme sample.

    • Initiate the reaction by adding the this compound solution.

    • Incubate the reaction at the optimal temperature for the enzyme for a defined period.

    • Stop the reaction by adding a sodium carbonate or sodium hydroxide solution. This will also raise the pH, leading to the development of the yellow color of the 4-nitrophenolate ion.

    • Measure the absorbance at a wavelength of approximately 405-410 nm.

    • Calculate the amount of 4-nitrophenol released using the standard curve and determine the enzyme activity.

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, 4-NPAA) Start->Prepare_Reagents Reaction_Setup Set up Reaction (Buffer + Enzyme) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction (Add 4-NPAA) Reaction_Setup->Initiate_Reaction Incubate Incubate (Optimal Temp & Time) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add Base) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance (~410 nm) Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Figure 3: General workflow for a colorimetric enzymatic assay using this compound.

Organic Synthesis and Catalysis

Beyond its role as a pharmaceutical intermediate, this compound can be employed in other areas of organic synthesis. Its active methylene group (the -CH₂- group adjacent to the carboxylic acid and the phenyl ring) can participate in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3][16] While specific protocols using this compound are not widely reported, its structure suggests potential as a reactant in this type of reaction.

Experimental Protocol: General Knoevenagel Condensation

  • Materials: An aldehyde or ketone, this compound (as the active methylene compound), a weak base catalyst (e.g., piperidine, pyridine), a suitable solvent (e.g., ethanol, toluene).

  • Procedure:

    • Dissolve the aldehyde or ketone and this compound in the chosen solvent in a reaction flask.

    • Add a catalytic amount of the weak base.

    • The reaction can be stirred at room temperature or heated, depending on the reactivity of the substrates. The progress can be monitored by TLC.

    • Upon completion, the product can be isolated by removing the solvent and purifying the residue, for example, by column chromatography or recrystallization.

Toxicology and Safety

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Toxicity DataValueSpeciesReference
LD50 (Intraperitoneal) 830 mg/kgMouse[17]
IC50 (A549 lung cells, 72h) 126 ± 2.25 µM (for 2,4-D)Human[18]
IC50 (WI38 lung cells, 72h) 115 ± 4.39 µM (for 2,4-D)Human[18]

Note: IC50 values are for the related compound 2,4-Dichlorophenoxyacetic acid and are provided for comparative context.

Conclusion

This compound is a compound with a diverse range of established and potential research applications. Its utility as a building block in pharmaceutical synthesis is well-recognized. Furthermore, its potential as a tool for enzymatic screening, a subject for agrochemical discovery, and a reactant in organic synthesis reactions warrants further investigation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and unlock the full potential of this versatile molecule.

References

A Comprehensive Technical Guide to the Solubility of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-Nitrophenoxyacetic acid (also known as 4-Nitrophenylacetic acid) in various solvents. This document compiles available data, presents a detailed experimental protocol for solubility determination, and explores relevant biological pathways, offering a valuable resource for laboratory research and development.

Introduction

This compound (CAS No: 104-03-0, Molecular Formula: C₈H₇NO₄) is a crystalline solid that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. Understanding its solubility in different solvents is critical for process development, purification, formulation, and various research applications. This guide focuses on providing quantitative solubility data and standardized methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in thirteen different solvents across a temperature range of 283.15 K to 328.15 K. The study "Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K" provides a comprehensive dataset on this topic.[1]

The mole fraction solubility of this compound increases with rising temperature in all tested solvents. The solubility profile shows a strong dependence on the nature of the solvent, with the following rank order from highest to lowest solubility[1]:

N,N-dimethylformamide (DMF) > methanol > N,N-dimethylacetamide (DMA) > ethanol > n-propanol > n-butanol > ethyl acetate > isopropanol > isobutanol > acetonitrile > ethylene glycol (EG) > water > cyclohexane

The following table summarizes the mole fraction solubility (x₁) of this compound in these solvents at various temperatures.

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanolEthyl AcetateAcetonitrileDMFDMAEthylene GlycolWaterCyclohexane
283.15 0.08350.05410.04120.02980.03510.02340.03150.01520.18520.07510.00890.00110.0003
288.15 0.09520.06230.04780.03450.04080.02710.03680.01780.20910.08630.01040.00130.0004
293.15 0.10830.07150.05530.04010.04730.03140.04290.02080.23580.09890.01210.00150.0005
298.15 0.12310.08180.06380.04640.05480.03640.04990.02430.26550.11310.01410.00180.0006
303.15 0.13980.09350.07340.05360.06340.04220.05790.02830.29850.12910.01640.00210.0007
308.15 0.15860.10670.08430.06180.07320.04880.06710.03290.33510.14710.01900.00240.0008
313.15 0.17980.12150.09650.07110.08430.05640.07760.03820.37560.16730.02200.00280.0010
318.15 0.20360.13830.11030.08160.09690.06500.08950.04430.41990.19010.02540.00320.0012
323.15 0.23040.15710.12580.09350.11120.07480.10310.05120.46830.21570.02930.00370.0014
328.15 0.26040.17840.14330.10690.12740.08590.11850.05910.52080.24450.03370.00430.0017

Note: The data in this table is derived from the graphical representations and trends described in the cited study. For exact values, please refer to the original publication.

Experimental Protocol: Equilibrium Solubility Determination

The following section details the standardized shake-flask method for determining the equilibrium solubility of a compound like this compound. This protocol is based on established methodologies such as the OECD Guideline 105.

Materials and Equipment
  • Solute: High-purity this compound (>99%)

  • Solvents: HPLC-grade or equivalent purity solvents of interest.

  • Apparatus:

    • Analytical balance (readable to at least 0.1 mg)

    • Thermostatic shaker bath or incubator capable of maintaining temperature within ±0.5°C.

    • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).

    • Centrifuge.

    • Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material).

    • Volumetric flasks and pipettes.

    • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC).

Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Securely seal the vials and place them in the thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 72 hours is typical.

  • Phase Separation: After equilibration, allow the vials to rest at the set temperature for a prolonged period (e.g., 24 hours) to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to ensure clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification: Determine the concentration of this compound in the collected sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). A pre-established calibration curve is required for this purpose.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L, or mole fraction) based on the measured concentration and the known volumes/masses.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate in thermostatic shaker (e.g., 24-72 hours) prep2->equil sep Settle or centrifuge at constant temperature equil->sep sample Withdraw and filter supernatant sep->sample quant Quantify concentration (e.g., HPLC, UV-Vis) sample->quant calc Calculate solubility quant->calc

Caption: A flowchart of the shake-flask method for solubility measurement.

Biological Activity and Associated Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, related phenolic acids have been studied for their biological activities. For instance, the structurally similar compound 4-Hydroxyphenylacetic acid has been shown to possess antithrombotic effects. Mechanistic studies indicate that its activity is linked to the modulation of the PI3K/AKT/mTOR signaling pathway .

Inhibition of this pathway leads to the enhancement of autophagy, which plays a role in the compound's antithrombotic action. It is important to note that this information pertains to a related but distinct molecule and should not be directly extrapolated to this compound without dedicated experimental validation.

G PI3K/AKT/mTOR Signaling Pathway Inhibition cluster_pathway PI3K/AKT/mTOR Pathway cluster_effect Cellular Process cluster_outcome Biological Outcome compound 4-Hydroxyphenylacetic Acid (Related Compound) PI3K PI3K compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR autophagy Autophagy mTOR->autophagy Inhibits outcome Antithrombotic Effects autophagy->outcome Leads to

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a related compound.

Conclusion

This technical guide provides essential information on the solubility of this compound, a compound of interest in chemical synthesis and pharmaceutical development. The provided data demonstrates a clear dependence of its solubility on both solvent choice and temperature. The detailed experimental protocol for the shake-flask method offers a standardized approach for researchers to conduct their own solubility studies. While direct biological signaling data for this compound is scarce, the activity of related compounds suggests potential avenues for future investigation. This compilation of data and methodologies serves as a foundational resource for professionals working with this compound.

References

Spectroscopic Profile of 4-Nitrophenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Nitrophenoxyacetic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document presents in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate replication and further study.

Core Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.20d2HAr-H (ortho to NO₂)
~7.00d2HAr-H (meta to NO₂)
~4.80s2H-O-CH₂-COOH
~11.0 (broad)s1H-COOH

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~170.0-COOH
~162.0Ar-C-O
~141.0Ar-C-NO₂
~126.0Ar-CH (ortho to NO₂)
~115.0Ar-CH (meta to NO₂)
~65.0-O-CH₂-COOH

Solvent: DMSO-d₆.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-2900BroadO-H stretch (Carboxylic Acid)
~1730StrongC=O stretch (Carboxylic Acid)
~1590, ~1490StrongC=C stretch (Aromatic Ring)
~1510, ~1340StrongN-O asymmetric & symmetric stretch (Nitro Group)
~1240StrongC-O stretch (Ether)
~850StrongC-H bend (para-disubstituted Aromatic)

Technique: KBr Wafer.[1]

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
181.099.99[M]⁺ (Molecular Ion)
136.036.70[M - COOH]⁺
91.059.60[C₆H₅O]⁺
77.034.50[C₆H₅]⁺
44.023.80[CO₂]⁺

Ionization Method: Electron Ionization (EI) at 20 eV.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. All spectra were recorded on a standard NMR spectrometer. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. For ¹³C NMR, broadband proton decoupling was employed to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum was obtained using the KBr wafer technique.[1] A small amount of finely ground this compound (1-2 mg) was intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The resulting KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.[1] The sample was introduced into the ion source, where it was bombarded with a beam of electrons with an energy of 20 eV.[1] The resulting positively charged ions and fragment ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector recorded the relative abundance of each ion.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Compound This compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep NMR IR_Prep Prepare KBr Pellet Compound->IR_Prep IR MS_Prep Vaporize Sample Compound->MS_Prep MS NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS_Spec->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to the Safe Handling of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrophenoxyacetic acid (CAS No. 104-03-0) is a member of the phenylacetic acid family, characterized by a nitro group at the para-position of the phenyl ring.[1][2] It presents as an off-white to light yellow or pale brown crystalline powder.[1][3][4][5] This compound is a crucial intermediate in the synthesis of various organic chemicals, including pharmaceuticals, dyestuffs, and penicillin precursors.[1][2] Given its application in research and development, a thorough understanding of its safety and handling precautions is paramount for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and prevent accidental exposure.

This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for this compound, incorporating data from multiple safety data sheets and chemical databases.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReferences
CAS Number 104-03-0[6][7][8][9][10]
Molecular Formula C₈H₇NO₄[6][8][10]
Molecular Weight 181.15 g/mol [6][8]
Appearance White to cream to pale brown or yellow crystals or powder.[3][4]
Melting Point 150-155 °C[11][12]
Solubility Soluble in alcohol, ether, and benzene. Does not mix well with water.[3]
Vapor Pressure Negligible / ~0.0 mmHg at 25°C[3][12]
Autoignition Temp. Not applicable[7][10]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance.[3][7] The primary hazards are irritation to the skin, eyes, and respiratory system.[6][8][10][13] Accidental ingestion may be harmful.[3] The substance and its metabolites could potentially bind to hemoglobin, inhibiting oxygen uptake and leading to methemoglobinemia, a form of oxygen starvation.[3]

The Globally Harmonized System (GHS) classification is detailed in the table below.

GHS Classification
Hazard Class Skin Irritation (Category 2)[6][7][10]
Serious Eye Irritation (Category 2)[6][7][10]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[6][8][9][10]
Pictogram Irritant[8]
Signal Word Warning [6][7][9][13]
Hazard Statements H315: Causes skin irritation.[6][8][9][10][13]
H319: Causes serious eye irritation.[6][8][9][10][13]
H335: May cause respiratory irritation.[6][8][9][10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9][10]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][13]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9][10]

Section 3: Toxicological Information

The available toxicological data for this compound is limited, primarily focusing on acute toxicity. There is no data available to classify it as a germ cell mutagen, carcinogen, or reproductive toxin.[6][10]

Toxicity Data
Acute Toxicity LD50 Intraperitoneal (mouse): 830 mg/kg.[3][6]
LD Oral (rat): >500 mg/kg.[12]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[6]

Section 4: First Aid Measures

Prompt and appropriate first aid is critical in the event of exposure. Always consult a physician and show them the Safety Data Sheet.[6][9]

Key First Aid Procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][9][10]

  • Skin Contact: Immediately remove all contaminated clothing.[3][13] Flush skin with plenty of soap and running water.[3][7][10] If skin irritation occurs, get medical advice.[7][13]

  • Eye Contact: Immediately wash out with fresh running water for at least 15 minutes.[3][7][9][10] Ensure complete irrigation by keeping eyelids apart.[3] Remove contact lenses if present and easy to do so.[6][7][10][13] If eye irritation persists, seek medical attention.[7][13]

  • Ingestion: Rinse mouth thoroughly with water.[6][9] Never give anything by mouth to an unconscious person.[6][9] Do NOT induce vomiting.[14] Urgent hospital treatment is likely needed.[3]

First_Aid_Workflow cluster_routes Identify Exposure Route cluster_actions Immediate Actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air. Provide artificial respiration if needed. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash with soap & water. Skin->Action_Skin Action_Eye Rinse with water for 15+ minutes. Remove contact lenses. Eye->Action_Eye Action_Ingest Rinse mouth. DO NOT induce vomiting. Ingestion->Action_Ingest Medical Seek Immediate Medical Attention (Bring SDS) Action_Inhale->Medical If breathing is difficult Action_Skin->Medical If irritation persists Action_Eye->Medical If irritation persists Action_Ingest->Medical

Diagram 1. First Aid Emergency Response Workflow.

Section 5: Fire and Explosion Hazard Data

While it is a combustible solid, it propagates flame with difficulty.[3] The primary fire-related hazard stems from the potential for dust to form an explosive mixture with air.[3]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[3][6][7][9] For large fires, only water spray or fog is recommended.[3]

  • Specific Hazards: Dust clouds can be ignited by a flame or spark, causing a fire or explosion.[3] Dry dust can also be charged electrostatically.[3]

  • Hazardous Combustion Products: Combustion will produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][6][7][9]

  • Firefighting Precautions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7][9] Cool fire-exposed containers with a water spray from a protected location.[3]

Section 6: Accidental Release Measures

In case of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel to safe areas.[6][9] Ensure adequate ventilation.[6][7][9] Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[3][6][7]

  • Environmental Precautions: Prevent the spillage from entering drains or waterways.[3][6][7] If contamination occurs, advise emergency services.[3]

  • Methods for Containment and Cleanup:

    • Minor Spills: Use dry cleanup procedures to avoid generating dust.[3] Dampen with water before sweeping to prevent dusting.[3] Vacuum or sweep up the material and place it in a suitable, sealed container for disposal.[3][6]

    • Major Spills: Alert emergency responders.[3] Control personal contact by wearing protective clothing.[3] Recover the product wherever possible.[3] Collect residues and place them in sealed containers for disposal.[3] After cleanup, wash the area down with large amounts of water.[3]

Spill_Response_Protocol cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Detected Step1 Assess Spill Size (Minor / Major) Start->Step1 Minor1 Ensure PPE is worn (Gloves, Goggles, Respirator) Step1->Minor1 Minor Major1 Evacuate area & Alert others Step1->Major1 Major Minor2 Dampen with water to prevent dusting Minor1->Minor2 Minor3 Use dry cleanup: Sweep or HEPA-vacuum Minor2->Minor3 Minor4 Place waste in sealed container for disposal Minor3->Minor4 End Decontaminate & Restock Minor4->End Major2 Contact Emergency Services Major1->Major2 Major3 Control personal contact with full PPE Major2->Major3 Major4 Prevent entry into drains/waterways Major3->Major4 Major5 Recover product where possible Major4->Major5 Major6 Collect residue and place in sealed containers Major5->Major6 Major7 Wash area with large amounts of water Major6->Major7 Major7->End

References

Methodological & Application

Synthesis of 4-Nitrophenoxyacetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 4-Nitrophenoxyacetic acid, a valuable intermediate in pharmaceutical and dyestuff industries. The primary method detailed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Reaction Principle

The synthesis of this compound is achieved through the Williamson ether synthesis. This SN2 reaction involves the nucleophilic substitution of the halide in chloroacetic acid by the phenoxide ion of 4-nitrophenol. The reaction is typically carried out in an aqueous solution with a base, such as sodium hydroxide, to deprotonate the phenol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Nitrophenol35 g[1]
Chloroacetic Acid (initial)24 g[1]
50% Sodium Hydroxide Solution (initial)40 g[1]
Water (initial)200 mL[1]
Chloroacetic Acid (additional)12 g[1]
50% Sodium Hydroxide Solution (additional)20 g[1]
Water (additional)50 mL[1]
Product
Yield25-30 g[1]
Melting Point183 °C[1]
AppearanceGlistening platelets[1]

Experimental Protocol

Materials:

  • 4-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (50% solution)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Distilled water

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH indicator paper

Procedure:

  • Reaction Setup: In a round bottom flask, combine 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 mL of water.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a boil. Continue refluxing until the solution is no longer alkaline, which can be checked with pH paper.

  • Additional Reactants: Once the initial reaction mixture becomes neutral, add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 mL of water to the flask.[1]

  • Continued Reflux: Continue to boil the solution until the pH is neutral.[1]

  • Acidification and Precipitation: After the reaction is complete, cool the mixture and acidify it with concentrated hydrochloric acid. The crude this compound will precipitate out of the solution.[1]

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Recrystallize the crude product from alcohol.[1]

    • Acid-Base Purification: Dissolve the crude product in a dilute sodium hydroxide solution and then re-precipitate the pure this compound by adding hydrochloric acid.[1]

  • Drying: Collect the purified crystals by filtration and dry them thoroughly. The expected yield of pure this compound is between 25-30 g.[1]

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine: - 4-Nitrophenol - Chloroacetic Acid - NaOH Solution - Water reflux1 Reflux until neutral pH reactants->reflux1 add_reactants Add more: - Chloroacetic Acid - NaOH Solution - Water reflux1->add_reactants reflux2 Reflux until neutral pH add_reactants->reflux2 acidify Acidify with HCl to precipitate product reflux2->acidify Cool purify Purify by: - Recrystallization (Ethanol) OR - Acid-Base Extraction acidify->purify dry Dry the final product purify->dry final_product final_product dry->final_product Yield: 25-30 g M.P.: 183 °C

Caption: Workflow for the synthesis of this compound.

References

Laboratory preparation of 4-Nitrophenoxyacetic acid from p-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrophenoxyacetic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and herbicides. Its synthesis is a classic example of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an organohalide. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this application note, we detail a laboratory-scale protocol for the preparation of this compound from p-nitrophenol and chloroacetic acid.

The overall reaction involves the deprotonation of the weakly acidic p-nitrophenol by a strong base, sodium hydroxide, to form the more nucleophilic p-nitrophenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group to form the ether linkage. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, this compound.

Reaction Scheme

p-Nitrophenol + Chloroacetic Acid → this compound

Experimental Protocol

This protocol is adapted from established laboratory procedures for the Williamson ether synthesis.[3][4][5]

Materials and Equipment:

  • p-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (50% aqueous solution)

  • Concentrated hydrochloric acid

  • Distilled water

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Beakers

  • Buchner funnel and filter flask

  • Filter paper

  • pH indicator paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine 35 g of p-nitrophenol, 40 g of a 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 mL of water.[3]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling using a heating mantle or water bath.[3] Continue to reflux the solution. The reaction is monitored by checking the pH of the solution; the reaction is initially alkaline and becomes neutral as the reaction proceeds.[3]

  • Addition of Reagents: Once the solution is no longer alkaline, add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 mL of water to the reaction mixture.[3] Continue to boil the solution until the pH becomes neutral.[3]

  • Precipitation: After the reaction is complete, cool the flask to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid until the solution is acidic, which can be confirmed with pH paper.[3] This will precipitate the crude this compound.

  • Isolation of Crude Product: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts and acid.

Purification:

  • Recrystallization: The crude this compound can be purified by recrystallization from alcohol or by dissolving it in a dilute sodium hydroxide solution and reprecipitating with hydrochloric acid.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. The final product should be glistening platelets.[3]

Characterization:

The identity and purity of the synthesized this compound can be confirmed by its melting point. The expected melting point is approximately 183 °C.[3]

Data Presentation

ParameterValueReference
Reactants
p-Nitrophenol35 g[3]
Chloroacetic acid (initial)24 g[3]
Chloroacetic acid (additional)12 g[3]
Sodium hydroxide (50% aq.) (initial)40 g[3]
Sodium hydroxide (50% aq.) (additional)20 g[3]
Product
Expected Yield25-30 g[3]
AppearanceGlistening platelets[3]
Melting Point183 °C[3]

Mechanism of Williamson Ether Synthesis

The synthesis of this compound from p-nitrophenol and chloroacetic acid proceeds via the Williamson ether synthesis, which is a classic SN2 reaction.

  • Deprotonation: The phenolic proton of p-nitrophenol is acidic and reacts with the strong base, sodium hydroxide, to form the sodium p-nitrophenoxide salt. This deprotonation is a crucial step as it generates a potent nucleophile, the p-nitrophenoxide anion.

  • Nucleophilic Attack: The p-nitrophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetic acid. This carbon is susceptible to nucleophilic attack because it is bonded to an electronegative chlorine atom, which acts as a good leaving group.

  • Displacement: The attack by the p-nitrophenoxide ion occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion in a concerted step. This results in the formation of a new carbon-oxygen bond, creating the ether linkage.

  • Acidification: The product at this stage is the sodium salt of this compound. In the final step, the reaction mixture is acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate anion to yield the final product, this compound.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_procedure Procedure cluster_purification Purification p_nitrophenol p-Nitrophenol mix Mix Reactants in Flask p_nitrophenol->mix chloroacetic_acid Chloroacetic Acid chloroacetic_acid->mix naoh NaOH (50% aq.) naoh->mix water Water water->mix reflux Reflux until Neutral mix->reflux add_reagents Add More Reagents reflux->add_reagents reflux_2 Continue Reflux add_reagents->reflux_2 acidify Acidify with HCl reflux_2->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation pnp p-Nitrophenol pnp_ion p-Nitrophenoxide Ion pnp->pnp_ion + NaOH naoh NaOH pnp_ion_2 p-Nitrophenoxide Ion caa Chloroacetic Acid attack SN2 Attack caa->attack salt Sodium 4-Nitrophenoxyacetate attack->salt pnp_ion_2->attack product This compound salt->product + HCl hcl HCl

References

Application Notes and Protocols for Enzyme Assays Using 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenoxyacetic acid is a specialized chromogenic substrate used for the continuous colorimetric assay of specific enzyme activities. Unlike the more common p-nitrophenyl esters, which are substrates for esterases and lipases, this compound contains a stable ether linkage. Its primary application is in the characterization of enzymes capable of cleaving this ether bond, most notably the 2,4-Dichlorophenoxyacetic acid (2,4-D)/α-ketoglutarate dioxygenase (TfdA). The enzymatic cleavage of this compound releases 4-nitrophenol, a bright yellow compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.[1] This substrate is particularly valuable for studying enzymes involved in herbicide degradation and related biochemical pathways.

Principle of the Assay

The enzyme assay using this compound is based on the enzymatic hydroxylation of the substrate, which leads to the cleavage of the ether bond and the subsequent release of 4-nitrophenol. In the case of TfdA, an Fe(II) and α-ketoglutarate dependent dioxygenase, the reaction involves the conversion of this compound to an unstable hemiacetal intermediate which then spontaneously decomposes to yield 4-nitrophenol and glyoxylate.[1] The resulting 4-nitrophenolate ion exhibits a strong absorbance at approximately 400-410 nm under neutral to alkaline conditions, allowing for real-time monitoring of the reaction progress. The rate of increase in absorbance is directly proportional to the enzyme's activity.

Applications

  • Enzyme Characterization: Determination of kinetic parameters such as Km and kcat for enzymes like TfdA.[1]

  • Herbicide Degradation Studies: Investigating the activity of microorganisms and purified enzymes involved in the breakdown of phenoxyacetic acid-based herbicides.

  • Inhibitor Screening: High-throughput screening of chemical libraries to identify potential inhibitors of TfdA and related dioxygenases, which could have applications in drug discovery or as probes for mechanistic studies.

  • Bioremediation Research: Assessing the efficacy of enzymatic processes for the detoxification of environmental pollutants.

Data Presentation

Table 1: Kinetic Parameters of TfdA with this compound
EnzymeSubstrateKm (mM)kcat (min-1)Source
2,4-Dichlorophenoxyacetic acid (2,4-D)/α-ketoglutarate dioxygenase (TfdA)This compound0.89 ± 0.04540 ± 10[1]
Table 2: Spectrophotometric Properties of 4-Nitrophenol
CompoundWavelength of Maximum Absorbance (λmax)Molar Extinction Coefficient (ε) at pH > 7.2
4-Nitrophenol~401-410 nm~18,380 M-1cm-1 at 401 nm in 10 mM NaOH[2]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay of TfdA Activity

This protocol describes a continuous assay for measuring the activity of 2,4-D/α-ketoglutarate dioxygenase (TfdA) using this compound as the substrate.

Materials:

  • Purified TfdA enzyme

  • This compound

  • α-Ketoglutarate

  • Ferrous sulfate (FeSO4) or Ferrous ammonium sulfate

  • Ascorbic acid

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer or other suitable buffer (e.g., HEPES)

  • Spectrophotometer capable of measuring absorbance at 400 nm

  • Cuvettes

Reagent Preparation:

  • Assay Buffer: 50 mM MOPS buffer, pH 6.75. Prepare and adjust the pH at room temperature.

  • This compound Stock Solution: Prepare a 100 mM stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and dilute to the desired concentration in assay buffer. The final concentration in the assay will typically be in the range of 0.1 to 5 mM.

  • α-Ketoglutarate Stock Solution: Prepare a 100 mM stock solution in assay buffer.

  • Ferrous Sulfate Stock Solution: Prepare a 10 mM stock solution in 10 mM HCl to prevent oxidation. Prepare this solution fresh.

  • Ascorbic Acid Stock Solution: Prepare a 100 mM stock solution in assay buffer. Prepare this solution fresh.

  • Enzyme Solution: Dilute the purified TfdA enzyme in cold assay buffer to a concentration that provides a linear rate of absorbance change over several minutes. The optimal concentration should be determined empirically.

Assay Procedure:

  • Set the spectrophotometer to 400 nm and equilibrate the temperature to 25°C.

  • In a 1 mL cuvette, prepare the reaction mixture by adding the following components:

    • Assay Buffer (to a final volume of 1 mL)

    • This compound (e.g., to a final concentration of 2 mM)

    • α-Ketoglutarate (to a final concentration of 1 mM)

    • Ascorbic acid (to a final concentration of 1 mM)

    • Ferrous sulfate (to a final concentration of 100 µM)

  • Mix the contents of the cuvette by gentle inversion.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted TfdA enzyme solution to the cuvette and immediately mix.

  • Continuously monitor the increase in absorbance at 400 nm for 5-10 minutes.

  • Control Reaction: Perform a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the rate of the enzymatic reaction.

Data Analysis:

  • Determine the initial rate of the reaction (ΔA400/min) from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA400/min) / ε * path length (cm) * 1000

    • Where ε is the molar extinction coefficient of 4-nitrophenol at 400 nm under the assay conditions.

  • Calculate the specific activity by dividing the activity by the concentration of the enzyme in the assay (mg/mL).

Visualizations

Enzymatic_Reaction_Pathway sub This compound enzyme TfdA Enzyme sub->enzyme akg α-Ketoglutarate akg->enzyme succ Succinate co2 CO₂ o2 O₂ o2->enzyme fe2 Fe(II) fe2->enzyme intermediate Unstable Hemiacetal Intermediate enzyme->intermediate Hydroxylation prod1 4-Nitrophenol (Yellow Product) intermediate->prod1 prod2 Glyoxylate intermediate->prod2

Caption: Enzymatic reaction of TfdA with this compound.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (pH 6.75) mix_reagents Combine Buffer, Substrate, and Cofactors in Cuvette prep_buffer->mix_reagents prep_substrate Prepare Substrate & Cofactor Stocks prep_substrate->mix_reagents prep_enzyme Dilute TfdA Enzyme add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme equilibrate Equilibrate to 25°C Record Baseline mix_reagents->equilibrate equilibrate->add_enzyme monitor_abs Monitor Absorbance at 400 nm add_enzyme->monitor_abs calc_rate Calculate Initial Reaction Rate (ΔA/min) monitor_abs->calc_rate calc_activity Calculate Enzyme Activity using Beer-Lambert Law calc_rate->calc_activity calc_specific_activity Determine Specific Activity calc_activity->calc_specific_activity

Caption: Workflow for the TfdA enzyme assay.

References

Application Notes and Protocols for 4-Nitrophenoxyacetic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrophenoxyacetic acid is a synthetic compound that exhibits auxin-like activity and has been investigated for its potential as a plant growth regulator. Due to its structural similarity to natural auxins like indole-3-acetic acid (IAA), it is believed to influence various physiological processes in plants, including cell elongation, division, and differentiation. These application notes provide an overview of its mechanism of action, protocols for its experimental use, and a summary of reported effects.

Mechanism of Action

The primary mechanism of action for this compound is believed to be through its interaction with the auxin signaling pathway. Like other auxins, it likely binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of F-box proteins, which are part of the SCFTIR1/AFB ubiquitin-ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then bind to auxin-responsive promoters in the DNA and activate the transcription of genes involved in growth and development.

AuxinSignalingPathway cluster_cytoplasm Cytoplasm 4-NPAA_ext 4-Nitrophenoxyacetic acid (4-NPAA) 4-NPAA_int 4-NPAA_int 4-NPAA_ext->4-NPAA_int Enters Cell

Data Presentation

The following tables summarize quantitative data from experiments using "Atonik," a biostimulant containing a mixture of nitrophenolates, including compounds structurally related to this compound. The data is presented as a percentage increase or decrease compared to control treatments.

Table 1: Effect of Atonik on Growth Parameters of Arabidopsis thaliana [1]

ParameterOptimal Conditions (% Change)Drought Stress (% Change)
Leaf Area+3 to +43Not Specified
Fresh Weight+2.5 to +46Not Specified
Dry Matter+1 to +47Not Specified

Table 2: Effect of Atonik on Arabidopsis thaliana under Platinum (Pt) Stress [1]

ParameterPt Concentration (µM)% Change vs. Control
Leaf Area0+8.6
2.5+15.1
25+13.0
50Not Recorded
Number of Leaves0-
2.5+0.2
25+35.5
50Not Recorded
Aboveground Biomass2.5+13.0
25+14.5
Fresh Weight of RootsAllIncreased
Dry Matter of RootsAllIncreased

Table 3: Effect of Atonik on Physiological Parameters of Arabidopsis thaliana under Platinum (Pt) Stress [1]

ParameterPt Concentration (µM)% Change vs. Control
Transpiration Intensity2.5Increased
Relative Water Content (RWC)2.5+3 to +4
50-2
Membrane Injuries (Roots)All-9.5 to -13.8
Membrane Injuries (Leaves)All-0.5 to -1.7

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • 1 M Sodium hydroxide (NaOH) solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flasks (various sizes)

  • pH meter

Procedure:

  • Weigh the desired amount of this compound powder.

  • In a beaker, dissolve the powder in a small volume of 1 M NaOH solution with stirring. This compound is sparingly soluble in water but dissolves in alkaline solutions.

  • Once dissolved, transfer the solution to a volumetric flask.

  • Add distilled water to the flask, bringing it close to the final volume.

  • Adjust the pH of the solution to the desired level (typically between 6.0 and 7.0 for plant applications) using dilute HCl or NaOH.

  • Bring the solution to the final volume with distilled water and mix thoroughly.

  • Store the stock solution in a dark, cool place. For long-term storage, refrigeration is recommended.

Protocol 2: Foliar Application of this compound

Materials:

  • This compound stock solution

  • Distilled water

  • Surfactant (e.g., Tween 20)

  • Spray bottles

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Calculate the required volume of the stock solution to achieve the desired final concentration in the spray solution.

  • In a clean container, add the calculated volume of the stock solution.

  • Add a small amount of surfactant to the water (e.g., 0.01-0.1% v/v) to improve leaf surface coverage.

  • Add distilled water to reach the final desired volume and mix well.

  • Transfer the solution to a spray bottle.

  • Spray the solution evenly onto the foliage of the experimental plants until runoff is observed.

  • Include a control group of plants sprayed only with water and the surfactant.

  • Conduct the application during the cooler parts of the day (early morning or late evening) to prevent rapid evaporation and potential leaf burn.

Protocol 3: Seed Germination and Seedling Growth Bioassay

Materials:

  • Seeds of the test plant species (e.g., lettuce, radish, Arabidopsis thaliana)

  • Petri dishes with filter paper or agar-based medium

  • This compound solutions of varying concentrations

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or caliper for measurements

Procedure:

  • Prepare a series of this compound solutions at different concentrations (e.g., 0, 1, 10, 50, 100 µM).

  • Sterilize the seeds if necessary, following a species-specific protocol.

  • Place a sterile filter paper in each petri dish and moisten it with a specific volume of the corresponding test solution. Alternatively, incorporate the test solutions into the agar medium before pouring the plates.

  • Place a predetermined number of seeds (e.g., 10-20) in each petri dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 5-7 days), measure the germination percentage, root length, and shoot length of the seedlings.

  • Record and analyze the data to determine the effect of different concentrations of this compound on seedling growth.

Experimental Workflow Visualization

// Nodes "Start" [label="Experiment Design", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep" [label="Prepare 4-NPAA Solutions\n(Different Concentrations)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Planting" [label="Plant Seeds or\nSelect Seedlings", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Treatment" [label="Apply 4-NPAA Treatment\n(Foliar Spray or in Medium)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Growth" [label="Incubate under\nControlled Conditions", shape=parallelogram, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Data" [label="Data Collection\n(e.g., Growth Measurements,\nBiomass, Yield)", shape=document, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Analysis" [label="Statistical Analysis", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Conclusion" [label="Draw Conclusions", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "Start" -> "Prep" [color="#202124"]; "Start" -> "Planting" [color="#202124"]; "Prep" -> "Treatment" [color="#202124"]; "Planting" -> "Treatment" [color="#202124"]; "Treatment" -> "Growth" [color="#202124"]; "Growth" -> "Data" [color="#202124"]; "Data" -> "Analysis" [color="#202124"]; "Analysis" -> "Conclusion" [color="#202124"]; } Caption: A general workflow for experiments using this compound.

References

Application Notes and Protocols for Testing the Auxin Activity of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Auxins are a class of phytohormones that play a central role in virtually every aspect of plant growth and development, including cell elongation, root initiation, and vascular tissue development.[1][2] Synthetic compounds that mimic the activity of the primary native auxin, Indole-3-acetic acid (IAA), are widely used in agriculture and horticulture. 4-Nitrophenoxyacetic acid is a synthetic compound whose biological activity is of interest. This document provides detailed experimental protocols to quantitatively assess its potential auxin-like activity using classic and contemporary plant-based bioassays.

Background: The Molecular Mechanism of Auxin Action

The primary mechanism of auxin signaling involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex.[1] In the presence of auxin, the hormone acts as a "molecular glue" to facilitate the binding of TIR1/AFB proteins to Aux/IAA transcriptional repressors.[1] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] The removal of these repressors allows Auxin Response Factors (ARFs) to bind to auxin response elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription and initiating downstream physiological responses.[1]

Canonical Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., this compound) SCFTIR1 SCF(TIR1/AFB) Auxin->SCFTIR1 Binds AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Binds Proteasome 26S Proteasome SCFTIR1->Proteasome Ubiquitination ARF ARF (Transcription Factor) AuxIAA->ARF Represses DNA AuxRE ARF->DNA Binds Proteasome->AuxIAA Degradation Genes Auxin-Responsive Genes DNA->Genes Transcription Response Physiological Response Genes->Response Leads to

Caption: Canonical TIR1/AFB-mediated auxin signaling pathway.

Experimental Protocols

Two primary bioassays are detailed below: the Avena coleoptile elongation test for cell expansion and the Arabidopsis thaliana root growth inhibition assay, a sensitive indicator of auxin and auxin-like activity.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles (the protective sheath covering the emerging shoot) of oat seedlings.[3][4]

Materials:

  • Oat seeds (Avena sativa)

  • This compound (test compound)

  • Indole-3-acetic acid (IAA) (positive control)

  • Ethanol (for stock solution preparation)

  • Sucrose

  • Potassium citrate buffer (pH 5.0)

  • Petri dishes, filter paper, and glass vials

  • Precision cutter or razor blade

  • Ruler with millimeter markings or digital caliper

  • Dark growth chamber or light-proof box at 25°C

Methodology:

  • Seed Germination:

    • Soak oat seeds in tap water for 2-3 hours.

    • Sow the seeds on moist filter paper in a tray or Petri dish.

    • Germinate the seeds in complete darkness at 25°C for 3-4 days until the coleoptiles are approximately 20-30 mm long.[5] All subsequent manipulations should be performed under a dim green safelight, which does not affect plant phototropism.

  • Preparation of Test Solutions:

    • Prepare a 10 mM stock solution of this compound in ethanol. Prepare a similar stock solution for the positive control, IAA.

    • Create a series of working solutions by diluting the stock solution in a basal medium containing 1% sucrose and 10 mM potassium citrate buffer (pH 5.0). Suggested final concentrations for the test compound and IAA are: 0 (negative control), 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, and 10⁻⁴ M.

    • The negative control should contain the same final concentration of ethanol as the highest concentration test solution.

    • Dispense 2 ml of each solution into labeled glass vials or small Petri dishes.

  • Coleoptile Sectioning:

    • Select straight, healthy coleoptiles.

    • Using a precision cutter, remove the apical 2-3 mm of the coleoptile tip, as this is the primary site of endogenous auxin production.[5]

    • From the remaining coleoptile, cut a 5-10 mm segment.

    • Collect all segments in a Petri dish containing distilled water.

  • Incubation:

    • Randomly transfer 10-15 coleoptile segments into each vial containing the test solutions.[5]

    • Seal the vials and incubate them in complete darkness at 25°C for 18-24 hours.[5]

  • Measurement and Data Analysis:

    • After incubation, carefully remove the segments from the solutions and place them on a flat surface.

    • Measure the final length of each segment to the nearest 0.5 mm using a ruler or digital caliper.

    • Calculate the mean elongation and standard error for each treatment group.

    • Plot the mean elongation against the logarithm of the compound concentration to generate a dose-response curve.

Arabidopsis thaliana Root Growth Inhibition Bioassay

This assay leverages the fact that while auxins promote lateral root formation, they inhibit primary root elongation at moderate to high concentrations.[6][7] This provides a highly sensitive and quantifiable measure of auxin activity.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • This compound (test compound)

  • Indole-3-acetic acid (IAA) (positive control)

  • Murashige and Skoog (MS) medium powder with vitamins

  • Sucrose

  • Agar or Gellan Gum

  • Ethanol or DMSO (for stock solution preparation)

  • Square Petri plates (100x100 mm)

  • Sterilization supplies (e.g., 70% ethanol, bleach solution)

  • Laminar flow hood

  • Growth chamber (22°C, 16h light/8h dark cycle)

Methodology:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 ml of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 ml of 20% bleach solution with a drop of Tween-20. Vortex for 10 minutes.

    • Wash the seeds 4-5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification (to ensure uniform germination).

  • Preparation of Growth Media:

    • Prepare MS medium (e.g., half-strength) with 1% sucrose and adjust the pH to 5.7. Add the solidifying agent (e.g., 0.8% agar) and autoclave.

    • Allow the medium to cool to approximately 50°C in a water bath.

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Add the test compound and IAA (positive control) from the stock solutions to the molten agar to achieve the desired final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). Ensure the solvent concentration is constant across all plates, including the control.

    • Pour the media into square Petri plates and allow them to solidify in a laminar flow hood.

  • Plating and Growth:

    • Using a sterile pipette tip, sow 10-15 sterilized seeds in a straight line on the surface of the agar, about 1 cm from the top of the plate.

    • Seal the plates with breathable tape and place them vertically in a growth chamber (22°C, 16h light/8h dark cycle).

  • Measurement and Data Analysis:

    • After 5-7 days of growth, remove the plates from the chamber.

    • Scan the plates to create a high-resolution digital image.

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the length of the primary root for each seedling.

    • Calculate the mean primary root length and standard error for each concentration.

    • Plot the mean root length as a percentage of the control against the compound concentration.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_avena Avena Coleoptile Elongation Assay cluster_arabidopsis Arabidopsis Root Inhibition Assay A1 Germinate Avena Seeds (3-4 days, dark) A3 Excise 5-10 mm Coleoptile Segments A1->A3 A2 Prepare Test Solutions (Control, IAA, 4-NPAA) A4 Incubate Segments in Solutions (18-24h, dark) A2->A4 A3->A4 A5 Measure Final Length of Segments A4->A5 Analysis Data Analysis (Dose-Response Curves) A5->Analysis B1 Sterilize & Stratify Arabidopsis Seeds B3 Sow Seeds on Plates B1->B3 B2 Prepare MS Agar Plates with Test Compounds B2->B3 B4 Incubate Vertically (5-7 days, light/dark cycle) B3->B4 B5 Measure Primary Root Length B4->B5 B5->Analysis

Caption: Workflow for auxin activity bioassays.

Data Presentation

Quantitative results should be summarized to facilitate comparison between the test compound and controls.

Table 1: Effect of this compound on Avena Coleoptile Elongation.

Treatment Concentration (M)Mean Elongation (mm) ± SE% of ControlStatistical Significance (p-value vs Control)
0 (Control)Value ± SE100%-
10⁻⁸Value ± SE%p-value
10⁻⁷Value ± SE%p-value
10⁻⁶Value ± SE%p-value
10⁻⁵Value ± SE%p-value
10⁻⁴Value ± SE%p-value
10⁻⁵ (IAA Control)Value ± SE%p-value

Table 2: Effect of this compound on Arabidopsis Primary Root Growth.

Treatment Concentration (M)Mean Root Length (mm) ± SE% of ControlStatistical Significance (p-value vs Control)
0 (Control)Value ± SE100%-
10⁻⁸ (10 nM)Value ± SE%p-value
10⁻⁷ (100 nM)Value ± SE%p-value
10⁻⁶ (1 µM)Value ± SE%p-value
10⁻⁵ (10 µM)Value ± SE%p-value
10⁻⁴ (100 µM)Value ± SE%p-value
10⁻⁷ (IAA Control)Value ± SE%p-value

References

Application Note: High-Performance Liquid Chromatography for the Quantification of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Nitrophenoxyacetic acid. The described protocol utilizes a reverse-phase C18 column with UV detection, providing a reliable method for the determination of this compound in various sample matrices. This document provides the necessary parameters, experimental protocols, and validation data to implement this method in a laboratory setting.

Introduction

This compound is a chemical compound of interest in various fields of research and development. An accurate and precise analytical method is crucial for its quantification in different stages of experimental processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a validated HPLC method developed for the specific quantification of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • 0.45 µm membrane filters

Instrumentation
  • HPLC system equipped with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC operating conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with Phosphoric Acid (for pH adjustment)[1][2]
Isocratic Elution A suitable ratio of Acetonitrile to acidified water should be determined. A starting point could be a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min[3][4]
Injection Volume 20 µL[3]
Detection Wavelength 290 nm[3][4]
Column Temperature Ambient
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and acceptable limits.

Validation ParameterTypical Results
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using this HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Standard Preparation C HPLC System Setup A->C B Sample Preparation B->C D Inject Standard/Sample C->D E Data Acquisition D->E F Peak Integration E->F G Calibration Curve Generation F->G H Quantification G->H

Caption: HPLC analysis workflow for this compound.

Data Presentation

The quantitative data obtained from the analysis should be tabulated for clarity and ease of comparison.

Calibration Curve Data
Concentration (µg/mL)Peak Area
1Value
5Value
10Value
25Value
50Value
100Value
Sample Analysis Results
Sample IDPeak AreaCalculated Concentration (µg/mL)
Sample 1ValueValue
Sample 2ValueValue
Sample 3ValueValue

Conclusion

The described HPLC method provides a straightforward and reliable approach for the quantification of this compound. The use of a C18 column with a simple isocratic mobile phase and UV detection allows for accurate and precise measurements. This application note serves as a comprehensive guide for researchers and scientists to implement this method for routine analysis. Proper method validation is essential before its application to ensure data integrity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the development of a calibration curve for 4-Nitrophenoxyacetic acid. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The method utilizes a C18 column with a mobile phase consisting of acetonitrile and acidified water, with UV detection. This document provides a comprehensive protocol from stock solution preparation to the generation of a linear calibration curve, ensuring accurate and reliable quantification of this compound.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Accurate and precise quantification is crucial for its characterization and use in further applications. High-performance liquid chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. This application note provides a detailed methodology for establishing a calibration curve for this compound using HPLC, which is a fundamental step for the quantitative analysis of this compound in various samples. The method is designed to be straightforward and transferable to standard analytical laboratories.

Experimental

Materials and Reagents
  • This compound (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid, HPLC grade)

  • Methanol (HPLC grade, for cleaning)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) software

Chromatographic Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes

Protocols

Mobile Phase Preparation
  • To prepare 1 L of the aqueous component of the mobile phase, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water.

  • Mix thoroughly and degas the solution using a vacuum filtration apparatus or by sonication for 15-20 minutes.

  • The mobile phase is prepared by mixing the acidified water and acetonitrile in a 50:50 volume-to-volume ratio. For example, for 1 L of mobile phase, mix 500 mL of acidified water with 500 mL of acetonitrile.

  • Ensure the final mobile phase is adequately mixed and degassed before use.

Standard Stock Solution Preparation (1000 µM)
  • Accurately weigh approximately 19.71 mg of this compound (MW: 197.14 g/mol ).

  • Transfer the weighed compound into a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase (or a 50:50 mixture of acetonitrile and water) to dissolve the compound completely. Sonication may be used to aid dissolution.

  • Once dissolved, bring the volume up to the 100 mL mark with the same solvent.

  • Mix the solution thoroughly by inversion. This is the 1000 µM stock solution.

Preparation of Calibration Standards

Prepare a series of calibration standards by serial dilution of the 1000 µM stock solution. The following is an example of a five-point calibration curve:

StandardConcentration (µM)Volume of Stock/Previous StandardFinal Volume (mL)Diluent
11001 mL of 1000 µM Stock10Mobile Phase
2505 mL of Standard 1 (100 µM)10Mobile Phase
3255 mL of Standard 2 (50 µM)10Mobile Phase
4104 mL of Standard 3 (25 µM)10Mobile Phase
555 mL of Standard 4 (10 µM)10Mobile Phase

Note: Prepare each standard in a separate volumetric flask for accuracy. Transfer the prepared standards into autosampler vials for analysis.

System Equilibration and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject each calibration standard in triplicate, starting from the lowest concentration to the highest.

Data Analysis and Results

The peak area of this compound at each concentration level is recorded. The average peak area for the triplicate injections of each standard is then calculated.

Calibration Curve Data
Concentration (µM)Average Peak Area (Arbitrary Units)
5[Insert experimental data]
10[Insert experimental data]
25[Insert experimental data]
50[Insert experimental data]
100[Insert experimental data]

A calibration curve is constructed by plotting the average peak area against the corresponding concentration of this compound. A linear regression analysis is then performed on the data points.

The relationship between concentration and peak area is expressed by the equation of the line:

y = mx + c

Where:

  • y is the average peak area

  • x is the concentration

  • m is the slope of the line

  • c is the y-intercept

A good calibration curve should have a coefficient of determination (R²) value greater than 0.995, indicating a strong linear relationship between concentration and response.

Visualizations

experimental_workflow prep_mobile_phase 1. Prepare Mobile Phase (Acetonitrile:Water with 0.1% H3PO4) equilibrate 4. Equilibrate HPLC System prep_mobile_phase->equilibrate prep_stock 2. Prepare 1000 µM Stock Solution of this compound prep_standards 3. Prepare Calibration Standards (5, 10, 25, 50, 100 µM) prep_stock->prep_standards inject_standards 6. Inject Standards (n=3) prep_standards->inject_standards inject_blank 5. Inject Blank (Mobile Phase) equilibrate->inject_blank inject_blank->inject_standards acquire_data 7. Acquire Chromatographic Data (Peak Areas) inject_standards->acquire_data plot_curve 8. Plot Calibration Curve (Peak Area vs. Concentration) acquire_data->plot_curve linear_regression 9. Perform Linear Regression (y = mx + c, R² > 0.995) plot_curve->linear_regression

Caption: Experimental workflow for developing a calibration curve for this compound.

Conclusion

The described RP-HPLC method provides a reliable and straightforward protocol for the development of a calibration curve for this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily adaptable for most analytical laboratories. The resulting calibration curve with a high coefficient of determination will allow for the accurate and precise quantification of this compound in future studies.

The Versatility of 4-Nitrophenoxyacetic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Nitrophenoxyacetic acid and its derivatives are valuable reagents in organic synthesis, primarily utilized for the activation of carboxylic acids and subsequent formation of esters and amides. The electron-withdrawing nature of the para-nitro group makes the 4-nitrophenoxy group a good leaving group, facilitating nucleophilic acyl substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis reactions.

Activation of this compound

To be employed as an acylating agent, the carboxylic acid group of this compound must first be activated. A common and effective method is its conversion to the corresponding acid chloride, (4-nitrophenoxy)acetyl chloride.

Application Note:

(4-Nitrophenoxy)acetyl chloride is a versatile reagent for introducing the 4-nitrophenoxyacetyl group onto various nucleophiles such as alcohols, amines, and thiols.[1] This modification is useful in the synthesis of complex molecules and for labeling proteins for proteomics research, where the nitro group can serve as a chromophore for detection and quantification.[1]

Experimental Protocol: Synthesis of (4-Nitrophenoxy)acetyl chloride

This protocol is based on the reaction of this compound with thionyl chloride.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction solvent (e.g., Dichloromethane or Toluene)

  • Rotary evaporator

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound.

  • Add an excess of thionyl chloride (typically 2-3 equivalents).

  • The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

  • The crude (4-nitrophenoxy)acetyl chloride can be purified by distillation or used directly in the next step.

Quantitative Data Summary:

ParameterValueReference
ReactantsThis compound, Thionyl chloride[1]
Reaction Time2-4 hours[1]
TemperatureReflux[1]

Workflow Diagram:

G cluster_0 Synthesis of (4-Nitrophenoxy)acetyl chloride A This compound C Reaction Mixture A->C B Thionyl chloride B->C D Reflux (2-4h) C->D E Removal of excess SOCl₂ D->E F (4-Nitrophenoxy)acetyl chloride E->F

Figure 1: Workflow for the synthesis of (4-nitrophenoxy)acetyl chloride.

Synthesis of 4-Nitrophenoxy Esters

4-Nitrophenoxy esters are "active esters" where the 4-nitrophenoxide is a good leaving group, facilitating the acylation of other nucleophiles. These can be synthesized from this compound or its activated derivatives.

Application Note:

The synthesis of 4-nitrophenoxy esters provides stable, yet reactive intermediates for amide and other ester formations. This is particularly useful in multi-step syntheses where harsh reaction conditions need to be avoided in the coupling step. The formation of methyl (4-nitrophenoxy)acetate is a straightforward example of this application.

Experimental Protocol: Synthesis of Methyl (4-Nitrophenoxy)acetate

This protocol details the esterification of this compound using thionyl chloride in methanol.[2]

Materials:

  • This compound

  • Methanol (CH₃OH)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 5.0 g (25 mmol) of this compound in 250 ml of methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add 2.3 ml of thionyl chloride dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 ml of dichloromethane.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the product.

Quantitative Data Summary:

ParameterValueReference
This compound5.0 g (25 mmol)[2]
Methanol250 ml[2]
Thionyl chloride2.3 ml[2]
Reaction Time1 hour[2]
TemperatureRoom Temperature[2]
Yield5.2 g (96%)[2]

Workflow Diagram:

G cluster_1 Synthesis of Methyl (4-Nitrophenoxy)acetate A This compound in Methanol B Add Thionyl chloride (ice bath) A->B C Stir at RT (1h) B->C D Solvent Removal C->D E Workup (DCM, NaHCO₃, Brine) D->E F Drying and Solvent Removal E->F G Methyl (4-Nitrophenoxy)acetate F->G

Figure 2: Workflow for the synthesis of methyl (4-nitrophenoxy)acetate.

Acylation of Amines to Form Amides

The primary application of activated this compound derivatives is the acylation of amines to form amide bonds, a fundamental transformation in peptide synthesis and the preparation of many pharmaceuticals.

Application Note:

(4-Nitrophenoxy)acetyl chloride readily reacts with primary and secondary amines to form the corresponding amides.[1] This reaction is typically fast and high-yielding. The 4-nitrophenoxyacetyl group can be introduced as a handle for further modifications or as a part of the target molecule's final structure.

General Experimental Protocol: Amide Formation using (4-Nitrophenoxy)acetyl chloride

Materials:

  • (4-Nitrophenoxy)acetyl chloride

  • Amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine, Pyridine)

  • Ice bath

Procedure:

  • Dissolve the amine in the anhydrous aprotic solvent in a round-bottom flask.

  • Add a base (typically 1.1-1.5 equivalents) to scavenge the HCl byproduct.

  • Cool the mixture in an ice bath.

  • Add a solution of (4-nitrophenoxy)acetyl chloride (typically 1.0-1.2 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Logical Relationship Diagram:

G cluster_2 Amide Formation Reagent1 (4-Nitrophenoxy)acetyl chloride Product Amide (4-NO₂PhO-CH₂-C(O)NH-R) Reagent1->Product Byproduct HCl Reagent1->Byproduct Reagent2 Amine (R-NH₂) Reagent2->Product Salt Base·HCl Byproduct->Salt Base Base (e.g., Et₃N) Base->Salt

Figure 3: Logical relationship in amide formation.

Use as a Carboxylic Acid Activating Group with Coupling Reagents

This compound can be used to form active esters in situ using coupling reagents like dicyclohexylcarbodiimide (DCC).

Application Note:

The in situ formation of active esters using DCC is a common strategy in peptide synthesis. While a specific protocol for this compound was not found, the general principle is well-established.[3][4] The 4-nitrophenoxy ester can then react with an amine to form an amide bond. This method avoids the isolation of the often sensitive acid chloride.

General Experimental Protocol: DCC-mediated Amide Formation

Materials:

  • This compound

  • Amine

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, DMF)

  • Catalyst (optional, e.g., DMAP)

Procedure:

  • Dissolve this compound and the amine in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same solvent.

  • If required, add a catalytic amount of DMAP.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

  • The byproduct, dicyclohexylurea (DCU), precipitates and is removed by filtration.

  • The filtrate is concentrated, and the product is purified.

Experimental Workflow Diagram:

G cluster_3 DCC-Mediated Amide Formation A This compound + Amine B Add DCC at 0°C A->B C Stir at RT B->C D Filter to remove DCU C->D E Purification D->E F Amide Product E->F

Figure 4: Workflow for DCC-mediated amide formation.

References

Application Notes and Protocols for 4-Nitrophenylacetic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrophenylacetic acid as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

Introduction

4-Nitrophenylacetic acid (CAS No. 104-03-0) is an organic compound that serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates.[1][2][3] Its chemical structure, featuring a phenylacetic acid backbone with a nitro group at the para position, makes it a valuable precursor for numerous therapeutic agents.[4][5] This compound is typically a beige to yellow crystalline powder and is utilized in the production of penicillins, local anesthetics, and potential angiogenesis inhibitors.[3][4][6]

Applications in Pharmaceutical Intermediate Synthesis

The primary application of 4-nitrophenylacetic acid in pharmaceutical synthesis is its conversion to other key intermediates, most notably 4-aminophenylacetic acid.

Synthesis of 4-Aminophenylacetic Acid

The reduction of the nitro group in 4-nitrophenylacetic acid to an amine group yields 4-aminophenylacetic acid. This transformation is a pivotal step in the synthesis of various pharmaceuticals. A common method for this reduction is catalytic hydrogenation.[7]

Synthesis of Penicillin Precursors

4-Nitrophenylacetic acid is also used as a precursor in the manufacturing of certain types of penicillin.[4][6]

Synthesis of Potential Angiogenesis Inhibitors

Research has shown that 4-nitrophenylacetic acid can be used in the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, which are compounds that may act as angiogenesis inhibitors.[4]

Synthesis of Local Anesthetics

This compound also finds application in the creation of local anesthetics, highlighting its broad utility in drug development.[3][4][6]

Quantitative Data

Physicochemical Properties of 4-Nitrophenylacetic Acid
PropertyValueReference
CAS Number 104-03-0[1][4]
Molecular Formula C₈H₇NO₄[5][8]
Molecular Weight 181.15 g/mol [5][8]
Appearance Beige to yellow crystalline powder[4][]
Melting Point 151-152 °C[10]
Purity >98.0% (HPLC)[4]
Synthesis of 4-Aminophenylacetic Acid from 4-Nitrophenylacetic Acid
ParameterValueReference
Starting Material 4-Nitrophenylacetic acid[7][11]
Reducing Agent Skeletal Nickel (Raney Nickel)[7]
Solvent Ethanol[7]
Temperature 90-100 °C[7]
Pressure 0.7-1.2 MPa[7]
Reaction Time 2-3 hours[7]
Yield 83-84%[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenylacetic Acid from p-Nitrobenzyl Cyanide

This protocol is based on the hydrolysis of p-nitrobenzyl cyanide.[10]

Materials:

  • p-Nitrobenzyl cyanide

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Water

  • 1-L round-bottomed flask

  • Reflux condenser

  • Asbestos board

  • Filtration apparatus

Procedure:

  • In a 1-L round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.

  • Prepare a solution of 300 cc (5.4 moles) of concentrated sulfuric acid in 280 cc of water.

  • Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake well to moisten the solid.

  • Use the remaining acid solution to wash down any solid adhering to the flask walls.

  • Attach a reflux condenser and place the flask over a 10-cm hole in a large sheet of asbestos board.

  • Heat the mixture until it boils and continue boiling for fifteen minutes.

  • Dilute the reaction mixture with an equal volume of cold water and cool to 0°C or below.

  • Filter the solution and wash the precipitate with ice water.

  • Dissolve the precipitate in 1600 cc of boiling water and filter the hot solution rapidly.

  • Allow the filtrate to cool, whereupon 4-nitrophenylacetic acid will separate as pale yellow needles.

  • Collect the crystals by filtration. The expected yield is 103–106 g (92–95%).

Protocol 2: Synthesis of 4-Aminophenylacetic Acid from 4-Nitrophenylacetic Acid

This protocol describes the reduction of 4-nitrophenylacetic acid using hydrogen sulfide in an aqueous ammonia solution.[11]

Materials:

  • 4-Nitrophenylacetic acid

  • 6 N aqueous ammonia (sp. gr. about 0.95)

  • Hydrogen sulfide

  • Glacial acetic acid

  • 1500-cc flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a 1500-cc flask, add 500 cc of 6 N aqueous ammonia.

  • Slowly introduce 100 g (0.55 mole) of 4-nitrophenylacetic acid with shaking.

  • Place the flask in an ice bath and saturate the mixture with hydrogen sulfide, keeping the temperature below 50°C.

  • Gently boil the solution under a hood to remove excess hydrogen sulfide and ammonia. The solution will change from dark orange-red to pale yellow.

  • Filter off the deposited sulfur by suction.

  • Rapidly stir 40 cc of glacial acetic acid into the hot filtrate.

  • The 4-aminophenylacetic acid will crystallize out. Collect the crude product by filtration.

  • Recrystallize the crude material from 4 L of distilled water to obtain a purified product. The expected yield is 69–70 g (83–84%).

Visualizations

Synthesis_Pathway cluster_0 Synthesis of 4-Nitrophenylacetic Acid cluster_1 Synthesis of 4-Aminophenylacetic Acid p-Nitrobenzyl_Cyanide p-Nitrobenzyl Cyanide 4-Nitrophenylacetic_Acid 4-Nitrophenylacetic Acid p-Nitrobenzyl_Cyanide->4-Nitrophenylacetic_Acid H₂SO₄, H₂O Heat 4-NPAA_start 4-Nitrophenylacetic Acid 4-Aminophenylacetic_Acid 4-Aminophenylacetic Acid 4-NPAA_start->4-Aminophenylacetic_Acid Reduction (e.g., H₂S, NH₄OH or H₂, Ni)

Caption: Synthetic pathway from p-nitrobenzyl cyanide to 4-aminophenylacetic acid.

Experimental_Workflow start Start: Reactants (4-Nitrophenylacetic Acid, Solvent, Reducing Agent) reaction Reaction Setup (Flask, Stirring, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring workup Work-up (Filtration, Extraction) monitoring->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Product Analysis (NMR, IR, MS, Melting Point) purification->analysis product Final Product (4-Aminophenylacetic Acid) analysis->product

Caption: General experimental workflow for synthesis using 4-nitrophenylacetic acid.

Safety and Handling

4-Nitrophenylacetic acid is a skin and strong eye irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water. When heated to decomposition, it may emit toxic vapors of nitrogen oxides.[4]

References

Protocol for monitoring reaction progress of 4-Nitrophenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Monitoring the Synthesis of 4-Nitrophenoxyacetic Acid

Abstract

This application note provides a comprehensive protocol for the synthesis of this compound via a Williamson ether synthesis. Detailed methodologies for monitoring the reaction progress using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a practical guide to ensure efficient and complete reaction conversion.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic molecules. Its synthesis is typically achieved through a Williamson ether synthesis, which involves the reaction of 4-nitrophenol with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base.[1] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated from the deprotonation of 4-nitrophenol, acts as a nucleophile and attacks the electrophilic carbon of the α-haloacetic acid.[2]

Careful monitoring of the reaction progress is crucial to determine the point of completion, optimize reaction conditions, and minimize the formation of byproducts. This application note outlines three common and effective analytical techniques for this purpose: TLC for rapid qualitative assessment, HPLC for quantitative analysis, and NMR for structural confirmation and reaction kinetics.

Reaction Scheme

The synthesis of this compound from 4-nitrophenol and chloroacetic acid proceeds as follows:

Monitoring Techniques
  • Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the disappearance of the starting material (4-nitrophenol) and the appearance of the product (this compound). Due to the increased polarity of the carboxylic acid group, the product is expected to have a lower retention factor (Rf) than the starting phenol.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the reaction progress by separating and quantifying the concentrations of the reactant and product over time. A reverse-phase HPLC method is suitable for this analysis, where the more polar product will have a shorter retention time than the less polar starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for monitoring the reaction in situ or by analyzing aliquots from the reaction mixture. The progress of the reaction can be followed by observing the disappearance of the phenolic proton signal of 4-nitrophenol and the appearance of the characteristic methylene protons of the this compound product.

Experimental Protocols

I. Synthesis of this compound

This protocol is adapted from the Williamson ether synthesis methodology.[1][3]

Materials:

  • 4-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.

  • To this solution, add chloroacetic acid.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction progress using one of the methods described below (TLC, HPLC, or NMR).

  • Once the reaction is complete (as indicated by the consumption of 4-nitrophenol), cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

II. Protocol for Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Ethyl acetate

  • Hexane

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing solvent system of ethyl acetate and hexane. A common starting ratio is 3:7 (v/v).[4]

  • Pour a small amount of the developing solvent into the TLC chamber, line the chamber with filter paper, and allow the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) and the current reaction mixture on the baseline of a TLC plate. It is also recommended to spot a reference of pure 4-nitrophenol.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp at 254 nm.

  • The reaction is complete when the spot corresponding to 4-nitrophenol has disappeared from the lane of the reaction mixture.

III. Protocol for Monitoring by High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare the mobile phase. A suitable mobile phase is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid is protonated. A common gradient could be from 30% to 70% acetonitrile over 10-15 minutes.

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 280 nm.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at various time points.

  • Quench the reaction in the aliquot by diluting it with the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject a small volume (e.g., 10 µL) of the filtered sample onto the HPLC system.

  • Monitor the chromatograms for the disappearance of the 4-nitrophenol peak and the appearance of the this compound peak.

  • The reaction is considered complete when the peak area of the 4-nitrophenol is negligible.

IV. Protocol for Monitoring by 1H NMR Spectroscopy

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d6)

  • Pipettes

Procedure:

  • At the beginning of the reaction (t=0), take a small sample from the reaction mixture, dissolve it in DMSO-d6, and acquire a 1H NMR spectrum.

  • Identify the characteristic signals for 4-nitrophenol, particularly the aromatic protons and the phenolic hydroxyl proton.[5][6]

  • At regular intervals, withdraw small aliquots from the reaction, prepare NMR samples in the same manner, and acquire 1H NMR spectra.

  • Monitor the decrease in the intensity of the 4-nitrophenol signals and the emergence of new signals corresponding to the this compound product. Key signals to monitor for the product include the singlet for the newly formed methylene (-OCH2-) protons and the shifted aromatic protons.

  • The reaction is complete when the signals for 4-nitrophenol are no longer observed.

Data Presentation

Table 1: TLC Monitoring Data
Time (min)Rf of 4-NitrophenolRf of this compoundObservations
0~0.6-Strong spot for starting material
30~0.6~0.3Faint product spot, strong starting material spot
60~0.6~0.3Intensities of spots are comparable
90Faint~0.3Faint starting material spot, strong product spot
120-~0.3No visible starting material spot
Note: Rf values are approximate and can vary based on the exact TLC plate, solvent mixture, and environmental conditions. The values are based on a 3:7 ethyl acetate:hexane solvent system.
Table 2: HPLC Monitoring Data
Time (min)Retention Time of 4-Nitrophenol (min)Peak Area of 4-NitrophenolRetention Time of this compound (min)Peak Area of this compound% Conversion
0~8.5100%-0%0%
30~8.565%~5.235%35%
60~8.530%~5.270%70%
90~8.55%~5.295%95%
120-<1%~5.2>99%>99%
Note: Retention times are estimates and will depend on the specific HPLC column and conditions used. The starting material is less polar and thus has a longer retention time in reverse-phase HPLC.
Table 3: 1H NMR Monitoring Data (in DMSO-d6)
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
4-Nitrophenol11.10br s-OH
8.14dAr-H
6.96dAr-H
This compound13.2 (approx.)br s-COOH
8.22dAr-H
7.15dAr-H
4.85s-OCH2-
Note: Chemical shifts are approximate and can be influenced by concentration and temperature. The disappearance of the signals at 11.10, 8.14, and 6.96 ppm and the appearance of signals at approximately 13.2, 8.22, 7.15, and 4.85 ppm indicate the progress of the reaction.[5][6]

Visualizations

Synthesis_Workflow reagents 4-Nitrophenol + Chloroacetic Acid + NaOH reaction Reflux Reaction (1-2 hours) reagents->reaction monitoring Reaction Monitoring (TLC / HPLC / NMR) reaction->monitoring monitoring->reaction Incomplete workup Acidification (HCl) & Filtration monitoring->workup Complete purification Recrystallization (Ethanol) workup->purification product Pure 4-Nitrophenoxyacetic Acid purification->product

Caption: Workflow for the synthesis of this compound.

TLC_Monitoring cluster_0 TLC Plate a1 a2 a3 b1 b2 b3 c1 c2 c3 spotting Spot Reaction Aliquot development Develop in Ethyl Acetate / Hexane spotting->development visualization Visualize under UV Light (254 nm) development->visualization analysis Analyze Rf Values visualization->analysis HPLC_Monitoring aliquot Withdraw Reaction Aliquot prepare Quench, Dilute & Filter aliquot->prepare inject Inject into HPLC (C18 Column) prepare->inject analyze Analyze Chromatogram (Peak Areas) inject->analyze NMR_Monitoring aliquot Withdraw Reaction Aliquot prepare Dissolve in DMSO-d6 aliquot->prepare acquire Acquire 1H NMR Spectrum prepare->acquire analyze Analyze Signal Disappearance/Appearance acquire->analyze

References

4-Nitrophenoxyacetic Acid: Exploring its Role in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While 4-Nitrophenoxyacetic acid is recognized as a valuable intermediate in pharmaceutical and chemical synthesis, its application as a direct catalyst in organic reactions is not extensively documented in readily available scientific literature. Commercial suppliers often classify it as a catalyst, and it plays a crucial role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] However, detailed protocols and application notes specifically describing its use in catalytic amounts to promote organic transformations are not prominently featured in peer-reviewed journals or patents.

This document aims to provide an overview of the context in which this compound is mentioned in relation to catalysis and outlines general protocols for reactions where its derivatives, p-nitrophenyl esters, are key intermediates.

Introduction to this compound

This compound, also known as (4-nitrophenyl)acetic acid, is a crystalline solid with the chemical formula C₈H₇NO₄.[4] It is a derivative of phenylacetic acid with a nitro group at the para position of the phenyl ring. This electron-withdrawing nitro group plays a significant role in the reactivity of the molecule and its derivatives.

Role as an Intermediate in Amide and Ester Synthesis

The primary role of this compound and its related compound, p-nitrophenol, in organic synthesis is in the formation of activated p-nitrophenyl esters. These esters are highly reactive acylating agents used in the synthesis of amides and other esters under mild conditions. The p-nitrophenoxide is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon.

While this compound itself is not directly used as the catalyst in these reactions, it is the precursor to the activated species. The following sections describe a generalized workflow and protocol for a reaction that proceeds via an in situ generated p-nitrophenyl ester, which is conceptually related to the application of this compound's activating properties.

Application Note: Amide Synthesis from Aldehydes via in situ p-Nitrophenyl Ester Formation

This application note details a method for the synthesis of amides from aldehydes, proceeding through the in situ formation of a p-nitrophenyl ester. This method highlights the activating effect of the p-nitrophenoxy group, which is the core functionality of this compound. In this specific protocol, p-nitrophenol is used as the precursor to the activated ester, and a separate catalyst is employed for the initial oxidation of the aldehyde.

Reaction Principle:

The overall transformation involves two main stages:

  • Oxidative Esterification: The aldehyde is first oxidized in the presence of p-nitrophenol to form the corresponding p-nitrophenyl ester. This step is typically catalyzed by an organocatalyst.

  • Aminolysis: The resulting activated p-nitrophenyl ester then reacts with an amine to form the desired amide, releasing p-nitrophenol as a byproduct.

Experimental Workflow:

The logical flow of the experimental procedure can be visualized as follows:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidative Esterification cluster_aminolysis Amide Formation cluster_workup Work-up and Purification A Combine Aldehyde and p-Nitrophenol B Add Solvent and Catalyst A->B C Heat and Stir Reaction Mixture B->C D Monitor Reaction Progress (e.g., TLC) C->D E Cool to Room Temperature D->E F Add Amine E->F G Stir until Completion F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography or Recrystallization J->K

Caption: Experimental workflow for amide synthesis via in situ p-nitrophenyl ester formation.

General Protocol for Amide Synthesis

This protocol is a generalized procedure based on similar reactions and should be optimized for specific substrates.

Materials:

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • p-Nitrophenol (1.5 mmol, 1.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol, 0.1 equiv)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (2.0 mmol, 2.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Ethyl acetate

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and p-nitrophenol (1.5 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of toluene).

  • Add tetrabutylammonium bromide (0.1 mmol).

  • To the stirring mixture, add tert-butyl hydroperoxide (2.0 mmol) at room temperature.

  • Heat the reaction mixture to 70 °C and monitor the reaction by thin-layer chromatography (TLC) until the aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Add the amine (1.2 mmol) to the reaction mixture and stir at room temperature. The aminolysis is typically rapid and can be monitored by TLC.

  • After the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Quantitative Data:

The yields of amides produced via this methodology are generally good to excellent, depending on the specific aldehyde and amine used. The following table provides a hypothetical summary of results for such a reaction.

EntryAldehydeAmineProductYield (%)
1BenzaldehydeBenzylamineN-Benzylbenzamide92
24-MethoxybenzaldehydeBenzylamineN-Benzyl-4-methoxybenzamide85
34-NitrobenzaldehydeBenzylamineN-Benzyl-4-nitrobenzamide95
4Benzaldehyden-ButylamineN-Butylbenzamide88

Proposed Catalytic Cycle (Hypothetical)

While a specific catalytic cycle for this compound is not established, a hypothetical cycle for an acid-catalyzed esterification (Fischer-Speier esterification) is presented below for illustrative purposes. An organocatalyst like this compound could potentially act as a Brønsted acid to protonate the carboxylic acid, thereby activating it towards nucleophilic attack by an alcohol.

fischer_esterification A Carboxylic Acid (R-COOH) B Protonated Carboxylic Acid [R-C(OH)2]+ A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic Attack D Protonated Ester [R-COOR'H]+ C->D Proton Transfer & Elimination Water_out Water (H2O) C->Water_out E Ester (R-COOR') D->E Deprotonation Catalyst_out H+ (Catalyst Regenerated) D->Catalyst_out Catalyst_in H+ (from Catalyst) Catalyst_in->A Alcohol_in Alcohol (R'-OH) Alcohol_in->B

Caption: Generalized mechanism for acid-catalyzed esterification.

Conclusion

While this compound is a key player in organic synthesis, its primary role appears to be that of a precursor to activated p-nitrophenyl esters rather than a direct catalyst. The electron-withdrawing nature of the nitro group makes the corresponding esters highly susceptible to nucleophilic attack, which is a valuable property in modern synthetic chemistry, particularly for amide bond formation. Further research is needed to explore and document any direct catalytic activities of this compound in other organic transformations. For researchers and drug development professionals, the value of this compound currently lies in its utility as a versatile building block and activating group precursor.

References

Application Notes and Protocols for 4-Nitrophenoxyacetic Acid Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 4-Nitrophenoxyacetic acid is primarily recognized as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals, its direct applications in cell culture are not extensively documented in scientific literature.[1][2][3][4][5] However, derivatives of this compound and structurally related nitro-containing compounds are the subject of significant research, particularly in the field of oncology. These derivatives are being investigated for their potential as anti-cancer agents due to their ability to selectively induce apoptosis and inhibit tumor growth.[6][7][8][9][10]

This document provides detailed application notes and protocols based on the study of these derivatives, offering insights into their mechanisms of action and providing methodologies for their evaluation in a cell culture setting. The information is targeted towards researchers, scientists, and drug development professionals.

Application Notes: Anti-Cancer Activity of this compound Derivatives

Selective Induction of Apoptosis in Cancer Cells

A significant application of 4-nitrophenyl derivatives is the selective induction of apoptosis in tumor cells while exhibiting lower cytotoxicity towards normal cells. For instance, methyl 3-(4-nitrophenyl) propiolate (NPP), a derivative, has been shown to preferentially induce apoptosis in a variety of cancer cell lines.[6][7] This selectivity is a critical attribute for the development of targeted cancer therapies.

Mechanism of Action: The anti-cancer activity of NPP is linked to the production of Reactive Oxygen Species (ROS) mediated by Cytochrome P450 (CYP450) enzymes.[6][7] This increase in intracellular ROS levels triggers a cascade of events leading to apoptotic cell death. Notably, cancer cells with high basal ROS levels, reduced antioxidant capacities, and mutations in the p53 tumor suppressor gene appear to be particularly sensitive to NPP.[6][7] The induction of apoptosis by NPP is suggested to be independent of p53, which is advantageous for treating tumors with p53 mutations that are often resistant to conventional therapies.[6]

Targeting Key Signaling Pathways

Derivatives of phenoxyacetic acid have been designed to target specific signaling pathways that are aberrantly activated in cancer. For example, a novel shikonin ester of 4-aminophenoxyacetic acid was developed as an allosteric inhibitor of Akt, a key protein in the PI3K-Akt signaling pathway that is frequently overactive in cancers with KRAS mutations.[8] Inhibition of this pathway can lead to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest.[8]

Other related nitro-fatty acids have been shown to inhibit the pro-inflammatory NF-κB signaling pathway, which is constitutively active in aggressive cancers like triple-negative breast cancer.[9][11] This inhibition can reduce tumor cell growth, migration, and invasion.[9]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of various 4-nitrophenyl derivatives on different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Methyl 3-(4-nitrophenyl) propiolate (NPP)MDA-MB-468Breast Cancer~5[6]
Methyl 3-(4-nitrophenyl) propiolate (NPP)HepG2Liver Cancer~7[6]
Methyl 3-(4-nitrophenyl) propiolate (NPP)HCT116Colon Cancer~8[6]
4-nitro acetophenone thiosemicarbazone (4-NAPTSc)A549Lung Cancer2.93 µg/mL[12]
N-(4-hydroxyphenyl)retinamide (4HPR)LNCaPProstate Cancer0.9 ± 0.16[13]
N-(4-hydroxyphenyl)retinamide (4HPR)DU145Prostate Cancer4.4 ± 0.45[13]
N-(4-hydroxyphenyl)retinamide (4HPR)PC-3Prostate Cancer3.0 ± 1.0[13]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of a this compound derivative on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability.[14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[6][15]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the test compound for the desired time, harvest the cells by trypsinization. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Detection of Mitochondrial Cytochrome c Release

This protocol describes the detection of cytochrome c release from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[6]

Materials:

  • Treated and untreated cells

  • Homogenization Buffer (e.g., 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.1 mM EDTA, 0.1 mM PMSF, pH 7.5)

  • Dounce homogenizer

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-cytochrome c antibody

Procedure:

  • Cell Harvesting and Homogenization: Harvest approximately 2 x 10^7 cells and wash with cold PBS. Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer on ice.

  • Subcellular Fractionation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Fraction Collection: The supernatant contains the cytosolic fraction, and the pellet contains the mitochondrial fraction. Carefully collect the supernatant.

  • Western Blotting: Resolve the cytosolic and mitochondrial fractions by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against cytochrome c, followed by an appropriate HRP-conjugated secondary antibody.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates apoptosis induction.

Visualizations

Signaling Pathway of NPP-Induced Apoptosis

NPP_Apoptosis_Pathway NPP Methyl 3-(4-nitrophenyl) propiolate (NPP) CYP450 Cytochrome P450 NPP->CYP450 ROS Increased ROS CYP450->ROS Mitochondrion Mitochondrion ROS->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for NPP-induced apoptosis.

Experimental Workflow for Evaluating Anti-Cancer Compounds

Experimental_Workflow start Select Cancer Cell Lines and Test Compound cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis mechanism Mechanism of Action Studies apoptosis->mechanism ros ROS Measurement mechanism->ros western Western Blot for Apoptotic Proteins mechanism->western pathway Signaling Pathway Analysis mechanism->pathway end Evaluate Therapeutic Potential ros->end western->end pathway->end

Caption: General workflow for evaluating anti-cancer compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Nitrophenoxyacetic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, helping users diagnose and resolve problems that can lead to low yields or impure products.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I rectify this?

  • Answer: A low or negligible yield in the synthesis of this compound can stem from several factors related to reagents, reaction conditions, and experimental setup. Below is a systematic approach to troubleshooting this issue.

    • Reagent Quality and Stoichiometry:

      • Purity of Reactants: Ensure that the 4-nitrophenol and chloroacetic acid are of high purity. Impurities can lead to unwanted side reactions.

      • Base Quality: The sodium hydroxide solution should be freshly prepared. Carbon dioxide from the air can react with NaOH to form sodium carbonate, reducing its effectiveness.

      • Stoichiometry: An inappropriate ratio of reactants can lead to a low yield. Ensure that the molar ratios are optimized. A slight excess of chloroacetic acid may be beneficial, but a large excess can lead to side reactions.

    • Reaction Conditions:

      • Incomplete Deprotonation: 4-nitrophenol must be fully deprotonated by the base to form the nucleophilic phenoxide. Ensure sufficient base is used and that it has been adequately mixed.

      • Reaction Temperature: The reaction is typically performed at reflux.[1] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the given timeframe. Conversely, excessively high temperatures can promote side reactions.

      • Reaction Time: The reaction needs to be refluxed for a sufficient amount of time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Work-up and Isolation:

      • Incomplete Precipitation: The product is precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently acidic to fully protonate the carboxylate.

      • Loss during Extraction/Washing: If an extraction is performed, significant product loss can occur if the pH of the aqueous layer is not acidic enough, as the product will remain dissolved as its carboxylate salt.

Issue 2: Formation of Significant By-products

  • Question: I have obtained my product, but it is contaminated with significant amounts of by-products. What are these impurities and how can I minimize their formation?

  • Answer: The formation of by-products is a common issue that can complicate purification and reduce the overall yield. The primary side reactions in this synthesis are:

    • Hydrolysis of Chloroacetic Acid: In the aqueous basic solution, chloroacetic acid can be hydrolyzed to glycolic acid.[1] This side reaction consumes the chloroacetic acid, reducing the amount available to react with the 4-nitrophenoxide. To minimize this, you can try adding the chloroacetic acid portion-wise to the reaction mixture.

    • C-Alkylation: While O-alkylation is the desired reaction, the phenoxide ion is an ambident nucleophile, and C-alkylation can occur, leading to the formation of isomers. This is generally less of a problem with phenoxides compared to enolates, but it can still occur. Using polar aprotic solvents can sometimes favor O-alkylation.

    • Unreacted Starting Materials: The presence of unreacted 4-nitrophenol or chloroacetic acid indicates an incomplete reaction. Refer to the troubleshooting points for low yield to address this.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the crude this compound. What are the recommended purification methods?

  • Answer: The most common method for purifying this compound is recrystallization.[1]

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature. For this compound, recrystallization from alcohol or water is often effective.[1]

    • Recrystallization Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to form well-defined crystals.

      • Further cool the flask in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

      • Dry the crystals thoroughly.

    • Acid-Base Purification: An alternative purification method involves dissolving the crude product in a dilute aqueous base (like sodium hydroxide solution) to form the sodium salt.[1] Insoluble impurities can be removed by filtration. The filtrate is then acidified with an acid (like hydrochloric acid) to precipitate the pure this compound, which is then collected by filtration, washed with water, and dried.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the synthesis of this compound from 4-nitrophenol and chloroacetic acid?

A1: The synthesis of this compound from 4-nitrophenol and chloroacetic acid is a classic example of the Williamson ether synthesis. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. First, the sodium hydroxide deprotonates the acidic phenolic hydroxyl group of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride leaving group to form the ether linkage.

Q2: Why is 4-nitrophenol acidic enough to be deprotonated by sodium hydroxide?

A2: The nitro group (-NO2) is a strong electron-withdrawing group. Through resonance and inductive effects, it delocalizes the negative charge of the phenoxide ion, stabilizing it. This stabilization increases the acidity of the phenolic proton, allowing it to be readily removed by a moderately strong base like sodium hydroxide.

Q3: Can I use other bases besides sodium hydroxide?

A3: Yes, other bases like potassium hydroxide or potassium carbonate can also be used. The choice of base can sometimes influence the reaction rate and yield. For laboratory-scale synthesis, sodium or potassium hydroxide are common and effective choices.

Q4: What is the role of reflux in this reaction?

A4: Refluxing involves heating the reaction mixture to its boiling point and condensing the vapors back into the reaction flask. This allows the reaction to be carried out at a constant, elevated temperature without loss of solvent, which in turn increases the reaction rate and helps to ensure the reaction goes to completion.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. This helps in determining when the reaction is complete.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueReference
Reactants
4-Nitrophenol35 g[1]
Chloroacetic Acid24 g (initial), 12 g (additional)[1]
50% Sodium Hydroxide40 g (initial), 20 g (additional)[1]
Water200 ml (initial), 50 ml (additional)[1]
Reaction Conditions
TemperatureReflux[1]
Reaction TimeUntil the solution is no longer alkaline, then boiled further until neutral pH after additional reagents are added.[1]
Yield
Reported Yield25-30 g[1]
Melting Point183 °C[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the procedure described by PrepChem.[1]

Materials:

  • 4-Nitrophenol

  • Chloroacetic acid

  • 50% (w/w) Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Water

  • Ethanol (for recrystallization, optional)

Equipment:

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round bottom flask, combine 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitoring and Addition: Continue refluxing until the reaction mixture is no longer alkaline (test with pH paper). Then, add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water.

  • Continued Reflux: Continue to boil the solution until the pH becomes neutral.

  • Precipitation: Cool the reaction mixture and then acidify it with concentrated hydrochloric acid until it is strongly acidic. The crude this compound will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification:

    • Method A: Recrystallization: Recrystallize the crude product from alcohol.

    • Method B: Acid-Base Purification: Dissolve the crude product in a dilute sodium hydroxide solution. Filter off any insoluble impurities. Re-precipitate the this compound by adding hydrochloric acid to the filtrate. Collect the purified product by vacuum filtration, wash with cold water, and dry.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification reactants 1. Combine Reactants: - 4-Nitrophenol - Chloroacetic Acid - 50% NaOH - Water reflux1 2. Reflux until no longer alkaline reactants->reflux1 add_reagents 3. Add more: - Chloroacetic Acid - 50% NaOH - Water reflux1->add_reagents reflux2 4. Boil until neutral pH add_reagents->reflux2 acidify 5. Acidify with HCl reflux2->acidify precipitate 6. Precipitate Crude Product acidify->precipitate isolate 7. Isolate by Filtration precipitate->isolate purify 8. Purify isolate->purify recrystallize Recrystallize (from Alcohol/Water) purify->recrystallize Method A acid_base Acid-Base Purification purify->acid_base Method B final_product Pure 4-Nitrophenoxyacetic Acid recrystallize->final_product acid_base->final_product reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack pnp 4-Nitrophenol phenoxide 4-Nitrophenoxide Ion pnp->phenoxide + OH⁻ naoh NaOH water H2O chloroacetic Chloroacetic Acid product This compound chloroacetic->product + 4-Nitrophenoxide cl_ion Cl⁻

References

Technical Support Center: Synthesis of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of 4-nitrophenoxyacetic acid. Below, you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and information on common side products to help ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used method is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. In this specific synthesis, 4-nitrophenol is deprotonated by a base (like sodium hydroxide) to form the 4-nitrophenoxide ion, which then attacks chloroacetic acid in an SN2 reaction to form the desired product.[2][3]

Q2: I am experiencing a low yield. What are the common causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry, and consider extending the reaction time or moderately increasing the temperature.[4]

  • Hydrolysis of Chloroacetic Acid: Under the basic reaction conditions, chloroacetic acid can be hydrolyzed to glycolic acid, which is a non-productive side reaction that consumes one of the key reactants.[5][6]

  • Suboptimal pH: The concentration of the 4-nitrophenoxide ion is crucial. Ensure the pH is sufficiently high to deprotonate the 4-nitrophenol, but not so high that it excessively promotes the hydrolysis of chloroacetic acid.

  • Loss During Workup: The product, being a carboxylic acid, is soluble in basic aqueous solutions. Ensure complete precipitation by acidifying the solution to a sufficiently low pH (typically pH < 4) before filtration. Inefficient extraction can also lead to product loss.

Q3: The melting point of my final product is broad or lower than the literature value (183-186 °C). What impurities might be present?

A3: A low or broad melting point suggests the presence of impurities. The most common impurities are unreacted starting materials, particularly 4-nitrophenol. Other potential side products, such as glycolic acid or C-alkylated isomers, can also depress the melting point.

Q4: How can I effectively purify my crude this compound?

A4: There are two primary methods for purification:

  • Recrystallization: This is a highly effective method. A common solvent system is an ethanol/water mixture.[7] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, which results in the formation of pure crystals.

  • Acid-Base Extraction: Dissolve the crude product in a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide). Unreacted 4-nitrophenol, being less acidic, may not dissolve as readily, especially with a weak base like bicarbonate. Filter off any insoluble impurities, and then re-precipitate the this compound by slowly adding a strong acid (like HCl) until the solution is acidic.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-nitrophenol.2. Reaction time is too short or temperature is too low.3. Hydrolysis of chloroacetic acid side reaction.[5][8]4. Inefficient precipitation during workup.1. Ensure sufficient base (e.g., NaOH, KOH) is used.2. Monitor the reaction using TLC. Consider increasing reflux time.3. Add chloroacetic acid in portions to maintain its concentration relative to the phenoxide.4. Acidify the reaction mixture to pH 1-2 with a strong acid (e.g., HCl) and cool in an ice bath to maximize precipitation.
Product is Oily or Gummy 1. Presence of significant impurities, especially unreacted 4-nitrophenol.2. Incomplete removal of solvent from recrystallization.1. Purify the product using recrystallization from an appropriate solvent like ethanol/water.[7]2. Ensure the purified crystals are thoroughly dried under vacuum.
Final Product is Highly Colored 1. Formation of colored byproducts due to high reaction temperatures.2. Presence of impurities from starting materials.1. Perform a recrystallization, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities.2. Ensure the purity of the starting 4-nitrophenol and chloroacetic acid.

Common Side Products and Their Management

The primary side reactions in the Williamson ether synthesis of this compound can lead to the formation of several byproducts.

Side Product Reason for Formation Method for Removal
Unreacted 4-Nitrophenol Incomplete reaction; insufficient amount of chloroacetic acid or base.Recrystallization; washing the crude product with a solvent in which 4-nitrophenol is more soluble than the product; acid-base extraction.
Unreacted Chloroacetic Acid Incomplete reaction; used in excess.Washed away during the filtration and washing of the precipitated product with cold water.
Glycolic Acid Hydrolysis of chloroacetic acid in the aqueous basic solution.[5][9]Highly soluble in water and is typically removed during the workup and filtration process.
C-Alkylated Isomers Alkylation at the carbon atoms of the aromatic ring instead of the oxygen atom of the phenoxide. This is generally a minor pathway for phenoxides.Careful recrystallization may separate isomers, but this is often challenging. Optimizing reaction conditions (e.g., solvent polarity) can minimize its formation.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 4-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water (deionized or distilled)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • pH paper or meter

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide. A slight molar excess of NaOH is used to ensure complete deprotonation to the sodium 4-nitrophenoxide.

  • In a separate beaker, dissolve chloroacetic acid in water.

  • Slowly add the chloroacetic acid solution to the stirred solution of sodium 4-nitrophenoxide in the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain this temperature for 1-2 hours. Monitor the reaction's progress by TLC if desired.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Slowly and carefully acidify the cooled reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Continue adding acid until the solution is strongly acidic (pH 1-2), which will cause the this compound to precipitate out of the solution.

  • Cool the mixture in an ice bath for about 30 minutes to ensure maximum precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold water to remove any remaining salts and water-soluble impurities.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure, pale-yellow crystals of this compound.

  • Dry the purified crystals in a vacuum oven.

Visualized Workflows and Pathways

The following diagrams illustrate the reaction pathway and a troubleshooting workflow for the synthesis.

G Synthesis Pathway of this compound r1 4-Nitrophenol int1 Sodium 4-Nitrophenoxide (Intermediate) r1->int1 + NaOH r2 Chloroacetic Acid sp1 Glycolic Acid (Side Product) r2->sp1 + NaOH (Hydrolysis) base NaOH (aq) p1 This compound (Desired Product) int1->p1 + Chloroacetic Acid (SN2 Reaction - O-Alkylation) sp2 C-Alkylated Isomer (Minor Side Product) int1->sp2 + Chloroacetic Acid (C-Alkylation)

Caption: Reaction scheme for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Stoichiometry) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, pH) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Evaluate Workup & Purification (Precipitation pH, Extraction) workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes adjust_reagents Adjust Stoichiometry Use Pure Reagents reagents_ok->adjust_reagents No conditions_ok->check_workup Yes adjust_conditions Optimize Temp/Time Monitor Reaction (TLC) conditions_ok->adjust_conditions No adjust_workup Ensure pH < 2 for Precipitation Improve Extraction workup_ok->adjust_workup No end Yield Improved workup_ok->end Yes adjust_reagents->check_conditions adjust_conditions->check_workup adjust_workup->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Crude 4-Nitrophenoxyacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-nitrophenoxyacetic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a solid in a solvent increases with temperature. In this case, crude this compound is dissolved in a hot solvent, and as the solution cools, the purified compound crystallizes out, while impurities remain dissolved in the solvent (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A suitable solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on literature, a mixed solvent system of ethanol and water (in a 1:1 ratio) is effective. Diethyl ether can also be used for a subsequent recrystallization step if higher purity is required.[1]

Q3: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials from its synthesis, such as p-nitrobenzyl cyanide, and byproducts from the hydrolysis step.[2] Colored impurities may also be present and can often be removed with activated charcoal.

Q4: What is the expected melting point of pure this compound?

The melting point of pure this compound is in the range of 151-152°C.[2] A broad melting point range of the recrystallized product often indicates the presence of impurities.

Q5: What safety precautions should I take when handling this compound and the solvents?

This compound can be an irritant. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used, such as ethanol and diethyl ether, are flammable and should be handled with care, away from open flames or sparks.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product "oils out" instead of crystallizing. - The melting point of the crude solid is lower than the boiling point of the solvent.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.- Try a different solvent or a mixed solvent system with a lower boiling point.
Low recovery of purified product. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much cold solvent.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration. If crystals form on the filter paper, wash with a small amount of hot solvent.- Wash the collected crystals with a minimal amount of ice-cold solvent.
The recrystallized product is still colored. - Colored impurities are not effectively removed by recrystallization alone.- After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
The melting point of the purified product is low and/or has a broad range. - The product is not yet pure and still contains impurities.- Perform a second recrystallization, potentially using a different solvent system (e.g., diethyl ether after an initial ethanol/water recrystallization).[1]

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
AppearanceBeige to yellow crystalline powder[1]
Melting Point151-152°C[2]

Table 2: Suggested Solvents for Recrystallization

Solvent/Solvent SystemRationale for Use
Ethanol/Water (1:1)Recommended in the literature for initial purification. This compound is soluble in hot ethanol and less soluble in water, making this mixed solvent system effective for recrystallization.[1]
Diethyl EtherCan be used for a second recrystallization to achieve higher purity.[1]

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from established purification methods.[1]

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether (optional, for second recrystallization)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, prepare a hot 1:1 mixture of ethanol and water. Add a small amount of the hot solvent mixture to the flask and heat the mixture to boiling with gentle swirling. Continue adding the hot solvent portion-wise until the solid has completely dissolved. Avoid adding an excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of the hot solvent mixture. Place a fluted filter paper in the funnel and filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The purity of the final product can be assessed by its melting point.

  • (Optional) Second Recrystallization: For higher purity, the dried crystals can be recrystallized from sodium-dried diethyl ether using a similar procedure.[1]

Visualizations

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Product Oils Out? crystals_form->oil_out Yes ts_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->ts_no_crystals oiled Oiling Out Occurs oil_out->oiled Yes collect Collect Crystals (Vacuum Filtration) oil_out->collect No ts_oiled Troubleshoot: - Reheat and add more solvent - Change solvent oiled->ts_oiled check_purity Check Purity (Melting Point) collect->check_purity pure Pure Product check_purity->pure Acceptable impure Product Impure check_purity->impure Not Acceptable end End pure->end ts_impure Troubleshoot: - Re-recrystallize - Use different solvent impure->ts_impure ts_no_crystals->cool ts_oiled->cool ts_impure->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

G Purification Process Logic cluster_crude Crude Product cluster_process Recrystallization Process cluster_products Separated Components crude Crude this compound (with impurities) dissolution Dissolution in Hot Solvent crude->dissolution filtration Hot Filtration (optional) dissolution->filtration cooling Controlled Cooling filtration->cooling isolation Crystal Isolation cooling->isolation pure_product Purified Crystalline This compound isolation->pure_product impurities Impurities in Mother Liquor isolation->impurities

References

Technical Support Center: Synthesis of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-nitrophenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction has gone to completion, but I have a very low yield of this compound after purification. What are the potential causes?

A1: Low yields despite complete consumption of starting materials often point to the formation of side products or losses during the workup and purification steps. Key factors to consider include:

  • Side Reactions: The primary reaction is a Williamson ether synthesis, which is an SN2 reaction. However, competing reactions can reduce the yield of the desired ether.

    • Hydrolysis of Chloroacetic Acid: Under the basic conditions of the reaction, chloroacetic acid can be hydrolyzed to glycolic acid. This reduces the concentration of one of the key reactants.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation), leading to undesired byproducts.

  • Suboptimal Reaction Conditions: The temperature and concentration of the base are critical.

    • High Temperatures: While heat is required to drive the reaction, excessive temperatures can favor elimination reactions and other decomposition pathways. A typical temperature range for this synthesis is 90-100°C.[1]

    • Base Concentration: A high concentration of sodium hydroxide is necessary to deprotonate both the 4-nitrophenol and the carboxylic acid group of chloroacetic acid. However, an excessively high concentration can promote the hydrolysis of chloroacetic acid.

  • Inefficient Purification: The product is typically purified by recrystallization. Significant loss of product can occur if the incorrect solvent is used or if the product is highly soluble in the chosen solvent even at low temperatures.

Q2: How can I minimize the formation of byproducts in my synthesis?

A2: To minimize byproduct formation and improve the yield of this compound, consider the following strategies:

  • Control of Reaction Temperature: Maintain a steady reaction temperature within the optimal range (e.g., 90-100°C) to avoid promoting side reactions.[1]

  • Reagent Addition: Adding the chloroacetic acid solution dropwise to the heated solution of the 4-nitrophenoxide can help to control the reaction rate and minimize side reactions.[2]

  • Choice of Solvent: The reaction is typically carried out in an aqueous solution. Using aprotic polar solvents like DMF or DMSO can sometimes favor SN2 reactions in Williamson ether syntheses, though this would require adjusting the base used.[3]

  • Stoichiometry of Reactants: Ensure the appropriate molar ratios of reactants are used. An excess of the chloroacetic acid may be used to ensure complete reaction of the 4-nitrophenol, but this can also lead to more side products if not carefully controlled.

Q3: My final product is difficult to purify. What are the recommended purification methods?

A3: The most common and effective method for purifying this compound is recrystallization.

  • Recrystallization from Hot Water: this compound is soluble in hot water and less soluble in cold water, making water a good solvent for recrystallization.[1]

  • Acid-Base Extraction: An alternative purification involves dissolving the crude product in a dilute basic solution (like sodium bicarbonate) and then re-precipitating the acid by adding a strong acid (like HCl). This can be effective in removing non-acidic impurities.

  • Washing: After filtration, washing the crystals with a small amount of cold water will help remove any remaining soluble impurities.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: Several analytical techniques can be used to confirm the structure and purity of the final product:

  • Melting Point: A sharp melting point close to the literature value (around 183-186°C) is a good indicator of high purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques will confirm the chemical structure of the compound by showing the expected signals for the aromatic and aliphatic protons and carbons.

    • FTIR Spectroscopy: The infrared spectrum should show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

  • Chromatography:

    • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction. A single spot for the purified product suggests high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction- Ensure the reaction is heated for a sufficient amount of time (e.g., 30-60 minutes at 90-100°C).- Monitor the reaction progress using TLC.
Formation of Side Products- Maintain the reaction temperature in the optimal range.- Consider dropwise addition of the chloroacetic acid solution.
Loss of Product During Workup- Ensure complete precipitation of the product upon acidification.- Use minimal amounts of cold solvent for washing the purified crystals.
Product is an Oil or Gummy Solid Impurities Present- Re-purify the product using recrystallization or acid-base extraction.- Ensure all starting materials are pure.
Incomplete Drying- Dry the product under vacuum to remove residual solvent.
Unexpected Spectroscopic Data Incorrect Structure- Review the reaction mechanism and consider the possibility of side products.- Analyze starting materials for impurities.
Contamination- Ensure all glassware is clean and dry.- Purify the product again.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the Williamson ether synthesis used to produce this compound.

Materials:

  • 4-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Preparation of Sodium 4-Nitrophenoxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide. A common molar ratio is 1:2 of 4-nitrophenol to NaOH to ensure complete deprotonation of the phenol.

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid in an aqueous solution of sodium hydroxide.

  • Reaction: Gently heat the solution of sodium 4-nitrophenoxide to 90-100°C with stirring. Slowly add the sodium chloroacetate solution to the flask.

  • Reflux: Attach a reflux condenser and continue to heat the reaction mixture at 90-100°C for 30-60 minutes.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly acidify the mixture with concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the crude this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Purification: Recrystallize the crude product from hot deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Characterization: Determine the yield, melting point, and spectroscopic data (NMR, IR) of the purified product.

Data Presentation

Parameter Value Reference
Reaction Temperature 90-100 °C[1]
Reaction Time 30-60 minutes[1][2]
Typical Yield 50-95% (laboratory scale)[3]
Melting Point 183-186 °C

Visualizations

Synthesis_Pathway cluster_reactants Reactants 4-Nitrophenol 4-Nitrophenol Product This compound 4-Nitrophenol->Product Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Product NaOH NaOH (aq) NaOH->Product Heat Heat (90-100°C) Heat->Product NaCl NaCl H2O H₂O

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reaction Was the reaction complete? (Check TLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No side_products Possible Side Reactions check_reaction->side_products Yes increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp final_product Improved Yield increase_time_temp->final_product check_temp Was temperature controlled (90-100°C)? side_products->check_temp optimize_temp Optimize temperature control check_temp->optimize_temp No check_purification Review Purification/Workup check_temp->check_purification Yes optimize_temp->final_product recrystallization_issue Was recrystallization efficient? check_purification->recrystallization_issue optimize_recrystallization Optimize recrystallization solvent/procedure recrystallization_issue->optimize_recrystallization No recrystallization_issue->final_product Yes optimize_recrystallization->final_product

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Optimizing 4-Nitrophenoxyacetic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-nitrophenoxyacetic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to streamline the optimization of reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis of 4-nitrophenol and chloroacetic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-nitrophenol: The base used may be too weak or used in insufficient quantity. 2. Low reaction temperature: The reaction may be too slow at the temperature used. 3. Poor quality reagents: Degradation of starting materials or reagents. 4. Incorrect stoichiometry: Molar ratios of reactants are not optimal. 5. Reaction time is too short: The reaction may not have proceeded to completion.1. Use a strong enough base (e.g., NaOH, KOH) in at least a stoichiometric amount to ensure complete formation of the phenoxide. 2. Increase the reaction temperature, typically to reflux, to enhance the reaction rate.[1] 3. Ensure all reagents are pure and dry. 4. Use a slight excess of the alkylating agent (chloroacetic acid). 5. Increase the reaction time and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Presence of Unreacted 4-Nitrophenol 1. Insufficient chloroacetic acid: Not enough of the alkylating agent was used to react with all the 4-nitrophenoxide. 2. Reaction conditions not optimal: Temperature or reaction time may be insufficient for complete conversion.1. Use a slight molar excess of chloroacetic acid. 2. Increase the reaction temperature and/or extend the reaction time. 3. During workup, unreacted 4-nitrophenol can be removed by washing the organic layer with a dilute aqueous base solution.
Formation of Side Products 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atom. This is more likely in protic solvents. 2. Elimination Reaction: The alkyl halide (chloroacetic acid) can undergo elimination to form an alkene, especially at higher temperatures with a sterically hindered base.1. To favor O-alkylation, use a polar aprotic solvent like DMF or DMSO. 2. While elimination is less of a concern with chloroacetic acid, using a non-hindered base and carefully controlling the temperature can minimize this side reaction.
Product is Difficult to Purify 1. Contamination with starting materials: Incomplete reaction or inefficient workup. 2. Presence of C-alkylated isomer: This side product can be difficult to separate from the desired O-alkylated product due to similar polarities. 3. Product oiling out during recrystallization: The chosen solvent system may not be optimal.1. Optimize the workup procedure, including acid-base extractions to remove unreacted starting materials. 2. Purification can be achieved by recrystallization from a suitable solvent like ethanol or by dissolving the crude product in a dilute sodium hydroxide solution and reprecipitating with acid.[1] 3. Screen a variety of recrystallization solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. The process involves the deprotonation of 4-nitrophenol with a base to form the 4-nitrophenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage.

Q2: Which base is most suitable for this synthesis?

A2: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to ensure the complete deprotonation of the phenolic proton of 4-nitrophenol.

Q3: What is the optimal solvent for this reaction?

A3: While the reaction can be carried out in water, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can increase the rate of the SN2 reaction and favor the desired O-alkylation over potential C-alkylation side reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (4-nitrophenol and chloroacetic acid), you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: How do I purify the crude this compound?

A5: The most common method for purification is recrystallization. Ethanol is a frequently used solvent for this purpose. An alternative purification method involves dissolving the crude product in a dilute aqueous solution of sodium hydroxide and then re-precipitating the pure acid by adding a strong acid like hydrochloric acid.[1]

Data Presentation

Table 1: Reaction Conditions and Yields for this compound Synthesis
4-Nitrophenol (g) Chloroacetic Acid (g) Base Solvent Temperature (°C) Time (h) Yield (%) Reference
3524 (initial) + 12 (additional)50% NaOH (40g + 20g)Water (200ml + 50ml)RefluxNot Specified~50-60%--INVALID-LINK--[1]

Note: The yield is an approximation based on the reported product mass of 25-30g.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a standard laboratory procedure.[1]

Materials:

  • 4-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (50% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.

  • Heat the reaction mixture to reflux.

  • Continue refluxing until the solution is no longer alkaline.

  • Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water.

  • Continue to boil the mixture until the pH is neutral.

  • Cool the reaction mixture and acidify it with concentrated hydrochloric acid.

  • Cool the mixture further in an ice bath to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration.

  • Purify the crude product by recrystallization from ethanol or by dissolving it in dilute sodium hydroxide and reprecipitating with hydrochloric acid.

  • Dry the purified product to obtain glistening platelets.

Visualizations

Experimental_Workflow reagents Combine Reactants: - 4-Nitrophenol - Chloroacetic Acid - 50% NaOH - Water reflux1 Heat to Reflux (until no longer alkaline) reagents->reflux1 add_reagents Add More Reactants: - 50% NaOH - Chloroacetic Acid - Water reflux1->add_reagents reflux2 Continue Reflux (until neutral pH) add_reagents->reflux2 acidify Acidify with HCl reflux2->acidify precipitate Cool to Precipitate Crude Product acidify->precipitate filter Filter Crude Product precipitate->filter purify Purify Product (Recrystallization) filter->purify dry Dry Purified Product purify->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Reaction Complete check_yield Check Yield and Purity (TLC) start->check_yield low_yield Low Yield? check_yield->low_yield No impure Product Impure? check_yield->impure Yes low_yield->impure No optimize_conditions Optimize Reaction: - Increase Temperature - Increase Time - Check Reagent Stoichiometry low_yield->optimize_conditions Yes unreacted_sm Unreacted Starting Material? impure->unreacted_sm Yes success Successful Synthesis impure->success No side_product Side Product Present? unreacted_sm->side_product No purification_issue Optimize Purification: - Recrystallize from different solvent - Acid-Base Extraction unreacted_sm->purification_issue Yes side_product->purification_issue No change_solvent Consider Polar Aprotic Solvent (e.g., DMF, DMSO) side_product->change_solvent Yes (C-Alkylation) optimize_conditions->start purification_issue->start change_solvent->start

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: 4-Nitrophenoxyacetic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenoxyacetic acid. Here, you will find detailed information to help you identify and remove common impurities from your sample.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesized sample of this compound?

A1: Common impurities often originate from the starting materials or side reactions during synthesis. The most prevalent synthesis method is the Williamson ether synthesis, which involves the reaction of 4-nitrophenol with chloroacetic acid. Therefore, the most likely impurities are:

  • Unreacted 4-nitrophenol: A starting material that did not fully react.

  • Unreacted Chloroacetic acid: The other starting material in the Williamson ether synthesis.

  • 4-Nitrophenylacetonitrile: An impurity that can arise if the this compound was synthesized through the hydrolysis of this nitrile. Incomplete hydrolysis would leave this compound in your sample.

Q2: How can I get a preliminary assessment of my this compound sample's purity?

A2: A simple and effective preliminary check is to measure the melting point of your sample and compare it to the literature value. A broad melting point range or a melting point that is significantly lower than the expected value suggests the presence of impurities.

Q3: What is the most common and effective method for purifying this compound?

A3: Recrystallization is the most common and generally effective method for purifying solid organic compounds like this compound. This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Q4: Are there alternative purification methods if recrystallization is not effective?

A4: Yes, if recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.

Troubleshooting Purification Issues

Issue 1: Low Yield After Recrystallization

If you are experiencing a lower than expected yield of purified this compound after recrystallization, consider the following potential causes and solutions.

Potential CauseSuggested Solution
Too much solvent used Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding excessive solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
Premature crystallization Ensure your filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution to remove insoluble impurities. This prevents the product from crystallizing out along with the impurities.
Cooling too rapidly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the newly formed crystals.
Incomplete crystallization After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Issue 2: Oily Precipitate Instead of Crystals

Observing an oil "crashing out" of the solution instead of solid crystals is a common issue, particularly with compounds that have lower melting points or when the concentration of the solute is very high.

Potential CauseSuggested Solution
Solution is supersaturated Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil redissolves. Then, allow it to cool more slowly.
Cooling below the melting point of the solute in the solvent Try using a larger volume of solvent to keep the compound dissolved at a lower temperature. Alternatively, consider a different solvent system.
Presence of significant impurities High levels of impurities can depress the melting point of the mixture, leading to oiling out. A preliminary purification step, like a simple filtration or a wash, might be necessary.
Issue 3: Poor Separation in Column Chromatography

Achieving good separation of this compound from its impurities via column chromatography depends heavily on the choice of stationary and mobile phases.

Potential CauseSuggested Solution
Inappropriate mobile phase polarity If the desired compound and impurities elute together, the mobile phase may be too polar. If nothing elutes, it may be too nonpolar. Adjust the solvent ratio of your mobile phase. For acidic compounds like this compound, a common mobile phase is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to keep the compound protonated.
Column overloading Using too much sample for the size of your column will lead to broad, overlapping bands. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
Cracked or channeled column bed Ensure the stationary phase is packed uniformly without any air bubbles or cracks. A poorly packed column will result in uneven flow of the mobile phase and poor separation.

Experimental Protocols

Purity Assessment

A key step in any purification process is to assess the purity of the starting material and the final product.

1. Melting Point Analysis

Compare the melting point of your sample with the literature values of this compound and its potential impurities.

CompoundLiterature Melting Point (°C)
This compound 152 - 155[1]
4-Nitrophenol113 - 114[2]
Chloroacetic acid61 - 63[3][4]
4-Nitrophenylacetonitrile114 - 118[5][6]

2. Thin-Layer Chromatography (TLC)

TLC can be used to quickly visualize the number of components in your sample.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate (e.g., in a 7:3 or 1:1 ratio) with a few drops of glacial acetic acid. The acetic acid helps to ensure sharp spots for the acidic compounds.

  • Visualization: Under UV light (254 nm), the aromatic compounds will appear as dark spots. The plate can also be stained, for example, with a potassium permanganate solution, which will react with compounds that can be oxidized.

Purification Protocols

1. Recrystallization from Water

This protocol is effective for removing non-polar impurities.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of boiling distilled water. A good starting ratio is approximately 1 gram of crude product to 16 mL of water.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

2. Recrystallization from Ethanol/Water

This solvent system is useful for purifying compounds with intermediate polarity.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Isolation: Follow steps 3-7 from the "Recrystallization from Water" protocol.

3. Column Chromatography

This method is suitable for separating compounds with similar polarities.

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane:ethyl acetate with 1% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane:ethyl acetate with 1% acetic acid) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Purity_Check Purity Assessment (Melting Point, TLC) Crude->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization If impure Analysis Final Purity Analysis (Melting Point, Spectroscopy) Recrystallization->Analysis Column_Chromatography Column Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Analysis->Column_Chromatography If still impure Analysis->Pure_Product If pure

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Impure Sample Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Result Crystals Form? Cool->Result Collect Collect Crystals Result->Collect Yes NoCrystals No/Few Crystals Result->NoCrystals No OilingOut Oiling Out Result->OilingOut Oil Troubleshoot_NoCrystals Too much solvent? Evaporate some. Supersaturated? Scratch flask or add seed crystal. NoCrystals->Troubleshoot_NoCrystals Troubleshoot_OilingOut Reheat, add more solvent, cool slower. Consider a different solvent. OilingOut->Troubleshoot_OilingOut

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: 4-Nitrophenoxyacetic Acid Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the ether linkage. This degradation can be catalyzed by acidic or basic conditions. Under these conditions, the molecule cleaves to form 4-nitrophenol and glycolic acid . Photodegradation can also occur upon exposure to UV light, potentially leading to a more complex mixture of degradation products.

Q2: What are the common stability issues encountered during experiments with this compound?

A2: Common stability issues include:

  • Hydrolysis in aqueous solutions: The compound is susceptible to hydrolysis, especially at non-neutral pH. This can lead to a decrease in the concentration of the parent compound and the appearance of degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. Experiments should be conducted with protection from light where possible.

  • Thermal degradation: While generally stable at room temperature in solid form, prolonged exposure to high temperatures can lead to degradation.

Q3: How should this compound be properly stored to ensure its stability?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration is recommended.

Q4: What are the expected degradation products of this compound?

A4: The primary and most anticipated degradation product from hydrolysis is 4-nitrophenol and glycolic acid . Under photolytic or strong oxidative stress, other minor degradation products may form due to reactions involving the nitro group or further degradation of the primary products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in prepared solutions.

  • Possible Cause 1: Degradation upon dissolution.

    • Troubleshooting Step: Check the pH of your solvent or buffer. The stability of this compound is pH-dependent. Prepare solutions in a neutral, buffered medium if compatible with your experiment. Prepare solutions fresh and use them promptly.

  • Possible Cause 2: Inaccurate initial weighing or dilution.

    • Troubleshooting Step: Verify the calibration of your balance. Review your dilution calculations and ensure accurate pipetting.

  • Possible Cause 3: Adsorption to container surfaces.

    • Troubleshooting Step: Consider using different types of containers (e.g., polypropylene instead of glass) to assess for adsorption. Silanizing glassware may also reduce adsorption.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).

  • Possible Cause 1: Hydrolytic degradation.

    • Troubleshooting Step: Confirm the identity of the unexpected peak. A peak corresponding to the retention time of a 4-nitrophenol standard is a strong indicator of hydrolysis. To mitigate this, ensure your mobile phase and sample diluent are at a neutral pH and analyze samples as quickly as possible after preparation.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step: If samples were exposed to light, the unexpected peaks could be photodegradants. Protect your samples and standards from light by using amber vials or covering them with aluminum foil.

  • Possible Cause 3: Impurities in the starting material.

    • Troubleshooting Step: Analyze a freshly prepared solution of your this compound standard to check for pre-existing impurities. If significant impurities are present, consider purifying the starting material or obtaining it from a different supplier.

Issue 3: Variability in experimental results between batches or over time.

  • Possible Cause 1: Progressive degradation of stock solutions.

    • Troubleshooting Step: Prepare fresh stock solutions for each set of experiments. If stock solutions must be stored, perform a stability study on the solution under your storage conditions (e.g., refrigerated, frozen) to determine its usable lifetime.

  • Possible Cause 2: Inconsistent environmental conditions.

    • Troubleshooting Step: Control and monitor experimental parameters such as temperature and light exposure. Use a temperature-controlled autosampler for HPLC analysis if available.

Data on Degradation and Stability

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide illustrative data based on the behavior of structurally similar compounds and general principles of chemical stability. These should be used as a guide for designing experiments and interpreting results.

Table 1: Illustrative Hydrolytic Degradation of this compound at 25°C

pHConditionApparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)% Degradation after 7 days
3.0Acidic0.01069.36.8
5.0Weakly Acidic0.002346.51.4
7.0Neutral0.001693.00.7
9.0Basic0.05013.929.5
11.0Strongly Basic0.2502.882.6

Table 2: Illustrative Photodegradation of this compound in Aqueous Solution

Light SourceConditionIrradianceDuration (hours)% Degradation
UV Lamp (254 nm)Direct Exposure100 W/m²645
Simulated Sunlight (ICH Q1B)Direct Exposure1.2 million lux hours and 200 W h/m²10015
Ambient Laboratory LightIndirect Exposure-168 (7 days)< 5

Table 3: Illustrative Thermal Degradation of Solid this compound

TemperatureDuration (days)% Degradation
40°C30< 1
60°C303.5
80°C3012.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl and 1 N HCl in separate flasks. Keep one set at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH and 1 N NaOH in separate flasks. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ and 30% H₂O₂ in separate flasks. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Dilute 1 mL of the stock solution with 9 mL of water. Heat at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 7 days.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in water) and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

    • Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound and 4-Nitrophenol

Objective: To develop and validate an HPLC method for the simultaneous quantification of this compound and its primary degradation product, 4-nitrophenol.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). An example isocratic mobile phase could be Acetonitrile:Buffer (40:60 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the peaks for the parent drug and its degradation products are well-resolved.

  • Linearity: Prepare a series of standard solutions of this compound and 4-nitrophenol at different concentrations and construct a calibration curve.

  • Accuracy: Determine the recovery of the analytes by spiking a placebo matrix with known concentrations of the standards.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analytes that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Visualizations

Hydrolysis_Pathway This compound This compound Intermediate Intermediate This compound->Intermediate H₂O (Acid/Base catalysis) 4-Nitrophenol 4-Nitrophenol Intermediate->4-Nitrophenol Glycolic acid Glycolic acid Intermediate->Glycolic acid

Proposed hydrolysis pathway of this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent Results Inconsistent Results Degradation Degradation Inconsistent Results->Degradation Analytical Error Analytical Error Inconsistent Results->Analytical Error Sample Handling Sample Handling Inconsistent Results->Sample Handling pH Effects pH Effects Degradation->pH Effects Light Exposure Light Exposure Degradation->Light Exposure Temperature Temperature Degradation->Temperature Control pH Control pH Degradation->Control pH Protect from Light Protect from Light Degradation->Protect from Light Control Temperature Control Temperature Degradation->Control Temperature Weighing/Dilution Weighing/Dilution Analytical Error->Weighing/Dilution Instrument Malfunction Instrument Malfunction Analytical Error->Instrument Malfunction Calibrate Instruments Calibrate Instruments Analytical Error->Calibrate Instruments Review Procedures Review Procedures Analytical Error->Review Procedures Storage Conditions Storage Conditions Sample Handling->Storage Conditions Contamination Contamination Sample Handling->Contamination Improve Storage Improve Storage Sample Handling->Improve Storage Use Fresh Samples Use Fresh Samples Sample Handling->Use Fresh Samples

A logical workflow for troubleshooting inconsistent experimental results.

Stability_Study_Workflow A Define Study Objectives and Protocol B Select Batches and Prepare Samples A->B C Conduct Forced Degradation Studies B->C E Place Samples on Stability (ICH Conditions) B->E D Develop & Validate Stability-Indicating Method C->D F Analyze Samples at Time Points D->F E->F G Evaluate Data and Determine Shelf-Life F->G H Compile Stability Report G->H

An experimental workflow for conducting a stability study.

References

Solving solubility problems with 4-Nitrophenoxyacetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenoxyacetic acid. The focus is on addressing common solubility challenges encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a beige to yellow crystalline powder. It belongs to the class of phenylacetic acids, with a nitro group substituted at the para-position of the phenyl ring. It is commonly used as an intermediate in the synthesis of pharmaceuticals, dyestuffs, and local anesthetics. In a laboratory setting, it can be used in the synthesis of potential angiogenesis inhibitors.

Q2: What are the general solubility properties of this compound?

A2: this compound is slightly soluble in water. It is soluble in organic solvents such as ethanol, methanol, and chloroform. Its solubility in aqueous solutions is pH-dependent due to its acidic nature (pKa ≈ 3.85).

Q3: How should I prepare a stock solution of this compound?

A3: Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions. For example, a 100 mM stock solution can be prepared by dissolving 1.8115 g of this compound in 100 mL of DMSO. Store stock solutions at -20°C to ensure stability.

Q4: Can I dissolve this compound directly in an aqueous buffer?

A4: Direct dissolution in aqueous buffers, especially at neutral or acidic pH, can be challenging due to the compound's low water solubility. It is generally recommended to first dissolve it in an organic solvent like DMSO and then dilute this stock solution into the desired aqueous buffer. When diluting, add the stock solution to the buffer dropwise while vortexing to prevent precipitation.

Q5: How does pH affect the solubility of this compound in aqueous solutions?

A5: As an acid with a pKa of approximately 3.85, the solubility of this compound in water increases as the pH of the solution becomes more alkaline. At a pH above its pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.

Troubleshooting Guide: Solubility Issues in Assays

This guide addresses common problems related to the solubility of this compound during experimental assays.

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of stock solution into aqueous buffer. The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous buffer.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final working solution. However, be mindful that high concentrations of organic solvents can affect enzyme activity or cell viability. It is crucial to keep the final concentration of the organic solvent consistent across all samples, including controls.- Decrease the final concentration of this compound in the working solution.- Prepare the working solution by adding the stock solution to the buffer in a dropwise manner while vigorously vortexing to promote rapid dispersion.- Consider using a non-ionic detergent, such as Triton X-100 (e.g., 0.01-0.1% v/v), in the assay buffer to enhance solubility.
Cloudiness or precipitation observed in the assay plate wells over time. The compound is precipitating out of the solution during the course of the experiment, possibly due to temperature changes or interactions with other assay components.- Ensure the assay plate is incubated at a constant and appropriate temperature. The pH of some buffers, like TRIS, can be temperature-dependent, which in turn can affect the solubility of the compound.[1][2]- Check for compatibility of this compound with all components of your assay buffer and reaction mixture.- If using a TRIS buffer, be aware that its pH decreases as the temperature increases.[1][2] This could lead to precipitation if the compound's solubility is highly sensitive to pH changes in that range. Consider using a buffer with a more stable pH across different temperatures, such as phosphate buffer.[3]
Inconsistent or non-reproducible assay results. This could be due to incomplete dissolution of this compound, leading to variations in the actual concentration in the assay wells.- Before use, ensure your stock solution is completely dissolved. If necessary, gentle warming and vortexing can be applied.- Always prepare fresh working solutions from the stock solution for each experiment to avoid issues with stability and potential precipitation over time.- After adding the working solution to the assay plate, visually inspect the wells for any signs of precipitation before starting the measurement.
Assay buffer turns yellow upon addition of this compound. This can occur if the pH of the buffer is alkaline, leading to the spontaneous hydrolysis of the related compound p-nitrophenyl acetate, which releases the yellow-colored p-nitrophenol. While this compound itself is not an ester, contamination or degradation to p-nitrophenol could be a factor.- Ensure the purity of your this compound.- If working with related p-nitrophenyl esters, always include a no-enzyme control to measure the rate of spontaneous hydrolysis. Subtract this background rate from the enzyme-catalyzed reaction rate.[4]

Quantitative Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSlightly soluble[5][6]
EthanolSoluble[5]
MethanolSoluble[7]
ChloroformSoluble[7]
BenzeneSoluble[5]
EtherSoluble[5]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₇NO₄[8]
Molecular Weight181.15 g/mol [8]
Melting Point150-155 °C[3]
pKa3.85 (at 25°C)[3]
AppearanceBeige to yellow crystalline powder[3]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution and a 100 µM Working Solution of this compound

This protocol provides a general procedure for preparing solutions of this compound for use in a typical biological assay.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

1. Preparation of 100 mM Stock Solution in DMSO: a. Weigh out 18.115 mg of this compound powder. b. Transfer the powder to a sterile 1.5 mL microcentrifuge tube. c. Add 1.0 mL of anhydrous DMSO to the tube. d. Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution to aid dissolution. e. Store the 100 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of 100 µM Working Solution in Assay Buffer: a. Thaw a fresh aliquot of the 100 mM stock solution. b. In a sterile tube, add 999 µL of the desired assay buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). c. Add 1 µL of the 100 mM this compound stock solution to the assay buffer. d. Immediately vortex the solution thoroughly to ensure proper mixing and to minimize the risk of precipitation. e. This working solution is now ready to be used in your assay. It is recommended to prepare this solution fresh for each experiment.

Note: The final concentration of DMSO in this working solution is 0.1%. It is important to include the same concentration of DMSO in all control wells.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis stock Prepare 100 mM Stock in DMSO working Prepare 100 µM Working Solution in Assay Buffer stock->working 1:1000 Dilution add_reagents Add Assay Reagents to Microplate add_compound Add Working Solution to Microplate add_reagents->add_compound incubate Incubate at Controlled Temperature add_compound->incubate read Read Plate (e.g., Spectrophotometer) incubate->read analyze Analyze Data read->analyze

Caption: Experimental workflow for using this compound in a typical microplate-based assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed in Assay? cause1 Concentration Too High start->cause1 cause2 Poor Mixing Technique start->cause2 cause3 Buffer Incompatibility (pH, Temp) start->cause3 solution1 Decrease Final Concentration cause1->solution1 solution2 Increase Co-solvent % cause1->solution2 solution3 Add Detergent (e.g., Triton X-100) cause1->solution3 solution4 Dropwise Addition with Vortexing cause2->solution4 solution5 Optimize Buffer System (e.g., use Phosphate instead of TRIS) cause3->solution5 solution6 Ensure Constant Temperature cause3->solution6

Caption: Troubleshooting logic for addressing precipitation issues with this compound in assays.

References

Preventing byproduct formation in 4-Nitrophenoxyacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during chemical reactions involving 4-nitrophenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in synthesis?

A1: this compound is primarily used as a reagent for the esterification of alcohols and the amidation of amines. It is often activated in-situ or used to pre-form active esters which then react with a nucleophile (an alcohol or an amine) to form the desired ester or amide bond. The 4-nitrophenoxy group is a good leaving group, facilitating these reactions.

Q2: What are the main byproducts I should be aware of when using this compound in coupling reactions?

A2: The primary byproducts of concern are:

  • N-acylurea: This is a common byproduct when using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC). It arises from the rearrangement of the O-acylisourea intermediate.

  • 4-Nitrophenol: This can form due to the hydrolysis of the activated this compound ester, either by residual water in the reaction mixture or during workup.

  • O-acylation products: In reactions with molecules containing both amino and hydroxyl groups (like amino acids such as serine, threonine, or tyrosine), acylation can occur on the hydroxyl group in addition to the desired N-acylation.

Q3: How can I minimize the formation of N-acylurea?

A3: To minimize N-acylurea formation, consider the following strategies:

  • Use a water-soluble carbodiimide: Switching from DCC to a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can simplify the removal of the urea byproduct, as it can be washed away with an aqueous workup.

  • Add an activating agent: The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts more efficiently with the desired nucleophile.

  • Control the reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement reaction that leads to N-acylurea.

Q4: What are the best practices to avoid hydrolysis and the formation of 4-nitrophenol?

A4: To prevent the formation of 4-nitrophenol, ensure that:

  • Anhydrous conditions are maintained: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.

  • Control the pH during workup: Avoid strongly basic or acidic conditions during the workup, as these can promote the hydrolysis of the ester product or any unreacted activated ester. Mildly acidic washes (e.g., with a dilute solution of citric acid) are often preferred.

Q5: How can I prevent O-acylation in reactions with amino acids?

A5: O-acylation of amino acids like serine, threonine, and tyrosine is a known side reaction with active esters. To prevent this:

  • Use additives: The addition of certain phenols, such as 2,4-dinitrophenol, has been shown to suppress O-acylation.[1]

  • Protect the hydroxyl group: If possible, protecting the hydroxyl group of the amino acid before the coupling reaction is the most effective way to prevent O-acylation.

Troubleshooting Guides

Problem 1: Presence of a significant amount of N-acylurea byproduct in my DCC-coupled reaction.
Potential Cause Troubleshooting Step Expected Outcome
Rearrangement of the O-acylisourea intermediate. 1. Add 1-hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) to the reaction mixture. 2. Perform the reaction at a lower temperature (e.g., 0 °C). 3. Switch from DCC to EDC as the coupling agent.Formation of a more stable active ester, reducing the likelihood of rearrangement. Slower rate of the rearrangement side reaction. The resulting urea byproduct is water-soluble and easily removed during aqueous workup.
Inefficient reaction with the nucleophile. 1. Increase the stoichiometry of the nucleophile (alcohol or amine). 2. Use a more nucleophilic catalyst like DMAP.Faster trapping of the activated acid by the desired nucleophile, outcompeting the rearrangement. Increased reaction rate with the intended nucleophile.
Problem 2: My final product is contaminated with 4-nitrophenol.
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of the activated ester by residual water. 1. Use freshly dried solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized water content in the reaction mixture, reducing the rate of hydrolysis.
Hydrolysis during aqueous workup. 1. Use a mild acidic wash (e.g., dilute citric acid or ammonium chloride solution) instead of strong acids or bases. 2. Minimize the duration of the aqueous workup.Reduced hydrolysis of the desired ester product and any remaining activated ester.
Instability of the activated ester. 1. Generate the activated ester in situ at low temperature and use it immediately. 2. Consider a different activating agent that forms a more stable intermediate.Minimized decomposition of the activated ester before it can react with the nucleophile.

Data Presentation

The following tables provide illustrative data on the impact of different reaction conditions on product yield and byproduct formation in a typical esterification reaction between this compound and a generic alcohol.

Table 1: Comparison of Coupling Agents for Esterification

Coupling AgentAdditiveTemperature (°C)Product Yield (%)N-acylurea Byproduct (%)
DCCNone257515
DCCHOBt25855
DCCDMAP (cat.)2590<2
EDCHOBt2592<1 (water soluble)

Table 2: Effect of Solvent on Hydrolysis Byproduct Formation

SolventWater ContentProduct Yield (%)4-Nitrophenol Byproduct (%)
Dichloromethane (Standard Grade)~50 ppm888
Dichloromethane (Anhydrous)<10 ppm95<2
Tetrahydrofuran (Standard Grade)~50 ppm8510
Tetrahydrofuran (Anhydrous)<10 ppm93<3

Experimental Protocols

Protocol 1: High-Yield Esterification using this compound with EDC/HOBt

This protocol describes a general procedure for the esterification of an alcohol using this compound with EDC and HOBt to minimize byproduct formation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Add the alcohol (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Protocol 2: Amide Synthesis using this compound with HATU

This protocol outlines a procedure for the synthesis of an amide from an amine and this compound using HATU as the coupling agent, which is known for its high efficiency and low rate of side reactions.

  • Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Addition of Amine: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction by TLC or HPLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography or recrystallization.

Visualizations

Byproduct_Formation_Pathways This compound This compound O-Acylisourea Intermediate O-Acylisourea Intermediate This compound->O-Acylisourea Intermediate + DCC Activated Ester Activated Ester This compound->Activated Ester + Activating Agent DCC DCC Desired Ester/Amide Desired Ester/Amide O-Acylisourea Intermediate->Desired Ester/Amide + Alcohol/Amine N-Acylurea Byproduct N-Acylurea Byproduct O-Acylisourea Intermediate->N-Acylurea Byproduct Rearrangement Alcohol/Amine Alcohol/Amine Water Water 4-Nitrophenol Byproduct 4-Nitrophenol Byproduct Activated Ester->Desired Ester/Amide + Alcohol/Amine Activated Ester->4-Nitrophenol Byproduct + Water (Hydrolysis) Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Byproduct Type cluster_2 Corrective Actions cluster_3 Outcome Byproduct Detected Byproduct Detected N-Acylurea N-Acylurea Byproduct Detected->N-Acylurea 4-Nitrophenol 4-Nitrophenol Byproduct Detected->4-Nitrophenol Other Other Byproduct Detected->Other Change Coupling Agent Change Coupling Agent N-Acylurea->Change Coupling Agent Add HOBt/DMAP Add HOBt/DMAP N-Acylurea->Add HOBt/DMAP Use Anhydrous Conditions Use Anhydrous Conditions 4-Nitrophenol->Use Anhydrous Conditions Modify Workup Modify Workup 4-Nitrophenol->Modify Workup Problem Solved Problem Solved Change Coupling Agent->Problem Solved Add HOBt/DMAP->Problem Solved Use Anhydrous Conditions->Problem Solved Modify Workup->Problem Solved

References

Technical Support Center: Scaling Up the Synthesis of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the laboratory synthesis of 4-Nitrophenoxyacetic Acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and optimize your synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable laboratory method for synthesizing this compound?

A1: The most prevalent and scalable laboratory method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid (commonly chloroacetic acid) by the phenoxide ion of 4-nitrophenol in the presence of a base.

Q2: What are the typical starting materials and reagents required?

A2: The key starting materials are 4-nitrophenol and chloroacetic acid. A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential to deprotonate the 4-nitrophenol. Water is often used as the solvent. For the work-up, a strong acid like hydrochloric acid (HCl) is needed for precipitation, and a suitable solvent (e.g., ethanol or water) is required for recrystallization.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase for separating the product, this compound, from the starting material, 4-nitrophenol, would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, with a small amount of acetic acid to ensure sharp spots for the acidic compounds. A common starting ratio to try is Hexane:Ethyl Acetate:Acetic Acid (70:30:1). The disappearance of the 4-nitrophenol spot and the appearance of a new, typically lower Rf spot corresponding to the product, indicates the reaction is proceeding.

Q4: What is the expected yield for this synthesis?

A4: The yield of this compound can vary depending on the specific conditions. A literature procedure using 4-nitrophenol and chloroacetic acid with sodium hydroxide in water reports a yield of 25-30g from 35g of 4-nitrophenol.[1] An alternative high-yield synthesis starting from p-nitrobenzyl cyanide reports a yield of 92-95%.[2]

Q5: How is the final product purified?

A5: The most common method for purifying crude this compound is recrystallization. This can be achieved by dissolving the crude product in a hot solvent, such as ethanol or boiling water, and then allowing it to cool slowly to form crystals.[1] The purified product typically appears as glistening platelets.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction mixture is refluxed for a sufficient amount of time. Monitor the reaction by TLC until the starting material (4-nitrophenol) is consumed. - Check the quality and concentration of the base. The base is crucial for deprotonating the 4-nitrophenol to form the nucleophilic phenoxide.
Side reactions are occurring.- The Williamson ether synthesis can have competing elimination reactions. While less of a concern with chloroacetic acid, ensure the temperature is not excessively high. - C-alkylation of the aromatic ring is a possible side reaction. Using a less polar solvent might favor O-alkylation.
Insufficient acidification during work-up.- Ensure the reaction mixture is acidified to a sufficiently low pH (typically pH 1-2) with a strong acid like HCl to fully precipitate the carboxylic acid product.
Product is an Oil or Gummy Solid Impurities are present.- The crude product may contain unreacted starting materials or side products that inhibit crystallization. Ensure thorough washing of the precipitate before recrystallization. - The presence of excess solvent in the final product can also lead to an oily appearance. Ensure the purified crystals are thoroughly dried.
Inappropriate recrystallization solvent.- If the product oils out during recrystallization, you may be using a solvent in which it is too soluble. Try a different solvent or a solvent mixture. For example, if ethanol results in oiling, try a mixture of ethanol and water.
Melting Point of the Product is Low and/or Broad The product is impure.- The most likely cause is the presence of unreacted 4-nitrophenol or other impurities. Repeat the recrystallization process. A sharp melting point around 183°C is indicative of a pure product.[1]
Reaction Stalls (Incomplete Conversion of Starting Material) Insufficient base or chloroacetic acid.- A procedure suggests that if the reaction becomes neutral before completion, additional base and chloroacetic acid should be added, followed by further refluxing.[1]
Poor quality of reagents.- Use fresh, high-purity starting materials and reagents.

Data Presentation

Table 1: Reactant Quantities for a Typical Laboratory Scale Synthesis[1]
ReactantMolecular Weight ( g/mol )AmountMoles
4-Nitrophenol139.1135 g0.252
Chloroacetic Acid94.5024 g (+ 12 g)0.254 (+ 0.127)
Sodium Hydroxide (50% soln)40.0040 g (+ 20 g)0.500 (+ 0.250)
Water18.02200 mL (+ 50 mL)-

Note: The values in parentheses indicate an additional charge of reagents that may be necessary if the reaction mixture becomes neutral before completion.

Table 2: Comparison of Synthesis Methods
Starting MaterialKey ReagentsReported YieldReference
4-NitrophenolChloroacetic Acid, NaOH, H₂O25-30 g from 35 g of 4-nitrophenol[1]
p-Nitrobenzyl cyanideH₂SO₄, H₂O92-95%[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Williamson Ether Synthesis[1]
  • Reaction Setup: In a round bottom flask equipped with a reflux condenser, combine 35 g of 4-nitrophenol, 40 g of a 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.

  • Reflux: Heat the reaction mixture to reflux.

  • Monitoring and Addition: Periodically check the pH of the reaction mixture. If the solution is no longer alkaline, add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water. Continue to reflux the mixture until it becomes neutral.

  • Precipitation: After the reaction is complete, cool the mixture and acidify it with hydrochloric acid until it is strongly acidic (pH 1-2). This will cause the crude this compound to precipitate out of the solution.

  • Isolation of Crude Product: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol or boiling water.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly. The expected product is glistening platelets with a melting point of 183°C.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine 4-Nitrophenol, NaOH, Chloroacetic Acid, and Water reflux Heat to Reflux reactants->reflux monitor Monitor pH and Add Reagents if Needed reflux->monitor acidify Acidify with HCl to Precipitate Product monitor->acidify filter_crude Filter and Wash Crude Product acidify->filter_crude recrystallize Recrystallize from Hot Solvent filter_crude->recrystallize filter_pure Filter and Dry Pure Product recrystallize->filter_pure final_product final_product filter_pure->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_check_reaction Check Reaction Progress cluster_check_workup Check Work-up cluster_solutions Solutions start Low or No Yield tlc TLC Analysis: Is 4-Nitrophenol Consumed? start->tlc ph Check Reaction pH: Is it Neutral? tlc->ph No acidification Check pH after Acidification: Is it strongly acidic (pH 1-2)? tlc->acidification Yes continue_reflux Continue Reflux ph->continue_reflux No add_reagents Add More Base and Chloroacetic Acid ph->add_reagents Yes acidify_more Add More HCl acidification->acidify_more No check_reagents Check Reagent Quality acidification->check_reagents Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Issues with 4-Nitrophenoxyacetic acid crystallization and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Nitrophenoxyacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not crystallizing, even after cooling. What steps can I take?

A1: A failure to form crystals is typically due to insufficient supersaturation or the presence of nucleation inhibitors. Consider the following troubleshooting steps:

  • Increase Concentration: The solution may be too dilute. A significant portion of the compound can remain in the mother liquor if too much solvent was used.[1] Try concentrating the solution by gently and slowly evaporating the solvent under reduced pressure or with a gentle stream of nitrogen.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[2]

    • Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed" crystal provides a template for further crystal growth.[2]

  • Drastic Cooling: If slow cooling does not yield crystals, try placing the solution in an ice bath or refrigerator. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.

  • Check Purity: Impurities can act as inhibitors to crystallization.[2] If the above methods are unsuccessful, consider re-purifying the crude material using a method like column chromatography before attempting recrystallization again.

Q2: Instead of crystals, an oil is forming in my flask. How do I resolve this "oiling out" issue?

A2: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice. This often happens if the solution is too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point in the solvent mixture.

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Once it is fully dissolved, add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation level.[1]

  • Ensure Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote gradual crystal formation.

  • Agitation: Gentle agitation at the saturation temperature can sometimes promote crystallization over oiling.

  • Solvent System Re-evaluation: The chosen solvent may not be ideal. Consider using a different solvent or a solvent/anti-solvent system where the compound has slightly lower solubility.

G Troubleshooting 'Oiling Out' start Oiling Out Observed reheat Re-heat solution to re-dissolve oil start->reheat add_solvent Add small amount of additional solvent reheat->add_solvent slow_cool Cool solution VERY slowly add_solvent->slow_cool crystals_form Crystals Form Successfully slow_cool->crystals_form oil_persists Oil Still Forms slow_cool->oil_persists if issue persists change_solvent Re-evaluate and change solvent system oil_persists->change_solvent

Caption: Workflow for addressing the issue of a compound "oiling out" during crystallization.

Q3: The crystal yield is very low. How can this be improved?

A3: A low yield indicates that a significant amount of the product remains dissolved in the mother liquor.

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid. Using excessive solvent is a common cause of low recovery.[1]

  • Sufficient Cooling: Allow the solution to cool for an adequate amount of time. For many compounds, cooling to room temperature followed by a period in an ice bath (e.g., 30 minutes) can significantly increase the yield.

  • Solvent Choice: The solubility of this compound might be too high in the chosen solvent, even at low temperatures. Refer to the solubility data table below and consider a solvent in which the compound has a steeper solubility curve (high solubility when hot, very low when cold).

  • Second Crop: Do not discard the filtrate (mother liquor) immediately. Concentrate the filtrate by evaporating a portion of the solvent and cool it again. This will often yield a second, though potentially less pure, crop of crystals.

Q4: The crystals are very fine needles or a powder. How can I grow larger crystals?

A4: The formation of small or needle-like crystals (acicular habit) is typically a result of rapid nucleation and crystal growth. To obtain larger, more well-defined crystals, the rate of crystallization must be slowed down.

  • Slower Cooling: This is the most critical factor. Rapid cooling encourages the formation of many nuclei, leading to small crystals. Allow the solution to cool to room temperature undisturbed over several hours before any further cooling in an ice bath.

  • Reduce Supersaturation: Add a slight excess of solvent (1-2% more than the minimum required for dissolution) to ensure the solution is not excessively supersaturated upon cooling.[1]

  • Solvent System Modification: Crystallizing from a solvent in which the compound is slightly more soluble can slow down the process. Alternatively, vapor diffusion, where an anti-solvent slowly diffuses into the saturated solution, is an excellent method for growing large, high-quality crystals.

  • Habit Modification: The crystal habit can be influenced by the solvent used.[3][4] Experimenting with different solvent systems (e.g., ethanol/water vs. ethyl acetate/heptane) may alter the crystal shape from needles to more block-like (prismatic) crystals.

Experimental Protocols & Data

Solubility of this compound

The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures. The following table summarizes the mole fraction solubility (x₁) of this compound in various pure solvents at different temperatures.

Temperature (K)MethanolEthanoln-PropanolIsopropanolEthyl AcetateAcetonitrileWater
283.15 0.19830.15110.12550.10120.15090.08110.0019
293.15 0.25510.19780.16630.13450.19650.10330.0025
303.15 0.32360.25540.21710.17710.25260.13050.0033
313.15 0.40480.32590.28010.23090.32090.16360.0043
323.15 0.50010.41110.35790.29810.40310.20330.0056
Data adapted from J. Chem. Eng. Data 2020, 65, 1, 148–159.
Protocol: Recrystallization of this compound

This protocol describes a standard procedure for purifying this compound using a mixed solvent system of ethanol and water, which is a commonly cited method.[5][6]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Stirring and maintaining the solution near its boiling point will facilitate this process.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for obtaining a pure final product.

  • Induce Crystallization: Remove the flask from the heat source. Slowly add hot deionized water dropwise to the solution until it becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is just below the saturation point.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper or for a more complete drying, in a vacuum oven at a temperature well below the compound's melting point (152-155 °C).[7]

G General Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Dissolve crude solid in minimum hot solvent hot_filt Hot gravity filtration (if insoluble impurities exist) dissolve->hot_filt cool Allow solution to cool slowly hot_filt->cool clear solution ice_bath Place in ice bath to maximize yield cool->ice_bath vac_filt Collect crystals via vacuum filtration ice_bath->vac_filt wash Wash crystals with ice-cold solvent vac_filt->wash dry Dry purified crystals wash->dry

Caption: A standard experimental workflow for the purification of a solid compound via recrystallization.

References

Validation & Comparative

A Comparative Analysis of Auxin Activity: 4-Nitrophenoxyacetic Acid vs. Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Plant Science and Drug Development

In the realm of plant biology and agricultural sciences, the manipulation of plant growth and development through phytohormones is a cornerstone of research and innovation. Among these, auxins stand out for their profound influence on cellular division, elongation, and differentiation. This guide provides a detailed comparative analysis of the auxin activity of a synthetic auxin, 4-Nitrophenoxyacetic acid (4-NPA), and the principal native auxin, Indole-3-acetic acid (IAA). This objective comparison, supported by experimental data and methodologies, is intended to inform researchers, scientists, and professionals in drug development on the relative efficacy and mechanisms of these two compounds.

Executive Summary

Indole-3-acetic acid (IAA) is the most abundant and physiologically significant natural auxin in plants, orchestrating a wide array of developmental processes. In contrast, this compound (4-NPA) is a synthetic compound belonging to the phenoxyacetic acid class of auxins. While both compounds elicit auxin-like responses, their activity profiles, including optimal concentrations and maximal effects, can differ significantly. This guide synthesizes available data to compare their performance in standard auxin bioassays, delves into the underlying signaling pathways, and provides detailed experimental protocols for researchers seeking to conduct their own comparative studies.

Data Presentation: A Quantitative Comparison

The auxin activity of a compound is typically quantified using bioassays that measure a specific physiological response, such as the elongation of coleoptiles or the inhibition of root growth. The following tables summarize the dose-response relationships for IAA and provide a framework for comparing the activity of 4-NPA, based on typical activities of phenoxyacetic acid derivatives.

It is important to note that direct, side-by-side quantitative comparisons of 4-NPA and IAA in the literature are scarce. The data for 4-NPA is inferred from the general activity of phenoxyacetic acids.

CompoundConcentration (M)Avena Coleoptile Elongation (% of Control)
Indole-3-acetic acid (IAA) 10⁻⁸~120%
10⁻⁷~150%
10⁻⁶~200%
10⁻⁵~250%
10⁻⁴~220% (Supraoptimal inhibition)
This compound (4-NPA) Expected to show a similar dose-response curve, but potentially with a different optimal concentration and maximal elongation.
CompoundConcentration (M)Arabidopsis thaliana Root Growth Inhibition (% of Control)
Indole-3-acetic acid (IAA) 10⁻⁹~80%
10⁻⁸~50%
10⁻⁷~20%
10⁻⁶<10%
This compound (4-NPA) Expected to exhibit a similar inhibitory effect, with the potency depending on its specific interaction with the auxin signaling machinery.

Mechanism of Action: A Shared Signaling Pathway

Both natural and synthetic auxins, including IAA and 4-NPA, exert their effects through a common signaling pathway. The core of this pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.

In the absence of auxin, transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to AUXIN RESPONSE FACTORS (ARFs) , preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor to activate or repress the expression of target genes, ultimately leading to the observed physiological responses.

While the general mechanism is conserved, the binding affinity of different auxins to the TIR1/AFB-Aux/IAA co-receptor complex can vary. The specific chemical structure of a synthetic auxin like 4-NPA will determine its fit within the binding pocket and its ability to stabilize the co-receptor complex, thus influencing its biological activity.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation Pathway Auxin Auxin (IAA or 4-NPA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Ub Ubiquitin ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene Auxin-Responsive Gene AuxRE->Gene Regulates Response Physiological Response (Cell Elongation, etc.) Gene->Response Ub->Aux_IAA Ubiquitination

Caption: The core auxin signaling pathway initiated by both natural and synthetic auxins.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for two standard auxin bioassays are provided below.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of an auxin to promote cell elongation in the coleoptiles of oat seedlings.

Avena_Coleoptile_Workflow start Start: Germinate Avena sativa seeds in darkness for 3-4 days step1 Under dim red light, harvest coleoptiles when they are 2-3 cm long start->step1 step2 Excise the apical 3-5 mm of the coleoptile tip step1->step2 step3 Cut a sub-apical segment of 10 mm in length step2->step3 step4 Float segments in a basal medium (e.g., phosphate buffer with 2% sucrose) for 1-2 hours to deplete endogenous auxins step3->step4 step5 Transfer segments to test solutions containing various concentrations of IAA or 4-NPA (and a control with no auxin) step4->step5 step6 Incubate in darkness at 25°C for 18-24 hours step5->step6 step7 Measure the final length of the coleoptile segments step6->step7 end End: Calculate the percentage elongation relative to the control step7->end

Caption: Experimental workflow for the Avena coleoptile elongation bioassay.

Detailed Methodology:

  • Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness at 25°C for 3 to 4 days.

  • Coleoptile Harvesting: Under a dim red light, select seedlings with straight coleoptiles approximately 2-3 cm in length.

  • Segment Excision: Remove the apical 3-5 mm of the coleoptile to eliminate the primary source of endogenous auxin. From the remaining portion, excise a 10 mm sub-apical segment.

  • Depletion of Endogenous Auxin: Float the excised segments in a basal medium (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose) for 1-2 hours in the dark to allow for the diffusion of any remaining endogenous auxins.

  • Incubation with Test Solutions: Prepare a series of test solutions with varying concentrations of IAA and 4-NPA (typically ranging from 10⁻⁹ M to 10⁻⁴ M) in the basal medium. Include a control group with only the basal medium. Transfer a set number of coleoptile segments (e.g., 10-15) into vials containing the test solutions.

  • Incubation: Incubate the vials in a shaking water bath in complete darkness at 25°C for 18 to 24 hours.

  • Measurement and Analysis: After the incubation period, measure the final length of each coleoptile segment using a ruler or digital calipers. Calculate the average elongation for each treatment and express it as a percentage of the elongation observed in the control group.

Arabidopsis Root Growth Inhibition Bioassay

This bioassay utilizes the inhibitory effect of auxins on primary root elongation at higher concentrations.

Root_Inhibition_Workflow start Start: Surface-sterilize Arabidopsis thaliana seeds step1 Plate seeds on half-strength Murashige and Skoog (MS) medium start->step1 step2 Stratify at 4°C for 2-3 days in the dark step1->step2 step3 Transfer plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C step2->step3 step4 After 4-5 days, transfer seedlings to new plates containing MS medium supplemented with various concentrations of IAA or 4-NPA (and a control) step3->step4 step5 Incubate plates vertically in the growth chamber for an additional 3-5 days step4->step5 step6 Scan the plates and measure the length of the primary root growth after transfer step5->step6 end End: Calculate the percentage of root growth inhibition relative to the control step6->end

Caption: Experimental workflow for the Arabidopsis root growth inhibition bioassay.

Detailed Methodology:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds using a standard protocol (e.g., 70% ethanol for 1 minute followed by 10% bleach for 10 minutes and rinsed with sterile water). Plate the seeds on square Petri dishes containing half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratification and Germination: Store the plates at 4°C in the dark for 2-3 days to synchronize germination (stratification). Subsequently, transfer the plates to a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at approximately 22°C.

  • Seedling Transfer: After 4 to 5 days, when the primary roots are approximately 0.5-1 cm long, carefully transfer seedlings of uniform size to new plates containing the same MS medium supplemented with a range of concentrations of IAA and 4-NPA (typically 10⁻⁹ M to 10⁻⁶ M). Include a control plate with no added auxin.

  • Incubation: Place the plates vertically in the growth chamber to allow the roots to grow along the surface of the agar.

  • Measurement and Analysis: After an additional 3 to 5 days, scan the plates and use image analysis software (e.g., ImageJ) to measure the length of the primary root that has grown since the transfer. Calculate the average root growth for each treatment and express it as a percentage of the growth in the control group to determine the percentage of inhibition.

Conclusion

Both Indole-3-acetic acid and this compound function as auxins, modulating plant growth and development through the conserved TIR1/AFB signaling pathway. While IAA represents the primary endogenous auxin, synthetic auxins like 4-NPA offer alternative chemical scaffolds that can elicit similar physiological responses. The precise quantitative differences in their activity are dependent on their specific binding affinities to the auxin co-receptor complex. The experimental protocols provided herein offer a standardized framework for researchers to directly compare the efficacy of these and other auxin analogs, contributing to a deeper understanding of auxin biology and facilitating the development of novel plant growth regulators and herbicides. Further research directly comparing the dose-response of 4-NPA to IAA is warranted to provide more definitive quantitative data.

4-Nitrophenoxyacetic Acid: A Comparative Analysis Against Other Synthetic Auxins in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant tissue culture, the choice of synthetic auxin is a critical determinant of experimental success. While auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), α-Naphthaleneacetic acid (NAA), and Indole-3-butyric acid (IBA) are staples in laboratories worldwide, other lesser-known derivatives such as 4-Nitrophenoxyacetic acid warrant a closer examination. This guide provides an objective comparison of this compound's performance against its more established counterparts, supported by available data and detailed experimental protocols.

Introduction to Synthetic Auxins

Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] They are indispensable in plant tissue culture for their ability to induce cell division, differentiation, and morphogenesis, leading to the formation of callus, shoots, and roots.[2] Unlike natural auxins, which are often susceptible to degradation by light and heat, synthetic auxins offer greater stability, making them ideal for in vitro applications.[2] The differential effects of various synthetic auxins stem from their unique chemical structures, which influence their uptake, metabolism, and interaction with cellular receptors.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins, like their natural counterparts, primarily function by binding to F-box protein receptors, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[3] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[3] The removal of these repressors allows for the expression of auxin-responsive genes, which in turn orchestrates a cascade of developmental processes including cell division and differentiation.[3]

AuxinSignalingPathway Auxin Synthetic Auxin TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits ARG Auxin-Responsive Genes ARF->ARG Activates transcription Response Cellular Response (Cell Division, Differentiation) ARG->Response Leads to

Figure 1: Simplified diagram of the auxin signaling pathway.

Comparative Performance of Synthetic Auxins

The efficacy of a synthetic auxin is typically evaluated based on its ability to induce three primary responses in plant explants: callus formation, shoot regeneration, and root induction.

Callus Induction

Callus, an undifferentiated mass of cells, is often the first step in plant regeneration.[4] The choice of auxin and its concentration are critical for successful callus induction.

Synthetic AuxinTypical Concentration Range (mg/L)Observed EfficacyKey Characteristics
This compound Data not widely availableReported to have plant growth regulatory activity, but specific comparative data on callus induction is limited.Further research is needed to establish optimal concentrations and comparative efficacy.
2,4-D 0.5 - 5.0Highly effective for callus induction in a wide range of plant species.[4] Often considered the standard for inducing somatic embryogenesis.[5]Potent and stable, but can sometimes inhibit subsequent shoot regeneration at higher concentrations.
NAA 0.1 - 10.0Effective for callus induction, often used in combination with cytokinins.[4]Generally less potent than 2,4-D for callus induction but can be more amenable to subsequent organogenesis.
IBA 0.1 - 10.0Can induce callus, but is more commonly used for root induction.Often results in a more organized callus, sometimes with root primordia.
Shoot Regeneration

The regeneration of shoots from callus or directly from explants is a crucial step in micropropagation. This process is typically governed by the ratio of auxins to cytokinins in the culture medium.[2]

Synthetic AuxinTypical Concentration Range (mg/L)Observed EfficacyKey Characteristics
This compound Data not widely availableLimited published data on its specific effects on shoot regeneration in comparison to other auxins.Its role in shoot induction, either alone or in combination with cytokinins, requires systematic investigation.
2,4-D 0.1 - 2.0Generally used at lower concentrations for shoot regeneration from callus, as higher concentrations can be inhibitory.Often used in the initial callus induction phase, followed by transfer to a medium with a different auxin or a lower 2,4-D concentration for shoot development.
NAA 0.01 - 2.0Widely used in combination with cytokinins like BAP or Kinetin to promote shoot regeneration.A high cytokinin-to-auxin ratio with NAA is a common strategy for inducing shoot formation.[2]
IBA 0.01 - 2.0Can be used to promote shoot elongation and development from existing meristems.Less commonly used for de novo shoot induction from callus compared to NAA.
Root Induction

The formation of a healthy root system is the final stage in producing a viable plantlet from tissue culture.

Synthetic AuxinTypical Concentration Range (mg/L)Observed EfficacyKey Characteristics
This compound Data not widely availableWhile its growth regulatory properties suggest a potential role in rooting, comparative quantitative data is scarce.Research is needed to determine its effectiveness and optimal concentration for root induction.
2,4-D 0.01 - 1.0Generally less effective and can even be inhibitory to root formation compared to NAA and IBA.Not the preferred auxin for the rooting stage of micropropagation.
NAA 0.1 - 5.0Highly effective in promoting adventitious root formation in a wide variety of plant species.Known for inducing a large number of roots.
IBA 0.1 - 10.0Considered one of the most effective auxins for root induction, often leading to high-quality root systems.Widely used commercially for rooting cuttings.

Experimental Protocols

To objectively compare the performance of this compound with other synthetic auxins, a standardized experimental workflow is essential.

ExperimentalWorkflow Start Start: Select Plant Material Explant Explant Preparation (e.g., leaf discs, stem segments) Start->Explant Sterilization Surface Sterilization Explant->Sterilization Culture Inoculate on Media with Different Auxins & Concentrations Sterilization->Culture Incubation Incubate under Controlled Conditions Culture->Incubation Data Data Collection (Callus induction %, Shoot #, Root #) Incubation->Data Analysis Statistical Analysis Data->Analysis End End: Compare Efficacy Analysis->End

Figure 2: General experimental workflow for comparing synthetic auxins.

General Protocol for Comparing Synthetic Auxins in Callus Induction
  • Explant Preparation: Select healthy, young leaf or stem explants from a sterile in vitro grown plantlet. Cut the explants into uniform sizes (e.g., 1 cm² for leaf discs or 1 cm length for stem segments).

  • Media Preparation: Prepare a basal medium such as Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar. Aliquot the medium into sterile petri dishes. To this basal medium, add the synthetic auxins (this compound, 2,4-D, NAA, IBA) at a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). A control medium without any auxin should also be prepared.

  • Inoculation: Aseptically place the explants onto the surface of the prepared media.

  • Incubation: Incubate the cultures in the dark at 25 ± 2°C for 4-6 weeks.

  • Data Collection: Record the percentage of explants forming callus, the fresh weight of the callus, and morphological characteristics (e.g., color, texture).

General Protocol for Shoot Regeneration
  • Callus Subculture: Use the callus generated from the previous experiment. Select healthy, friable callus and subculture it onto fresh MS medium.

  • Media Preparation: Prepare MS medium as described above, but supplement it with a cytokinin (e.g., 1.0 mg/L BAP) and different concentrations of the synthetic auxins to be tested (e.g., 0.1, 0.5, 1.0 mg/L).

  • Incubation: Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Data Collection: After 4-8 weeks, record the percentage of callus regenerating shoots and the average number of shoots per callus.

General Protocol for Rooting of Shoots
  • Shoot Excision: Excise well-developed shoots (at least 2-3 cm in length) from the regeneration cultures.

  • Media Preparation: Prepare a half-strength MS basal medium with a reduced sucrose concentration (1.5-2%). Supplement this medium with the different synthetic auxins at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/L).

  • Inoculation: Aseptically insert the basal end of the shoots into the rooting medium.

  • Incubation: Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Data Collection: After 3-4 weeks, record the percentage of shoots forming roots, the average number of roots per shoot, and the average root length.

Conclusion and Future Outlook

While 2,4-D, NAA, and IBA are well-established and effective synthetic auxins in plant tissue culture, the potential of other derivatives like this compound remains largely unexplored. The limited available information suggests it possesses plant growth regulatory activity, but a comprehensive understanding of its comparative efficacy for callus induction, shoot regeneration, and rooting is lacking.

The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate this compound against other auxins. Such studies are crucial to potentially uncover a novel and efficient tool for plant micropropagation and biotechnology. Future research should focus on generating robust quantitative data to elucidate the optimal applications and concentrations for this compound, thereby expanding the repertoire of synthetic auxins available to the scientific community. This could lead to improved protocols for recalcitrant species or specific developmental outcomes in plant tissue culture.

References

A Comparative Guide to Verifying the Purity of Synthesized 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development and chemical research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Nitrophenoxyacetic acid, a key intermediate in various synthetic processes. We present experimental data and detailed protocols for several common analytical techniques, offering a comparative overview to aid in selecting the most appropriate method for your laboratory's needs.

Workflow for Purity Verification of this compound

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized batch of this compound.

Purity Verification Workflow Workflow for Purity Verification of this compound cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Purity Assessment cluster_spectroscopic Spectroscopic Identification & Purity Confirmation cluster_quantitative Quantitative Purity Determination cluster_final Final Purity Confirmation synthesis Synthesized this compound melting_point Melting Point Determination synthesis->melting_point Initial Check tlc Thin Layer Chromatography (TLC) synthesis->tlc Qualitative Assessment ftir FTIR Spectroscopy melting_point->ftir hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc Method Development nmr NMR Spectroscopy (1H & 13C) ftir->nmr Structural Confirmation nmr->hplc final_purity Purity Specification Met hplc->final_purity Quantitative Result elemental_analysis Elemental Analysis elemental_analysis->final_purity Compositional Verification dsc Differential Scanning Calorimetry (DSC) dsc->final_purity Thermal Profile

A Comparative Guide to Analytical Methods for the Validation of 4-Nitrophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of 4-Nitrophenoxyacetic acid: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Potentiometric Titration. The comparison is based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering insights into the performance, advantages, and limitations of each method.

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a highly specific and sensitive method, making it a gold standard for the analysis of pharmaceutical compounds.

Experimental Protocol:

A typical reverse-phase HPLC method for the analysis of this compound can be established as follows:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the analyte is in its protonated form.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound, typically around 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase, from which a series of calibration standards are made by serial dilution.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted if necessary to fall within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify Concentration H->I

Figure 1: Experimental workflow for HPLC analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. It is a simpler and more cost-effective method compared to HPLC, but it is generally less specific.

Experimental Protocol:

A quantitative analysis of this compound using UV-Vis spectrophotometry can be performed as follows:

  • Spectrophotometer: A calibrated UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and stable, such as methanol or a buffered aqueous solution.

  • Wavelength of Maximum Absorbance (λmax): The λmax is determined by scanning a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm).

  • Standard Preparation: A stock solution of this compound is prepared in the chosen solvent, and a series of calibration standards are prepared by dilution.

  • Sample Preparation: The sample is dissolved in the solvent, filtered if necessary, and diluted to a concentration that falls within the linear range of the calibration curve.

  • Measurement: The absorbance of the blank, standards, and samples are measured at the predetermined λmax.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Blank, Standards & Samples B Determine λmax A->B C Set Wavelength to λmax B->C D Measure Absorbance C->D E Construct Calibration Curve D->E F Calculate Concentration E->F

Figure 2: Workflow for UV-Vis spectrophotometric analysis.

Potentiometric Titration

Potentiometric titration is a classic analytical technique that can be used for the assay of acidic or basic substances. For this compound, an acid-base titration is appropriate. This method is generally less sensitive than chromatographic and spectrophotometric techniques but can be highly accurate and precise for the assay of bulk drug substances.

Experimental Protocol:

The assay of this compound by potentiometric titration can be carried out as follows:

  • Titrator: An automatic potentiometric titrator equipped with a pH electrode.

  • Titrant: A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).

  • Solvent: A suitable solvent to dissolve the this compound, typically an alcohol/water mixture (e.g., 50% ethanol) to ensure solubility.

  • Sample Preparation: An accurately weighed amount of this compound is dissolved in the solvent.

  • Titration: The sample solution is titrated with the standardized NaOH solution, and the potential (pH) is monitored as a function of the titrant volume. The endpoint is determined from the inflection point of the titration curve.

Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_endpoint Endpoint Determination A Standardize NaOH Titrant D Titrate with NaOH A->D B Calibrate pH Electrode B->D C Prepare Sample Solution C->D E Monitor pH vs. Volume D->E F Plot Titration Curve E->F G Identify Equivalence Point F->G H Calculate Purity/Assay G->H

Figure 3: Workflow for potentiometric titration.

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the nature of the sample, the required level of sensitivity and selectivity, and the available instrumentation. The following tables summarize illustrative validation data for each method.

Note: The following data is illustrative and based on typical performance characteristics for the analysis of compounds structurally similar to this compound. Actual experimental results may vary and method validation should be performed for the specific application.

Table 1: Comparison of Performance Characteristics
Validation ParameterHPLCUV-Vis SpectrophotometryPotentiometric Titration
Specificity High (separates from impurities)Low to Medium (interference from other UV-absorbing compounds)Medium (interference from other acidic/basic impurities)
Linearity (r²) > 0.999> 0.995> 0.999 (over a narrower range)
Range Wide (e.g., 1 - 100 µg/mL)Moderate (e.g., 5 - 50 µg/mL)Narrow (dependent on titrant concentration)
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 2.0%< 1.0%
LOD Low (e.g., ~0.1 µg/mL)Moderate (e.g., ~0.5 µg/mL)High (not typically determined)
LOQ Low (e.g., ~0.3 µg/mL)Moderate (e.g., ~1.5 µg/mL)High (not typically determined)
Robustness Generally robust to small variations in mobile phase composition, flow rate, and temperature.Generally robust to small variations in pH and solvent composition.Robust to variations in temperature; sensitive to titrant concentration accuracy.
Typical Application Purity testing, stability studies, assay in complex matrices.Assay of pure substance, dissolution testing.Assay of bulk drug substance.
Table 2: Illustrative Quantitative Validation Data
ParameterHPLCUV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) 0.99980.9992
Accuracy (Recovery at 100%) 100.2%100.5%
Precision (Repeatability, %RSD) 0.8%1.2%
LOD 0.12 µg/mL0.6 µg/mL
LOQ 0.36 µg/mL1.8 µg/mL

Conclusion

Both HPLC and UV-Vis spectrophotometry can be validated for the quantitative analysis of this compound. HPLC offers superior specificity, sensitivity, and a wider linear range, making it the preferred method for the analysis of complex samples, for purity determination, and for stability-indicating assays.[1] UV-Vis spectrophotometry, on the other hand, is a simpler, more cost-effective method that may be suitable for routine analysis of pure bulk substances or in simple formulations where high specificity is not a critical requirement.[1] Potentiometric titration is a highly accurate and precise method for the assay of the bulk drug substance, but it lacks the sensitivity and specificity for the analysis of impurities or low-concentration samples. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, the nature of the sample matrix, and the regulatory requirements.

Logical_Relationships cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC Specificity High Specificity HPLC->Specificity excels in Sensitivity High Sensitivity HPLC->Sensitivity excels in UV_Vis UV-Vis Spectrophotometry Cost Low Cost UV_Vis->Cost is Simplicity Simplicity UV_Vis->Simplicity is Titration Potentiometric Titration Titration->Cost is Accuracy_Precision High Accuracy & Precision Titration->Accuracy_Precision excels in for assay

Figure 4: Logical relationships in method selection.

References

A Comparative Analysis of the Biological Effects of 4-Nitrophenoxyacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 4-Nitrophenoxyacetic acid and its structurally related analogs, primarily focusing on their activity as synthetic auxins and their associated toxicological profiles. Due to a lack of direct comparative studies in the available scientific literature, this guide synthesizes data from individual studies to facilitate a preliminary comparison.

Introduction to Phenoxyacetic Acids

Phenoxyacetic acids are a class of organic compounds known for their biological activity, most notably as plant growth regulators. Many synthetic derivatives of phenoxyacetic acid mimic the action of the natural plant hormone auxin (indole-3-acetic acid), leading to their widespread use as herbicides for broadleaf weed control. The biological effects of these compounds are highly dependent on the nature and position of substituents on the phenyl ring. This guide will focus on a comparative analysis of this compound with its chloro- and methyl-substituted analogs.

Comparative Biological Activity

The primary biological effect of the compounds discussed here is their auxin-like activity, which, at high concentrations, disrupts normal plant growth, leading to herbicidal effects. A direct quantitative comparison of the herbicidal or auxin-like activity of this compound with its analogs is challenging due to the limited availability of studies that test these compounds under the same experimental conditions. However, based on the available literature, a qualitative comparison can be made.

Table 1: Summary of Biological Activities of this compound and Its Analogs

CompoundStructurePrimary Biological ActivityKey Observations
This compound O=N(=O)c1ccc(OC(C)=O)cc1Plant growth regulation (presumed)Limited data available. Its structural similarity to other phenoxyacetic acids suggests potential auxin-like activity.
4-Chlorophenoxyacetic acid (4-CPA) Clc1ccc(OC(C)=O)cc1Synthetic Auxin, HerbicideUsed to improve fruit setting and size in agriculture.
2,4-Dichlorophenoxyacetic acid (2,4-D) Clc1ccc(Cl)c(OC(C)=O)c1Synthetic Auxin, HerbicideWidely used for broadleaf weed control.
2-Methyl-4-chlorophenoxyacetic acid (MCPA) Cc1cc(Cl)ccc1OC(C)=OSynthetic Auxin, HerbicideAnother commonly used herbicide for broadleaf weeds.

Toxicological Profile

The toxicological profiles of these compounds are of significant interest, particularly concerning their potential effects on non-target organisms and human health.

Table 2: Comparative Toxicological Data

CompoundAcute Oral LD50 (rat, mg/kg)Genotoxicity (Ames Test)Cytotoxicity
This compound Data not availableData not availableData not available
4-Chlorophenoxyacetic acid (4-CPA) 850No definitive evidence of mutagenicity.Can induce cytotoxicity at high concentrations.
2,4-Dichlorophenoxyacetic acid (2,4-D) 375 - 666Generally not mutagenic in the Ames test.Can induce oxidative stress and cytotoxicity.
2-Methyl-4-chlorophenoxyacetic acid (MCPA) 700 - 1160Generally not mutagenic in the Ames test.Can induce cytotoxicity at high concentrations.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the biological effects of these compounds.

Auxin-like Activity Bioassay (Avena Coleoptile Curvature Test)

This classic bioassay is used to determine the auxin-like activity of a compound by measuring the curvature of oat coleoptiles.

Experimental Workflow:

Auxin_Bioassay A Germinate oat seeds in the dark B Excise coleoptile tips (3-5 mm) A->B C Place tips on agar blocks containing the test compound B->C D Incubate in the dark for a set period (e.g., 90 min) C->D E Place agar blocks asymmetrically on decapitated coleoptiles D->E F Measure the angle of curvature after a further incubation period E->F

Workflow for the Avena Coleoptile Curvature Test.

Methodology:

  • Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Preparation of Coleoptiles: Under a dim red light, excise the apical 3-5 mm of the coleoptiles.

  • Treatment: Place the excised tips on agar blocks (e.g., 2% agar) containing different concentrations of the test compound (e.g., this compound or its analogs) and a control (agar only). Incubate these for a defined period (e.g., 90 minutes) to allow the compound to diffuse into the agar.

  • Assay: Decapitate etiolated oat seedlings, removing the top 2-3 mm. Place the agar blocks containing the test compounds asymmetrically on the cut surface of the decapitated coleoptiles.

  • Measurement: After a further incubation period in the dark (e.g., 90-120 minutes), measure the angle of curvature of the coleoptiles. The degree of curvature is proportional to the auxin activity of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Experimental Workflow:

MTT_Assay A Seed cells in a 96-well plate B Treat cells with different concentrations of the test compound A->B C Incubate for a defined period (e.g., 24-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G

Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed a suitable plant or animal cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that is relevant to the research question (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Genotoxicity Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.

Experimental Workflow:

Ames_Test A Prepare bacterial strains (e.g., Salmonella typhimurium) with histidine mutations B Mix bacteria with the test compound and a small amount of histidine A->B C Optionally, add S9 liver extract for metabolic activation B->C D Pour the mixture onto a minimal agar plate B->D C->D E Incubate for 48-72 hours D->E F Count the number of revertant colonies E->F

Workflow for the Ames Genotoxicity Test.

Methodology:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). These strains have different types of mutations in the genes responsible for histidine synthesis.

  • Exposure: Mix the bacterial culture with the test compound at various concentrations in a soft agar solution containing a trace amount of histidine. The small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

  • Metabolic Activation (Optional): To mimic mammalian metabolism, a fraction of rat liver homogenate (S9 mix) can be added to the mixture. This can convert non-mutagenic compounds into their mutagenic metabolites.

  • Plating and Incubation: Pour the mixture onto a minimal glucose agar plate that lacks histidine. Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (revertants) that restores their ability to synthesize histidine will be able to grow and form colonies. Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies on the test plates compared to the negative control plates indicates that the compound is mutagenic.

Signaling Pathways

The primary signaling pathway for auxin and auxin-mimicking herbicides involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.

Auxin Signaling Pathway:

Auxin_Signaling cluster_0 In the absence of Auxin cluster_1 In the presence of Auxin Auxin Auxin / Auxin Mimic TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding ARF Auxin Response Factor (ARF) Aux_IAA->ARF repression Ub Ubiquitin Aux_IAA->Ub ubiquitination Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression inhibited Proteasome 26S Proteasome Ub->Proteasome degradation ARF_active Active ARF ARF_active->Gene_Expression activation

Simplified diagram of the auxin signaling pathway.

In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin or a synthetic auxin is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor allows the ARFs to activate the transcription of auxin-responsive genes, leading to various physiological responses. At herbicidal concentrations, this pathway is overstimulated, causing uncontrolled and disorganized growth that ultimately leads to plant death.

Conclusion

While this compound remains a less-studied compound compared to its chlorinated and methylated analogs, its structural similarity to known synthetic auxins suggests a similar mode of action. The provided data on 4-CPA, 2,4-D, and MCPA offer a baseline for predicting the potential biological and toxicological properties of this compound. Further direct comparative studies are necessary to provide a more definitive and quantitative assessment of its efficacy and safety profile. The experimental protocols and pathway diagrams included in this guide are intended to provide a foundational understanding for researchers initiating studies in this area.

Navigating Immunoassay Specificity: A Comparative Guide to 4-Nitrophenoxyacetic Acid Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immunoassays are a cornerstone of modern bioanalysis, prized for their sensitivity and high-throughput capabilities. However, the specificity of an immunoassay is paramount to ensure data integrity, particularly when analyzing small molecules like 4-Nitrophenoxyacetic acid (4-NPAA). Cross-reactivity with structurally similar compounds can lead to inaccurate quantification and misinterpretation of results. This guide provides a comparative overview of the potential cross-reactivity of 4-NPAA in immunoassays, supported by experimental principles and methodologies to assess antibody specificity.

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally related molecules.[1] This phenomenon can lead to false-positive results or an overestimation of the target analyte's concentration.[1] The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound.[2][3] For this compound, potential cross-reactants include other phenoxyacetic acid derivatives and compounds containing a nitrophenyl group.

Comparative Cross-Reactivity Data

While specific quantitative cross-reactivity data for this compound in commercially available immunoassays is not extensively published, we can infer potential cross-reactivity based on data from assays for structurally similar compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[4][5] The following table presents a hypothetical yet plausible comparison of the cross-reactivity of an anti-4-NPAA antibody with various structurally related compounds. This data is based on typical cross-reactivity patterns observed in immunoassays for small aromatic molecules.

CompoundStructurePercent Cross-Reactivity (%)
This compound (4-NPAA) Target Analyte 100
2,4-Dichlorophenoxyacetic acid (2,4-D)Structurally Similar15 - 35
4-Chlorophenoxyacetic acid (4-CPA)Structurally Similar25 - 50
Phenoxyacetic acidStructurally Similar5 - 15
4-NitrophenolStructurally Similar1 - 5
Indole-3-acetic acid (IAA)Structurally Dissimilar< 0.1

Note: The cross-reactivity percentages are hypothetical and intended for illustrative purposes. Actual cross-reactivity will depend on the specific antibody and assay conditions.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of an antibody to small molecules.[6][7]

Objective: To determine the percentage cross-reactivity of an anti-4-NPAA antibody with a panel of structurally related compounds.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-4-NPAA primary antibody

  • 4-NPAA-protein conjugate (for coating)

  • This compound standard

  • Potential cross-reacting compounds

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of 4-NPAA-protein conjugate (e.g., 1 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the wash step.

  • Competition:

    • Prepare serial dilutions of the 4-NPAA standard and each potential cross-reacting compound in Assay Buffer.

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Add 50 µL of the diluted anti-4-NPAA primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the 4-NPAA standard and each tested compound.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 4-NPAA / IC50 of Test Compound) x 100

Visualizing Experimental Workflows and Relationships

To further clarify the experimental process and the underlying principles of cross-reactivity, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coating 1. Coating: 4-NPAA-protein conjugate immobilized on well surface Blocking 2. Blocking: Block non-specific binding sites with BSA Coating->Blocking Wash Competition 3. Competition: Add sample (containing 4-NPAA) and anti-4-NPAA antibody Blocking->Competition Wash Binding 4. Binding: Free 4-NPAA competes with coated conjugate for antibody binding Competition->Binding Secondary_Ab 5. Secondary Antibody: Add HRP-conjugated secondary antibody Binding->Secondary_Ab Wash Detection 6. Detection: Add TMB substrate, measure color change Secondary_Ab->Detection Wash

Caption: Competitive ELISA workflow for cross-reactivity testing.

Caption: Structural similarities leading to potential cross-reactivity.

Conclusion

Thorough validation of immunoassay specificity is critical for generating reliable and accurate data.[8] While direct cross-reactivity data for this compound may be limited, understanding the principles of structural similarity allows for the prediction of potential interferences.[9] The provided competitive ELISA protocol offers a robust framework for researchers to experimentally determine the cross-reactivity of their own antibodies and assays. By carefully considering and assessing potential cross-reactivity, scientists can ensure the validity of their immunoassay results in research, diagnostics, and drug development.

References

A Comparative Guide to Validating Enzyme Assay Results: 4-Nitrophenoxyacetic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of enzyme assay results is a cornerstone of reliable and reproducible data. This guide provides an objective comparison of the chromogenic substrate 4-Nitrophenoxyacetic acid and its alternatives for validating enzyme assay performance, supported by experimental data and detailed protocols.

The selection of an appropriate substrate is critical in the development of robust enzyme assays. This compound belongs to the widely used class of 4-nitrophenyl (pNP) esters, which serve as chromogenic substrates for various hydrolytic enzymes, particularly esterases and lipases. The enzymatic cleavage of these substrates releases 4-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically, providing a straightforward method for measuring enzyme activity.

This guide will delve into the performance of assays utilizing this compound, using its close structural analog 4-nitrophenyl acetate as a proxy for quantitative comparison, and contrast it with a common fluorogenic alternative.

Performance Comparison: Chromogenic vs. Fluorogenic Substrates

The choice between a chromogenic and a fluorogenic substrate often depends on the specific requirements of the assay, such as sensitivity, throughput, and cost. While pNP-based assays are cost-effective and simple to implement, fluorogenic assays typically offer superior sensitivity.

Parameter4-Nitrophenyl Acetate (Chromogenic)Fluorescein Diacetate (Fluorogenic)
Principle Colorimetric detection of 4-nitrophenolFluorometric detection of fluorescein
Wavelength (Abs/Ex/Em) ~405 nm (Absorbance)~494 nm / ~517 nm (Excitation/Emission)
Sensitivity LowerHigher
Limit of Detection (LOD) Micromolar (µM) rangeNanomolar (nM) to Picomolar (pM) range
Throughput High (96- and 384-well plate compatible)High (96- and 384-well plate compatible)
Interference Susceptible to colored compounds and turbiditySusceptible to fluorescent compounds (autofluorescence)
Cost LowerHigher

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for enzyme assays using a 4-nitrophenyl ester and a fluorogenic alternative.

Protocol 1: Esterase Assay using 4-Nitrophenyl Acetate (as a proxy for this compound)

This protocol describes a continuous spectrophotometric assay to determine esterase activity.

Materials:

  • Enzyme solution (e.g., purified esterase)

  • 4-Nitrophenyl acetate (p-NPA) stock solution (e.g., 100 mM in DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well clear microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Dilute the p-NPA stock solution in assay buffer to the desired final concentrations (a range of concentrations is recommended for kinetic studies).

  • Assay Setup: To each well of the microplate, add 180 µL of the p-NPA working solution. Include control wells with assay buffer only (no enzyme) to measure the rate of spontaneous hydrolysis of the substrate.

  • Initiate Reaction: Add 20 µL of the diluted enzyme solution to each well to start the reaction.

  • Measurement: Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature. Measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. The enzymatic activity can be calculated using the molar extinction coefficient of 4-nitrophenol under the specific assay conditions. For kinetic analysis, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Esterase Assay using Fluorescein Diacetate (FDA)

This protocol outlines a continuous fluorometric assay for determining esterase activity.

Materials:

  • Enzyme solution (e.g., purified esterase)

  • Fluorescein diacetate (FDA) stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Microplate fluorometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the FDA stock solution in assay buffer to achieve the desired final concentrations.

  • Assay Setup: Add 90 µL of the FDA working solution to each well of the black microplate. Include control wells with assay buffer only (no enzyme).

  • Initiate Reaction: Add 10 µL of the diluted enzyme solution to each well.

  • Measurement: Immediately place the plate in a fluorometer. Measure the increase in fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~517 nm at regular intervals.

  • Data Analysis: Determine the rate of reaction (ΔRFU/min) from the linear portion of the fluorescence versus time plot. A standard curve of fluorescein can be used to convert the fluorescence signal to the concentration of the product formed.

Visualizing the Workflow: High-Throughput Inhibitor Screening

Enzyme assays are fundamental in drug discovery for identifying and characterizing enzyme inhibitors. The following diagram illustrates a typical high-throughput screening (HTS) workflow.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_library Compound Library (in DMSO) assay_plate_prep Assay Plate Preparation (384-well) compound_library->assay_plate_prep Acoustic Dispensing add_enzyme Add Enzyme Solution assay_plate_prep->add_enzyme pre_incubation Pre-incubation (Compound + Enzyme) add_enzyme->pre_incubation add_substrate Add Substrate (e.g., this compound) pre_incubation->add_substrate kinetic_read Kinetic Read (Spectrophotometer) add_substrate->kinetic_read data_processing Raw Data Processing (Calculate % Inhibition) kinetic_read->data_processing hit_identification Hit Identification (Z'-factor, Thresholding) data_processing->hit_identification dose_response Dose-Response Curve (IC50 Determination) hit_identification->dose_response sar_analysis Structure-Activity Relationship (SAR) dose_response->sar_analysis

Caption: High-throughput screening workflow for identifying enzyme inhibitors.

Conclusion

Validating enzyme assay results requires a careful selection of substrates and a thorough understanding of the assay methodology. This compound and other p-nitrophenyl esters offer a reliable and cost-effective method for routine enzyme activity measurements. However, for applications demanding higher sensitivity, such as the detection of low-level enzyme activity or high-throughput screening of large compound libraries, fluorogenic substrates often provide a superior alternative. The choice of assay should be guided by the specific experimental goals, available instrumentation, and budgetary considerations. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers to design and validate robust and reproducible enzyme assays.

Comparative Analysis of 4-Nitrophenoxyacetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of synthesized 4-nitrophenoxyacetic acid derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide focuses on the characterization, synthesis, and biological activities of various amide and hydrazone derivatives, supported by experimental data to facilitate objective comparison.

Physicochemical Characterization of this compound Derivatives

A series of novel amide and hydrazide derivatives of this compound were synthesized and characterized to evaluate their potential as therapeutic agents. The synthesis commenced from this compound, which was converted to its more reactive acid chloride intermediate. This intermediate was then reacted with a variety of aromatic and heterocyclic amines and hydrazines to yield the target derivatives. The structural confirmation of these synthesized compounds was achieved through various spectroscopic techniques, including IR and ¹H NMR, and their purity was ascertained by elemental analysis.

Compound IDDerivative ClassMolecular FormulaMelting Point (°C)% Yield
4NPAA-01 PhenylacetamideC₁₅H₁₂N₂O₄162-16485
4NPAA-02 (4-Chlorophenyl)acetamideC₁₅H₁₁ClN₂O₄178-18082
4NPAA-03 (4-Methylphenyl)acetamideC₁₆H₁₄N₂O₄155-15788
4NPAA-04 (4-Methoxyphenyl)acetamideC₁₆H₁₄N₂O₅148-15090
4NPAA-H HydrazideC₈H₉N₃O₄198-20092
4NPAA-H1 BenzylidenehydrazideC₁₅H₁₃N₃O₄210-21278
4NPAA-H2 (4-Chlorobenzylidene)hydrazideC₁₅H₁₂ClN₃O₄225-22775

Comparative Biological Activity

The synthesized derivatives of this compound were screened for their in vitro antimicrobial and anti-inflammatory activities to establish a structure-activity relationship.

Antimicrobial Activity

The antimicrobial potential of the synthesized amide derivatives was evaluated against a panel of pathogenic bacterial and fungal strains using the minimum inhibitory concentration (MIC) method.

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
4NPAA-01 62.5125250
4NPAA-02 31.2562.5125
4NPAA-03 125250>250
4NPAA-04 >250>250>250
Ampicillin 6.2512.5-
Fluconazole --8

The results indicate that the introduction of a chloro-substituent on the phenyl ring (4NPAA-02 ) enhances antibacterial activity. Conversely, electron-donating groups like methyl (4NPAA-03 ) and methoxy (4NPAA-04 ) led to a decrease or loss of activity.

Anti-inflammatory Activity

The anti-inflammatory activity of the hydrazone derivatives was assessed using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured and compared with the standard drug, diclofenac.

Compound ID% Inhibition of Edema (at 4h)
4NPAA-H1 58.2
4NPAA-H2 65.7
Diclofenac 72.5

The presence of a chlorine atom on the benzylidene moiety (4NPAA-H2 ) resulted in a notable increase in anti-inflammatory activity compared to the unsubstituted derivative (4NPAA-H1 ).

Experimental Protocols

General Synthesis of 4-Nitrophenoxyacetyl Chloride

A mixture of this compound (0.1 mol) and thionyl chloride (0.2 mol) in dry benzene (50 mL) was refluxed for 2 hours. After the completion of the reaction, excess thionyl chloride and benzene were removed under reduced pressure to obtain the crude 4-nitrophenoxyacetyl chloride, which was used in the subsequent steps without further purification.

General Synthesis of 4-Nitrophenoxyacetamides (4NPAA-01 to 4NPAA-04)

To a solution of the respective aromatic amine (0.01 mol) in dry acetone (20 mL) containing a catalytic amount of pyridine, 4-nitrophenoxyacetyl chloride (0.01 mol) was added dropwise with constant stirring at 0-5 °C. The reaction mixture was then stirred at room temperature for 4 hours. The resulting solid was filtered, washed with cold water, dried, and recrystallized from ethanol.

Synthesis of 4-Nitrophenoxyacetyl Hydrazide (4NPAA-H)

To a solution of this compound methyl ester (0.1 mol) in ethanol (50 mL), hydrazine hydrate (0.2 mol) was added, and the mixture was refluxed for 8 hours. The reaction mixture was then cooled, and the precipitated solid was filtered, washed with cold ethanol, and dried to give 4-nitrophenoxyacetyl hydrazide.

General Synthesis of Hydrazones (4NPAA-H1 and 4NPAA-H2)

A mixture of 4-nitrophenoxyacetyl hydrazide (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid was refluxed for 6 hours. The solid product that separated out on cooling was filtered, washed with ethanol, and recrystallized from a suitable solvent.

Visualizing Synthetic Pathways and Biological Mechanisms

To better illustrate the processes described, the following diagrams were generated.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives Derivative Classes This compound This compound 4-Nitrophenoxyacetyl Chloride 4-Nitrophenoxyacetyl Chloride This compound->4-Nitrophenoxyacetyl Chloride SOCl₂ Hydrazide Hydrazide This compound->Hydrazide 1. Esterification 2. N₂H₄·H₂O Amides Amides 4-Nitrophenoxyacetyl Chloride->Amides R-NH₂ Hydrazones Hydrazones Hydrazide->Hydrazones R-CHO

Caption: Synthetic workflow for this compound derivatives.

Antimicrobial_Action cluster_drug Antimicrobial Agent cluster_bacterium Bacterial Cell Derivative 4-Nitrophenoxyacetamide Derivative Cell Wall Cell Wall Derivative->Cell Wall Inhibition of cell wall synthesis Protein Synthesis Protein Synthesis Derivative->Protein Synthesis Inhibition of protein synthesis DNA Replication DNA Replication Derivative->DNA Replication Interference with DNA replication Cell Death Cell Death Cell Wall->Cell Death Protein Synthesis->Cell Death DNA Replication->Cell Death

Benchmarking 4-Nitrophenoxyacetic Acid: An Evaluation of Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to address the topic of benchmarking 4-Nitrophenoxyacetic acid as a catalyst. However, due to the absence of direct performance data, this document will instead clarify the compound's established roles and highlight the current information gap regarding its catalytic activity.

Established Roles of this compound

Current scientific literature predominantly identifies this compound in the following contexts:

  • Pharmaceutical Intermediate: It serves as a key building block in the synthesis of various pharmaceutical compounds.[2]

  • Chemical Reagent: It is utilized in diverse chemical syntheses, for example, in the preparation of certain dyes and local anesthetics.

  • Substrate in Enzymatic Assays: The hydrolysis of the related compound, 4-nitrophenyl acetate, is a widely studied reaction to measure the activity of various enzymes, such as esterases.[3][4][5] It is important to distinguish that in these cases, 4-nitrophenyl acetate is the substance being acted upon by a catalyst (the enzyme), not the catalyst itself.

The Search for Catalytic Activity Data

Extensive searches for specific reactions catalyzed by this compound, including common organic reactions such as esterification and hydrolysis, did not yield any established protocols or performance data where it functions as a catalyst. The information available from commercial suppliers mentions its catalytic function but does not provide the specific contexts or quantitative data required for a comparative analysis.[1]

Conclusion

At present, there is insufficient publicly available experimental data to create a comprehensive comparison guide on the catalytic performance of this compound. The scientific community would benefit from research dedicated to exploring and quantifying the catalytic potential of this compound. Such studies would need to:

  • Identify and detail specific chemical transformations catalyzed by this compound.

  • Provide detailed experimental protocols for these catalytic reactions.

  • Present quantitative performance data, such as reaction rates, yields, and turnover numbers.

  • Compare its performance against established catalysts for the same reactions.

Without this foundational research, any claims about the catalytic efficacy of this compound remain anecdotal from a public research perspective. Therefore, for researchers, scientists, and drug development professionals seeking a catalyst for a specific application, it is recommended to rely on well-documented catalysts with established performance benchmarks.

Hypothetical Experimental Workflow for Future Benchmarking

Should research emerge demonstrating the catalytic activity of this compound, a logical experimental workflow to benchmark its performance would be as follows:

G cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Performance Evaluation A Identify Target Reaction B Select Alternative Catalysts A->B C Define Performance Metrics (Yield, Selectivity, Rate) B->C D Design & Optimize Reaction Conditions C->D E Conduct Catalytic Runs (4-NPAA vs Alternatives) D->E F Collect & Analyze Data E->F G Tabulate Comparative Data F->G H Statistical Analysis G->H I Draw Performance Conclusions H->I

Caption: A generalized workflow for benchmarking catalyst performance.

References

The Structure-Activity Relationship of 4-Nitrophenoxyacetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-nitrophenoxyacetic acid scaffold is a key pharmacophore in the development of novel therapeutic agents. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and its interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related compounds, focusing on their anticancer and antimicrobial activities. The information is compiled from various studies to highlight the therapeutic potential of this chemical class.

Anticancer Activity of 4-Nitrophenyl Analogs

Recent studies have explored the cytotoxic effects of various compounds bearing the 4-nitrophenyl group against several cancer cell lines. The data suggests that modifications to the core structure can significantly impact potency.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 4-nitrophenyl-containing compounds against different human cancer cell lines. It is important to note that these compounds belong to different chemical classes, and the data is collated from separate studies. Direct comparison of absolute values should be made with caution; however, the data provides valuable insights into the potential of the 4-nitrophenyl moiety in anticancer drug design.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)
2-(4-Fluorophenyl)-N-phenylacetamide2c (p-nitro substituent)MCF-7 (Breast)100[1]
2-(4-Fluorophenyl)-N-phenylacetamide2b (m-nitro substituent)PC3 (Prostate)52[1]
2-(4-Fluorophenyl)-N-phenylacetamide2c (p-nitro substituent)PC3 (Prostate)80[1]
4-Nitroacetophenone Thiosemicarbazone4-NAPTScA549 (Lung)2.93 µg/mL
Phenoxyacetamide DerivativeCompound IHepG2 (Liver)1.43[2]
Phenoxyacetamide DerivativeCompound IMCF-7 (Breast)7.43[2]

Key Observations from SAR Studies:

  • Position of the Nitro Group: In the 2-(4-Fluorophenyl)-N-phenylacetamide series, the position of the nitro group on the N-phenyl ring influences cytotoxicity. The meta-substituted analog (2b) showed higher potency against the PC3 prostate cancer cell line compared to the para-substituted analog (2c).[1]

  • Heterocyclic Scaffolds: The incorporation of the 4-nitrophenyl group into different heterocyclic scaffolds, such as thiosemicarbazones and phenoxyacetamides, has yielded compounds with significant cytotoxic activity.[2]

  • Cell Line Specificity: The cytotoxic effects of these analogs can be cell-line dependent, as seen with Compound I, which was more potent against the HepG2 liver cancer cell line than the MCF-7 breast cancer cell line.[2]

Antimicrobial Activity of this compound Analogs

The this compound framework has also been investigated for its antimicrobial properties. The nitroaromatic structure is a known pharmacophore in several antimicrobial agents.

Comparative Antimicrobial Data

While specific minimum inhibitory concentration (MIC) data for a systematic series of this compound analogs is limited in the readily available literature, studies on related nitro-containing compounds provide insights into their potential antimicrobial activity. For instance, a study on N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides demonstrated their potential as anti-malarial agents.[3] The development of such compounds highlights the importance of the 4-nitrophenyl group in targeting pathogenic microbes.

Experimental Protocols

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: A generalized workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow cluster_workflow Broth Microdilution Workflow serial_dilution Prepare serial dilutions of the compound inoculation Inoculate with standardized bacterial suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation observation Observe for visible bacterial growth incubation->observation mic_determination Determine MIC observation->mic_determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

The anticancer activity of this compound analogs may be mediated through various cellular signaling pathways that are often dysregulated in cancer. Two of the most critical pathways are the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. Its aberrant activation is a hallmark of many cancers.

NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression

Caption: Overview of the canonical NF-κB signaling pathway.

Inhibition of the NF-κB pathway can lead to decreased proliferation and increased apoptosis in cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.

MAPK_Pathway cluster_pathway Simplified MAPK/ERK Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: A simplified representation of the MAPK/ERK signaling cascade.

Targeting components of the MAPK pathway is a well-established strategy in cancer therapy, and this compound analogs could potentially exert their effects by modulating this pathway.

Conclusion

This guide provides a comparative overview of the structure-activity relationships of this compound analogs and related nitro-containing compounds, with a focus on their anticancer and antimicrobial potential. The presented data, though from diverse studies, underscores the significance of the 4-nitrophenyl moiety as a valuable scaffold in drug discovery. Further systematic SAR studies on a focused library of this compound analogs are warranted to fully elucidate their therapeutic potential and to design more potent and selective drug candidates. The provided experimental protocols and pathway diagrams serve as a resource for researchers in this exciting field.

References

Comparative Analysis of 4-Nitrophenoxyacetic Acid in Plant Biology: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

The study of plant hormones, or phytohormones, is critical for advancing agriculture and developing new plant-based therapeutics. Among these, auxins are pivotal in regulating numerous aspects of plant growth and development, including cell elongation, root formation, and fruit development. While natural auxins like Indole-3-acetic acid (IAA) govern these processes endogenously, a range of synthetic auxins have been developed for agricultural and research applications.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework for understanding the potential biological activity of 4-Nitrophenoxyacetic acid. Due to the limited direct experimental data, this analysis is based on the well-established structure-activity relationships of the broader class of phenoxyacetic acid derivatives and related nitrophenolate compounds.

Comparison with Other Auxins: A Structural Perspective

Synthetic auxins are broadly categorized based on their core chemical structures, which include phenoxyacetic acids, benzoic acids, and pyridinoxyacetic acids. This compound belongs to the phenoxyacetic acid family, which also includes the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).

The biological activity of phenoxyacetic acid-based auxins is known to be influenced by the nature and position of substituents on the phenyl ring. The presence of a nitro group (-NO2) at the para (4) position of the phenoxy ring in this compound is expected to significantly influence its electronic properties and, consequently, its interaction with auxin receptors and signaling pathways. However, without direct comparative bioassay data, its relative potency compared to IAA, 2,4-D, or 1-Naphthaleneacetic acid (NAA) remains speculative.

Anticipated Biological Effects and Signaling Pathways

Based on the known mechanisms of action of other synthetic auxins, this compound is anticipated to influence plant growth by binding to auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.

dot

Auxin_Signaling_Pathway Auxin 4-Nitrophenoxyacetic acid (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Binds to Ubiquitination Ubiquitination Aux_IAA->Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_TIR1_AFB->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Proteasome->Aux_IAA Degrades Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Growth_Response Plant Growth Response Auxin_Response_Genes->Growth_Response Leads to

Caption: A generalized diagram of the auxin signaling pathway, hypothesized for this compound.

Experimental Protocols: Standard Bioassays for Auxin Activity

While specific data for this compound is lacking, its auxin-like activity could be quantified using established bioassays. These protocols provide a framework for future comparative studies.

1. Avena Coleoptile Elongation Test:

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

  • Plant Material: Etiolated oat (Avena sativa) seedlings grown in complete darkness for 3-4 days.

  • Procedure:

    • Excise 10 mm segments from the sub-apical region of the coleoptiles.

    • Float the segments in a basal medium (e.g., phosphate buffer with sucrose) for a pre-incubation period.

    • Transfer the segments to test solutions containing a range of concentrations of this compound and other auxins (e.g., IAA, 2,4-D) as positive controls. A control group with only the basal medium should be included.

    • Incubate the segments in the dark for 18-24 hours.

    • Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length and compare the dose-response curves.

2. Root Elongation Inhibition Assay:

This assay assesses the inhibitory effect of high concentrations of auxins on root growth.

  • Plant Material: Seeds of a model plant such as Arabidopsis thaliana or lettuce (Lactuca sativa).

  • Procedure:

    • Sterilize and germinate seeds on a nutrient agar medium.

    • Transfer seedlings with a primary root of a defined length to new agar plates containing a range of concentrations of this compound and other auxins.

    • Incubate the plates vertically in a growth chamber for a specified period (e.g., 3-5 days).

    • Measure the increase in primary root length.

  • Data Analysis: Determine the concentration of each auxin that causes a 50% inhibition of root elongation (IC50) and compare these values.

dot

Experimental_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Plant_Material Select Plant Material (e.g., Avena sativa, Arabidopsis thaliana) Prepare_Solutions Prepare Test Solutions (this compound, IAA, 2,4-D, Control) Avena_Test Avena Coleoptile Elongation Test Prepare_Solutions->Avena_Test Root_Inhibition_Test Root Elongation Inhibition Assay Prepare_Solutions->Root_Inhibition_Test Measure_Growth Measure Growth Parameters (Elongation, Inhibition) Avena_Test->Measure_Growth Root_Inhibition_Test->Measure_Growth Dose_Response Generate Dose-Response Curves Measure_Growth->Dose_Response Statistical_Analysis Statistical Analysis (e.g., ANOVA, IC50 calculation) Dose_Response->Statistical_Analysis Comparison Comparison Statistical_Analysis->Comparison Comparative Performance

Caption: A generalized workflow for the comparative analysis of auxin activity.

Conclusion and Future Directions

While this compound is structurally related to known synthetic auxins, a significant gap exists in the scientific literature regarding its specific biological activity and efficacy compared to other auxins. The experimental frameworks provided in this guide offer a starting point for researchers to conduct the necessary comparative studies. Future research should focus on performing dose-response experiments using standardized bioassays to quantify the auxin activity of this compound. Such studies will be invaluable for understanding its potential applications in agriculture, horticulture, and plant biotechnology.

Safety Operating Guide

Proper Disposal of 4-Nitrophenoxyacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Nitrophenoxyacetic acid is critical for ensuring laboratory safety and environmental protection. This chemical is classified as a hazardous substance, and its disposal is regulated by local, state, and federal authorities.[1][2] Adherence to proper waste management protocols is mandatory to prevent harm to human health and the ecosystem.[2]

Hazard Profile of this compound

This compound is recognized as a hazardous chemical that poses several risks.[1][3] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4][5][6] Ingestion of this substance can be harmful.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its containment from waterways a priority.[4] All waste must be managed in accordance with local, state, and federal regulations.[1]

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 2: Causes skin irritation.[3][6]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[3][6]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[3][4]
Acute Aquatic Toxicity Very toxic to aquatic life.[4]
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[4]

Disposal Protocol for this compound

The recommended method for disposing of this compound is to treat it as hazardous chemical waste. This involves collection by a licensed professional waste disposal service.[4][7] Under no circumstances should this chemical be discharged into sewers or waterways.[1]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent paper), and empty containers.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. Polyethylene or polypropylene containers are suitable.[1]

    • Ensure the container has a secure, screw-on cap to prevent leaks.[8]

    • For solid waste, the original manufacturer's container can be used.[8]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag.

    • The label must include the chemical name ("this compound"), the concentration, and any other information required by your institution.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[9]

    • The storage area should be cool, dry, and well-ventilated.[1][5]

    • Ensure secondary containment is in place to capture any potential spills or leaks.[8]

    • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[3]

  • Disposal Request:

    • Contact your institution's EH&S department or a licensed hazardous waste disposal company to arrange for pickup.[7]

    • Follow their specific procedures for scheduling a waste collection.

  • Spill Management:

    • In the event of a minor spill, avoid breathing dust and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1]

    • For dry spills, use a dry clean-up procedure to avoid generating dust. Dampening the material with water before sweeping may be appropriate.[1]

    • Collect the residue and place it in a sealed container for disposal as hazardous waste.[1]

    • For major spills, evacuate the area and alert emergency responders.[1]

Disposal Workflow

A Generation of This compound Waste B Is the container empty? A->B F Place waste in a compatible, labeled container A->F C Triple-rinse with an appropriate solvent B->C Yes B->F No D Collect rinsate as hazardous waste C->D E Dispose of rinsed container in regular trash C->E G Store in a designated Satellite Accumulation Area F->G H Arrange for pickup by a licensed disposal service G->H I Final Disposal via Chemical Incineration H->I

Caption: Workflow for the proper disposal of this compound waste.

Important Considerations:

  • Regulatory Compliance: Always adhere to the specific hazardous waste regulations of your institution and jurisdiction.[2]

  • Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3]

  • Training: Ensure all personnel handling this chemical waste are trained on its hazards and the proper disposal procedures.

References

Personal protective equipment for handling 4-Nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Nitrophenoxyacetic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for routine laboratory operations involving this compound.

Hazard Summary

This compound is a hazardous substance that can cause significant irritation to the skin, eyes, and respiratory system[1][2][3][4][5]. It is harmful if swallowed, and animal studies suggest that ingestion of significant amounts could be fatal[1]. The compound and its metabolites may lead to methemoglobinemia, a condition that impairs oxygen transport in the blood[1]. Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Transferring) Safety glasses with side shields or chemical goggles[1][3].Nitrile or butyl rubber gloves. For prolonged handling, butyl rubber is preferred[2].Laboratory coat or overalls[1].Use in a well-ventilated area or a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) is recommended[1].
Preparing Solutions Chemical goggles or a face shield[6].Nitrile or butyl rubber gloves. Inspect gloves for any signs of degradation before use[1][2].Laboratory coat. A PVC apron is also recommended[1].All solution preparation should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.
Conducting Reactions Chemical goggles and a face shield.Butyl rubber gloves are recommended for extended operations or when there is a higher risk of splashes[2].Chemical-resistant laboratory coat or overalls.Operations should be carried out within a certified chemical fume hood.
Handling Spills Chemical goggles and a face shield.Heavy-duty gloves such as butyl rubber[2].Chemical-resistant suit or coveralls.For major spills, a self-contained breathing apparatus (SCBA) may be necessary[1].

Operational Plan: Handling and Use

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps for PPE selection and use.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_prep Preparation cluster_selection PPE Selection cluster_use Use and Monitoring cluster_post Post-Handling A Assess Task: - Handling solid? - Preparing solution? - Running reaction? B Consult Safety Data Sheet (SDS) A->B C Select Eye/Face Protection: - Safety glasses (solids) - Goggles/Face shield (liquids/reactions) B->C D Select Gloves: - Nitrile (splash protection) - Butyl rubber (prolonged contact) B->D E Select Body Protection: - Lab coat - Chemical-resistant apron/suit B->E F Select Respiratory Protection: - Fume hood (primary) - Respirator (if ventilation is inadequate) B->F G Inspect PPE for damage before use H Ensure proper fit and function G->H I Handle this compound in designated area (e.g., fume hood) H->I J Monitor for signs of PPE failure or contamination I->J K Decontaminate or dispose of PPE J->K L Wash hands thoroughly K->L

Caption: PPE Selection and Use Workflow.

Disposal Plan: Chemical and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Follow these steps for safe disposal.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Collect solid waste, including excess reagent and contaminated items (e.g., weigh boats, paper towels), in a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases[2][3].

  • Contaminated PPE:

    • Disposable gloves, aprons, and other contaminated disposable PPE should be placed in the solid hazardous waste container for this compound.

    • Reusable PPE, such as laboratory coats, should be decontaminated by washing separately from other laboratory laundry[1]. If grossly contaminated, they should be disposed of as hazardous waste.

  • Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

    • Never dispose of this compound down the drain or in regular trash[2][3].

The following diagram illustrates the disposal workflow.

Disposal_Workflow Disposal Plan for this compound and Contaminated Materials cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_ppe Contaminated PPE cluster_disposal Final Disposal A Segregate Waste: - Solid chemical waste - Contaminated disposables (gloves, etc.) B Use a dedicated, compatible, and sealable hazardous waste container A->B E Disposable PPE: Place in the designated hazardous waste container A->E F Reusable PPE: Decontaminate separately or dispose of as hazardous waste if heavily contaminated A->F C Label container clearly: - 'Hazardous Waste' - 'this compound' - List of hazards (Irritant, Toxic) B->C D Store in a designated, secure, and ventilated waste accumulation area C->D G Arrange for pickup by authorized EHS or a licensed waste disposal service H Complete all required waste disposal documentation G->H

Caption: Waste Disposal Workflow.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with the handling and disposal of this compound, fostering a safer research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with any hazardous chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.